molecular formula C31H34N2O8 B12329474 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Cat. No.: B12329474
M. Wt: 562.6 g/mol
InChI Key: DUEVXRVIGZMBAG-UUPMBCKFSA-N
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Description

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is a useful research compound. Its molecular formula is C31H34N2O8 and its molecular weight is 562.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H34N2O8

Molecular Weight

562.6 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C31H34N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-16,19,25-27,29,34-35H,17-18H2,1-3H3,(H,32,36,37)/t19?,25-,26-,27-,29-/m1/s1

InChI Key

DUEVXRVIGZMBAG-UUPMBCKFSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Synthetic Oligonucleotides: A Technical Guide to 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides an in-depth exploration of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, a thymidine analog, from its core chemical properties to its pivotal role in the automated synthesis of oligonucleotides.[1] We will dissect the function of the critical dimethoxytrityl (DMT) protecting group, detail the step-by-step mechanics of the phosphoramidite synthesis cycle, and provide field-proven protocols for its application and subsequent removal. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this essential building block in nucleic acid chemistry.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of the deoxyribonucleoside thymidine (5-methyluridine). Its defining feature is the presence of a bulky 4,4'-dimethoxytrityl (DMT) group attached to the 5'-hydroxyl moiety of the deoxyribose sugar.[2] This seemingly simple modification is the linchpin of modern oligonucleotide synthesis.

PropertyValueSource
Chemical Formula C₃₁H₃₂N₂O₈[3][4][5]
Molecular Weight 560.59 g/mol [1][3][5]
Appearance White to pale yellow powder/solid[4][5]
Purity ≥95.0% (HPLC)[5]
Storage Conditions 0 - 8 °C, stored under nitrogen[4][5]
Synonyms 5'-O-DMT-5-methyluridine, DMT-Thymidine[5]

The DMT group confers several crucial properties. Its large size provides significant steric hindrance, preventing unwanted reactions at the 5'-hydroxyl position.[6] Most importantly, it is stable under the neutral and basic conditions of the synthesis cycle but can be readily and quantitatively cleaved under mild acidic conditions.[6] This acid lability is the key to its function as a temporary "gatekeeper," allowing for the controlled, stepwise addition of nucleotides in the desired 3' to 5' direction.[6]

The Role in Phosphoramidite Oligonucleotide Synthesis

The phosphoramidite method is a cyclical process, with each cycle adding a single nucleotide to the growing chain attached to a solid support.[7][8] this compound, in its phosphoramidite form, is a fundamental building block in this process.

The synthesis cycle can be broken down into four key steps:

  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous solvent.[7][9] This exposes a free 5'-hydroxyl group, which is the reactive site for the next coupling reaction.[9] The cleaved DMT cation has a characteristic orange color and can be quantified spectrophotometrically to monitor the efficiency of the previous coupling step.

  • Coupling: The next nucleoside in the sequence, in the form of a phosphoramidite (e.g., the phosphoramidite of this compound), is activated by a weak acid, such as tetrazole or a derivative.[][] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[2]

  • Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed.[2][] This involves acetylating any unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically iodine in the presence of water and a weak base.[][12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.[2]

Phosphoramidite_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acid Treatment) Coupling 2. Coupling (Activated Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation End Elongated Chain (DMT-on) Oxidation->End Start Start: Support-bound Nucleoside (DMT-on) Start->Detritylation Next_Cycle Ready for Next Cycle End->Next_Cycle Next_Cycle->Detritylation Repeat for next base

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Monitoring Coupling Efficiency via Spectrophotometric Quantification of the DMT Cation

The release of the DMT cation during the detritylation step provides a reliable method for monitoring the stepwise coupling efficiency.[6] By measuring the absorbance of the cation, the yield of each coupling reaction can be determined using the Beer-Lambert law.

Materials:

  • Effluent from the detritylation step of an automated DNA synthesizer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Collect the acidic solution containing the cleaved DMT cation from the synthesizer after each detritylation step.

  • Measure the absorbance of the solution at approximately 498 nm.[13]

  • The intensity of the orange color, and thus the absorbance, is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleotides in the previous cycle.

  • A decrease in absorbance compared to the previous cycle indicates a lower coupling efficiency for that particular step.

Protocol 2: Post-Synthesis Off-Column (In-Solution) Detritylation

This protocol is employed after the "DMT-on" oligonucleotide has been purified by reverse-phase HPLC.[14]

Materials:

  • Lyophilized DMT-on oligonucleotide

  • 80% Acetic Acid in water[13]

  • 95% Ethanol

  • Microcentrifuge tubes

  • Lyophilizer

Procedure:

  • Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[13] The solution will not turn orange as the aqueous environment leads to the formation of colorless tritanol.[14]

  • Incubate the solution at room temperature for 20-30 minutes.[14]

  • Add an equal volume of 95% ethanol to the solution and vortex thoroughly.[14]

  • Lyophilize the sample to remove the acetic acid and ethanol, yielding the final detritylated oligonucleotide.[14]

Protocol 3: On-Column Detritylation and Purification

This method integrates the final detritylation step with solid-phase extraction (SPE) purification.[15]

Materials:

  • Crude oligonucleotide solution (DMT-on)

  • Reverse-phase SPE cartridge (e.g., C18)

  • Equilibration Buffer (e.g., 2M Triethylammonium Acetate - TEAA)[15]

  • Wash Buffer (e.g., 1.5% Ammonium Hydroxide)[15]

  • Detritylation Solution (e.g., 3% Trichloroacetic Acid in an organic solvent or 3% Trifluoroacetic Acid in water)[14][15]

  • Elution Buffer (e.g., 20% Acetonitrile in water)[15]

Procedure:

  • Condition the SPE cartridge with an organic solvent (e.g., acetonitrile) followed by the equilibration buffer.

  • Load the crude DMT-on oligonucleotide solution onto the cartridge. The DMT-on product will be retained.

  • Wash the cartridge with the wash buffer to remove failure sequences and other impurities.

  • Slowly pass the detritylation solution through the cartridge to cleave the DMT group. The orange DMT cation may be visible on the cartridge.

  • Wash the cartridge with water to remove the detritylation solution and the cleaved DMT group.

  • Elute the purified, detritylated oligonucleotide using the elution buffer.

Conclusion

This compound is more than just a modified nucleoside; it is a testament to the elegant chemical strategies that enable the routine synthesis of life's building blocks. The DMT group's unique combination of stability and controlled lability is the cornerstone of the phosphoramidite method's success. A thorough understanding of its properties and the chemistry of its application and removal is essential for any scientist or researcher involved in the synthesis of oligonucleotides for research, diagnostic, or therapeutic purposes. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this indispensable molecule.

References

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]

  • Shimadzu. (n.d.). DMT-on Purification of Phosphorothioate Oligonucleotide Using SHIMSEN™ Styra HLB SPE Cartridge. Retrieved from [Link]

  • Jiang, W., et al. (2010). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Tetrahedron Letters, 51(38), 5054-5056. Available at: [Link]

  • Tosoh Bioscience. (n.d.). One-step 5'-DMT-protected Oligonucleotide Purification. Retrieved from [Link]

  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphoramidite chemistry for DNA synthesis. Retrieved from [Link]

  • Yantsevich, A. V., et al. (2021). 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Analytical Biochemistry, 617, 114115. Available at: [Link]

  • Glen Research. (n.d.). 5' TO 3' SYNTHESIS. Retrieved from [Link]

  • Chi, M., et al. (2025, October 14). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 30(20), 4930. Available at: [Link]

  • Shchur, V. V., et al. (2020). 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity. Austin Chemistry, 5(1), 1033. Available at: [Link]

  • Seth, P. P., et al. (2015). Method for solution phase detritylation of oligomeric compounds. Google Patents.
  • Wikipedia. (2025, May 25). Dimethoxytrityl. Retrieved from [Link]

  • Li, H., & Rothberg, L. (2004). Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates. Nucleic Acids Research, 32(18), e143. Available at: [Link]

  • Ravikumar, V. T., et al. (2025, August 6). Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 1013-1017. Available at: [Link]

Sources

5'-(4,4'-Dimethoxytrityl)-5-methyluridine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5'-(4,4'-Dimethoxytrityl)-5-methyluridine: A Cornerstone for Modified Oligonucleotide Synthesis

Introduction

In the rapidly advancing fields of synthetic biology, nucleic acid therapeutics, and molecular diagnostics, the ability to synthesize custom oligonucleotides with high fidelity is paramount. The phosphoramidite method has long been established as the gold standard for this process, enabling the automated, stepwise assembly of DNA and RNA sequences.[1] The success of this chemistry hinges on a strategic system of protecting groups that orchestrate the reaction sequence with precision.

This technical guide provides an in-depth examination of this compound, a key building block for the incorporation of 5-methyluridine into synthetic RNA oligonucleotides. We will dissect its molecular architecture, detail its physicochemical properties, and provide a field-proven protocol for its application in solid-phase synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how modified nucleosides are utilized to create functional nucleic acids.

The Molecular Architecture: A Tale of Two Moieties

The functionality of this compound arises from the clever combination of two distinct chemical entities: the modified nucleoside core and a crucial protecting group.

The Core Nucleoside: 5-Methyluridine (Ribothymidine)

5-Methyluridine (often abbreviated as m5U or called ribothymidine) is a naturally occurring modified nucleoside found in the RNA of various species.[2] It is structurally analogous to the canonical uridine, but with the addition of a methyl group at the 5th position of the pyrimidine base.[2] In nature, this modification is introduced post-transcriptionally and plays a role in stabilizing RNA structures and modulating RNA-protein interactions.[3] The ability to incorporate m5U site-specifically into synthetic oligonucleotides allows researchers to probe these functions, enhance nuclease resistance, and improve the therapeutic properties of RNA-based drugs.[2][4]

The Gatekeeper: The 4,4'-Dimethoxytrityl (DMT) Group

The 4,4'-Dimethoxytrityl (DMT) group is the indispensable guardian of the 5'-hydroxyl position on the ribose sugar.[5] Its role is fundamental to the entire phosphoramidite synthesis strategy.[1]

  • Steric Hindrance: The DMT group is exceptionally bulky, providing a robust steric shield for the 5'-hydroxyl. This physical blockade is critical for preventing unwanted side reactions and ensuring that polymerization occurs exclusively in the intended 3' to 5' direction.[1]

  • Acid Lability: While stable under the neutral and basic conditions of the coupling and oxidation steps, the DMT group is designed for facile and quantitative removal under mild acidic conditions.[6][7] This cleavage is highly specific and does not affect other protecting groups on the nucleobase or the phosphodiester backbone.[7]

  • Quantitative Monitoring: Upon cleavage by an acid (typically trichloroacetic or dichloroacetic acid), the DMT group is released as a dimethoxytrityl cation. This cation has a strong absorbance and imparts a vibrant orange color to the reaction solution, a feature that is ingeniously exploited for real-time monitoring of the synthesis.[1][8] The intensity of this color, measured by UV-Vis spectrophotometry, allows for the precise calculation of coupling efficiency at every step, providing a self-validating system for the synthesis fidelity.[1]

The Integrated Structure

The covalent attachment of the DMT group to the 5'-hydroxyl of 5-methyluridine yields the final, synthesis-ready building block. This structure is primed for incorporation into a growing oligonucleotide chain on an automated synthesizer.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in a laboratory setting. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueReferences
Molecular Formula C₃₁H₃₂N₂O₈[9][10]
Molecular Weight 560.59 g/mol [10][11]
Appearance White to light yellow crystalline powder[9][10]
Purity Typically ≥95-99% (by HPLC)[9][10]
Storage Conditions 0 - 8 °C, protect from moisture[9][10][12]
Solubility Soluble in anhydrous acetonitrile, dichloromethane[13]

Expert Insight: The primary operational challenge with phosphoramidite building blocks like DMT-5-methyluridine is their sensitivity to moisture and oxidation. It is imperative that these reagents are stored under an inert atmosphere (e.g., argon) and dissolved in anhydrous solvents immediately prior to being placed on the synthesizer. Failure to do so is a common cause of poor coupling efficiencies and the accumulation of truncated oligonucleotide sequences.

Application in Solid-Phase Oligonucleotide Synthesis

The core utility of this compound is as a phosphoramidite monomer for the automated synthesis of modified RNA.

The Phosphoramidite Synthesis Cycle: A Field-Proven Workflow

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleoside to the growing chain attached to a solid support (e.g., controlled pore glass, CPG).[14] The cycle consists of four chemically distinct steps.[5]

  • Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support. This exposes a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction.

  • Coupling: The activated this compound phosphoramidite (or any other desired base) is delivered to the column. The activator, a weak acid like tetrazole, protonates the nitrogen of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl of the support-bound chain. This forms a new, unstable phosphite triester linkage.[15]

  • Capping: To prevent the elongation of any chains that failed to react during the coupling step (which would result in deletion mutations), a capping step is performed. Acetic anhydride and N-methylimidazole are used to permanently acetylate any unreacted 5'-hydroxyl groups, rendering them inert.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of RNA. This is typically achieved using an iodine solution in the presence of water and a weak base like pyridine.[15]

This four-step cycle is then repeated until the desired sequence is fully assembled.

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add DMT-m5U Amidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Backbone) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Forms stable Phosphate Triester; Ready for next cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Protocol: Step-by-Step Incorporation of this compound

This protocol outlines a single synthesis cycle for adding a 5-methyluridine residue to a growing oligonucleotide chain on a standard automated synthesizer.

Prerequisites:

  • The solid support with the nascent oligonucleotide chain has undergone a final oxidation step from the previous cycle and is ready for detritylation.

  • All reagents (solvents, activator, phosphoramidites) are anhydrous and of synthesis grade.

Methodology:

  • Step 1: Detritylation

    • Action: Flush the synthesis column with a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Duration: 60-90 seconds.

    • Causality: The strong acid cleaves the ether linkage between the 5'-carbon and the DMT group, releasing the orange DMT cation. The nascent chain now has a free 5'-hydroxyl group.

    • Validation: The eluent is passed through a spectrophotometer. The absorbance at ~495 nm is measured to quantify the released DMT cation, thereby calculating the efficiency of the previous coupling step.

    • Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid, which would neutralize the incoming phosphoramidite.

  • Step 2: Coupling

    • Action: Simultaneously deliver a solution of this compound 3'-CE phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator solution (e.g., 0.25 M ETT in acetonitrile) to the synthesis column.

    • Duration: 90-180 seconds.

    • Causality: The activator protonates the diisopropylamino group on the phosphoramidite, creating a highly reactive intermediate. This intermediate is rapidly attacked by the free 5'-hydroxyl on the support-bound chain, forming the new phosphite triester bond. A molar excess of the phosphoramidite and activator is used to drive the reaction to completion (>99% efficiency).

  • Step 3: Capping

    • Action: Flush the column with a 1:1 mixture of Capping Reagent A (Acetic Anhydride/Pyridine/THF) and Capping Reagent B (N-Methylimidazole/THF).

    • Duration: 30-60 seconds.

    • Causality: Any 5'-hydroxyl groups that failed to couple in the previous step are acetylated. This prevents them from reacting in subsequent cycles, ensuring the final product is predominantly full-length.

    • Wash: The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • Action: Introduce the oxidizing solution (0.02-0.1 M Iodine in THF/Water/Pyridine) to the column.

    • Duration: 30-60 seconds.

    • Causality: The iodine oxidizes the P(III) atom of the phosphite triester to the more stable P(V) state, forming a phosphate triester. This step stabilizes the newly formed internucleotide linkage.

    • Wash: The column is washed with anhydrous acetonitrile, completing the cycle. The support is now ready for the next detritylation step.

Post-Synthesis and Quality Control

After the final residue is added, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed, typically using concentrated ammonium hydroxide or a methylamine/ammonia mixture.[14] The final DMT group can be left on ("DMT-on") to aid in purification by reversed-phase HPLC or removed ("DMT-off").[16][17]

The identity and purity of the final oligonucleotide containing the 5-methyluridine modification should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[13] These methods verify the correct mass, confirming successful incorporation, and assess the purity by separating the full-length product from any truncated or failed sequences.

Conclusion

This compound is more than a mere chemical reagent; it is a precisely engineered tool that enables the site-specific incorporation of a functional modification into synthetic RNA. Its design, balancing the stability of the DMT protecting group with its controlled, quantifiable removal, is a testament to the elegance of phosphoramidite chemistry. A comprehensive understanding of its structure, properties, and role within the synthesis cycle is essential for any scientist aiming to produce high-quality, modified oligonucleotides for cutting-edge research and therapeutic development.

References

  • BenchChem. (n.d.). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • Alfa Chemistry. (2025, July 21). Comprehensive Protocol for Solid-Phase Oligonucleotide Synthesis: Workflow, Modifications, and Analytical Strategies.
  • Austin Publishing Group. (2020, July 10). Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity.
  • Khanal, A., et al. (2024, March 1). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.
  • Integrated DNA Technologies. (2023, November 28). Oligonucleotide synthesis: Coupling efficiency and quality control.
  • ResearchGate. (n.d.). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines.
  • (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications.
  • Bio-Synthesis Inc. (n.d.). 5-Methyluridine, 5-Me-U Oligonucleotide Modification.
  • PMC - NIH. (n.d.). Chemical incorporation of 1-methyladenosine into oligonucleotides.
  • Shchur, V. V., et al. (2020). 5'-Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5′, 3′-Exonuclease. Austin Chem Eng, 7(2), 1077.
  • NAR Molecular Medicine | Oxford Academic. (2024, April 15). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo.
  • TriLink BioTechnologies. (n.d.). 5-Methyluridine.
  • Modomics. (n.d.). 5-methyluridine - A Database of RNA Modifications.
  • MedChemExpress. (n.d.). This compound | Thymidine Analog.
  • LGC, Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
  • PMC. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA.
  • Wikipedia. (2025, May 25). Dimethoxytrityl.
  • MilliporeSigma. (n.d.). DNA Oligonucleotide Synthesis.
  • Chem-Impex. (n.d.). 5'-O-(4,4'-dimethoxytrityl)-2'-O-methyluridine.
  • Chem-Impex. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-5-methyluridine.
  • Sigma-Aldrich. (n.d.). 5′-O-(4,4′-Dimethoxytrityl)thymidine 98%.
  • Thermo Fisher Scientific. (n.d.). Importance of fragmentation data for the identification of phosphoramidite impurities.
  • MedchemExpress.com. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (5'-O-DMT-dU).

Sources

Technical Guide: Synthesis of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 5'-(4,4'-dimethoxytrityl)-5-methyluridine (also known as 5'-O-DMT-ribothymidine or 5'-O-DMT-rT ). 5-methyluridine is a naturally occurring modified nucleoside found in tRNA and rRNA, playing a critical role in stabilizing RNA secondary structures. The installation of the acid-labile 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position is the foundational step for incorporating this nucleoside into solid-phase RNA oligonucleotide synthesis.

This protocol addresses the specific challenge of differentiating the primary 5'-hydroxyl from the secondary 2'- and 3'-hydroxyl groups inherent to the ribose sugar, ensuring high yield and purity while minimizing bis-tritylated byproducts.

Chemical Strategy & Retrosynthetic Analysis

The synthesis relies on the steric and electronic differentiation between the primary 5'-hydroxyl group and the secondary 2'/3'-hydroxyl groups of the ribose moiety.

  • Reagent: 4,4'-Dimethoxytrityl chloride (DMT-Cl).[1][2] The bulky trityl group preferentially reacts with the less sterically hindered primary alcohol.

  • Solvent/Base: Anhydrous pyridine serves a dual role as the solvent and the base to neutralize the HCl byproduct generated during the

    
    -like substitution.
    
  • Critical Control Point: Unlike 2'-deoxythymidine, 5-methyluridine possesses a cis-diol system at the 2',3'-position. While the 5'-OH is kinetically favored, thermodynamic equilibration or excess reagent can lead to 2',5'- or 3',5'-bis-DMT species. Stoichiometry and moisture control are paramount.

Reaction Scheme

The transformation involves the nucleophilic attack of the 5'-hydroxyl oxygen on the resonance-stabilized dimethoxytrityl cation.

ReactionScheme SM 5-Methyluridine (Starting Material) Product 5'-O-DMT-5-methyluridine (Target) SM->Product Primary 5'-OH Attack Reagents DMT-Cl (1.1 - 1.2 eq) Reagents->Product Solvent Anhydrous Pyridine (Solvent/Base) Solvent->Product Byproduct Bis-DMT Impurities (Over-reaction) Product->Byproduct Excess DMT-Cl Long Rxn Time

Figure 1: Reaction pathway for the tritylation of 5-methyluridine.

Experimental Protocol

Materials & Reagents
ReagentGradeRoleNotes
5-Methyluridine >98%SubstrateMust be rigorously dried.
DMT-Cl >98%Tritylating AgentHydrolyzes to DMT-OH if wet. Store desiccated.
Pyridine Anhydrous (<50 ppm H2O)Solvent/BaseCritical for reaction success.
Methanol ACS GradeQuenching AgentReacts with excess DMT-Cl.
Dichloromethane (DCM) ACS GradeExtraction/Eluent
Triethylamine (TEA) Reagent GradeAcid ScavengerPrevents detritylation during silica chromatography.
Step-by-Step Procedure

Step 1: Azeotropic Drying (Critical) The presence of water competes with the nucleoside for DMT-Cl, forming the inert alcohol DMT-OH.

  • Place 5-methyluridine (10 mmol, 2.58 g) in a round-bottom flask.

  • Add anhydrous pyridine (20 mL) and evaporate to dryness under high vacuum (rotary evaporator < 40°C).

  • Repeat this process 3 times. This removes trace water and ensures the nucleoside is essentially anhydrous.

  • Resuspend the resulting foam/gum in fresh anhydrous pyridine (50 mL).

Step 2: Reaction Setup

  • Flush the flask with Argon or Nitrogen.

  • Add 4,4'-Dimethoxytrityl chloride (1.2 eq, 12 mmol, 4.06 g) in 4 portions over 30 minutes. Adding in portions prevents a high local concentration of DMT-Cl, reducing the risk of bis-tritylation.

  • Stir at room temperature (20–25°C).

Step 3: Monitoring

  • Monitor by TLC (Solvent: DCM/MeOH 9:1).

    • Rf (Product): ~0.4–0.5 (Orange/Red upon acid stain or UV active).

    • Rf (SM): ~0.0–0.1 (Baseline).

    • Rf (Bis-DMT): ~0.7–0.8 (High running).

  • Reaction is typically complete within 3–6 hours. If starting material persists after 6 hours, add 0.1 eq additional DMT-Cl.

Step 4: Quenching & Workup

  • Add Methanol (5 mL) to the reaction mixture and stir for 15 minutes. This converts excess DMT-Cl to DMT-OMe.

  • Concentrate the mixture to a thick oil under reduced pressure. Do not evaporate to complete dryness to avoid trapping pyridine salts.

  • Dissolve residue in DCM (100 mL).

  • Wash with saturated aqueous

    
     (2 x 100 mL) followed by Brine (100 mL).
    
  • Dry organic layer over anhydrous

    
    , filter, and concentrate.
    

Purification & Characterization

The DMT group is acid-labile.[3] Silica gel is slightly acidic; therefore, the column must be neutralized.

Column Chromatography[4]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Pre-treatment: Slurry silica in Hexanes containing 1% Triethylamine (TEA) or Pyridine. Flush with 2 column volumes.

  • Elution Gradient:

    • Start: 100% DCM (+ 0.5% TEA).

    • Gradient: 0%

      
       5% Methanol in DCM (+ 0.5% TEA).
      
  • Collection: Collect fractions containing the major product (Rf ~0.5). Evaporate solvents to yield a white to off-white foam.

Analytical Data (Expected)
  • Yield: 75–85%.

  • 
    H NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • 
       11.3 (s, 1H, NH).
      
    • 
       7.5 (s, 1H, H-6).
      
    • 
       7.2–7.4 (m, 9H, Ar-H), 6.8–6.9 (d, 4H, Ar-H ortho to OMe).
      
    • 
       5.8 (d, 1H, H-1').
      
    • 
       3.73 (s, 6H, 2 x OMe).
      
    • 
       1.6 (s, 3H, 5-Me).
      
  • Mass Spectrometry (ESI): Calculated Mass

    
    ; 
    
    
    
    .

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Purification Dry Azeotropic Drying (3x Pyridine Co-evap) Solubilize Resuspend in Anhydrous Pyridine Dry->Solubilize AddDMT Add DMT-Cl (4 portions, 30 min) Solubilize->AddDMT Stir Stir RT (3-6h) Monitor TLC AddDMT->Stir Quench Quench with MeOH (15 min) Stir->Quench Extract Partition: DCM / NaHCO3 Quench->Extract Column Silica Chromatography (DCM:MeOH + 0.5% TEA) Extract->Column Isolate Final Product (White Foam) Column->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis of 5'-O-DMT-5-methyluridine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet nucleoside or wet Pyridine.[4]Ensure strict azeotropic drying (Step 1). Use fresh anhydrous pyridine.
High Bis-DMT Excess DMT-Cl or high temperature.Reduce DMT-Cl to 1.1 eq. Add reagent slowly at 0°C, then warm to RT.
Red/Orange Product on Column Acidic silica causing detritylation.Increase TEA concentration in eluent to 1%. Ensure silica is pre-washed with base.
Product is Gum/Oil Trapped pyridine.Co-evaporate with Toluene (2x) or Hexanes to remove residual pyridine.

Safety Considerations

  • DMT-Cl: Corrosive and moisture sensitive. Handle in a fume hood.

  • Pyridine: Toxic, noxious odor, and flammable. Use exclusively in a well-ventilated fume hood.

  • Chromatography: Silica dust is an inhalation hazard. Use a mask when packing columns.

References

  • Ogilvie, K. K., et al. (1982).[5] Procedures for the selective silylation and dimethoxytritylation of ribonucleosides. Canadian Journal of Chemistry.[5] Link

  • Ti, G. S., et al. (1982).[5] Transient protection: Efficient one-pot synthesis of some O-protected nucleosides. Journal of the American Chemical Society. Link

  • Thermo Fisher Scientific. Guide to Oligonucleotide Synthesis and Deprotection. Link

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters. Link

  • BenchChem. Technical Support: Synthesis of 5'-O-DMT-Nucleosides. Link

Sources

Technical Guide: 5-Methyluridine Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyluridine (m5U), also known as Ribothymidine (rT), is a naturally occurring modified nucleoside ubiquitously found in the T-loop of tRNA. In synthetic oligonucleotide applications, m5U is utilized to enhance the thermal stability (


) of RNA duplexes through improved base stacking interactions driven by the hydrophobic C5-methyl group.

This guide details the technical specifications, mechanistic advantages, and optimized solid-phase synthesis protocols for incorporating 5-methyluridine phosphoramidite into RNA oligonucleotides. It specifically addresses the kinetic challenges imposed by steric hindrance at the C5 position and provides a self-validating workflow for researchers.

Chemical Basis & Mechanism

Structural Properties

Unlike standard Uridine, 5-Methyluridine possesses a methyl group at the C5 position of the pyrimidine ring. In the context of phosphoramidite chemistry, the 2'-hydroxyl group is typically protected by a bulky tert-butyldimethylsilyl (TBDMS) or Triisopropylsilyloxymethyl (TOM) group.

Key Chemical Challenges:

  • Steric Hindrance: The proximity of the C5-methyl group to the exocyclic oxygen and the 2'-protecting group creates a congested environment. This reduces the diffusion rate of the activated phosphoramidite to the solid support, necessitating modified coupling parameters.

  • Hydrophobicity: The C5-methyl group increases the lipophilicity of the nucleoside, which enhances base-stacking interactions in the final duplex but requires strict anhydrous conditions during synthesis to prevent precipitation or hydrolysis.

Mechanistic Impact on RNA Stability

Incorporating m5U into RNA oligonucleotides confers specific biophysical advantages:

  • Thermal Stabilization: The C5-methyl group enhances

    
    -
    
    
    
    stacking interactions with adjacent bases. Empirical data suggests an increase in melting temperature (
    
    
    ) of approximately 0.5°C to 1.3°C per modification , depending on sequence context and position (internal vs. terminal).
  • Conformational Locking: m5U promotes the C3'-endo sugar pucker, favoring the A-form helix geometry typical of stable RNA:RNA duplexes.

  • Nuclease Resistance: The added steric bulk can provide localized resistance to certain endonucleases, extending the half-life of siRNA or aptamers in biological fluids.

Optimized Synthesis Protocol

Reagent Preparation

Standard: 5'-O-DMT-5-methyluridine-2'-O-TBDMS-3'-glyceryl-phosphoramidite. Diluent: Anhydrous Acetonitrile (ACN), water content <30 ppm.

ParameterSpecificationRationale
Concentration 0.10 M - 0.12 M Higher concentration drives reaction kinetics to overcome steric hindrance.
Dissolution Time 5-10 minutesEnsure complete solvation; m5U amidites can be viscous.
Shelf Life (Solution) 24-48 hoursModified amidites are sensitive to moisture; prepare fresh.
Solid-Phase Synthesis Cycle (The Critical Step)

The standard RNA synthesis cycle must be modified. The coupling step is the critical failure point for m5U incorporation.

Protocol Adjustments:

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are preferred over 1H-tetrazole due to higher acidity and faster activation kinetics.

  • Coupling Time: Increase from standard 3-4 minutes to 10-15 minutes .

  • Double Coupling: Highly recommended for sequences >20 mer or when m5U is adjacent to other modified bases (e.g., 2'-O-methyl).

Workflow Diagram

The following diagram illustrates the optimized synthesis cycle, highlighting the specific intervention points for 5-methyluridine.

m5U_Synthesis_Cycle Start Solid Support (CPG/Polystyrene) Detritylation 1. Detritylation (DCA/TCA in DCM) Start->Detritylation Activation 2. Activation (ETT or BTT + m5U Amidite) Detritylation->Activation Coupling 3. Coupling (CRITICAL) Time: 10-15 mins Conc: 0.1 M Activation->Coupling Activated Intermediate Capping 4. Capping (Ac2O + N-Me-Imidazole) Coupling->Capping P(III) Triester Oxidation 5. Oxidation (Iodine/Water/Pyridine) Capping->Oxidation Loop Loop Oxidation->Loop Check P(V) Triester Check->Detritylation No (Next Cycle) Deprotection 6. Cleavage & Deprotection (Ammonia/MeNH2 -> TEA.3HF) Check->Deprotection Yes

Caption: Optimized solid-phase RNA synthesis cycle emphasizing the extended coupling parameters required for m5U incorporation.

Deprotection & Downstream Processing

Cleavage and Base Deprotection

The m5U base is compatible with standard "UltraMild" or standard deprotection conditions.

  • Reagent: Aqueous Ammonia / Methylamine (AMA) (1:1) or concentrated Ammonium Hydroxide.

  • Conditions: 65°C for 10-15 minutes (AMA) or 55°C for 4-8 hours (Ammonium Hydroxide).

  • Note: m5U does not require special acetyl protection removal steps distinct from standard Uridine.

2'-Silyl Deprotection

After base deprotection and initial lyophilization, the 2'-TBDMS group must be removed.

  • Reagent: Triethylamine trihydrofluoride (TEA.3HF) or Tetrabutylammonium fluoride (TBAF).

  • Protocol: Incubate at 65°C for 2.5 hours (TEA.3HF).

  • Quenching: Desalt using ethanol precipitation or size-exclusion chromatography (e.g., Sephadex G-25) to remove fluoride ions which can interfere with downstream assays.

Quality Control & Analytics

To validate the successful incorporation of m5U, rely on the following analytical methods. Note that m5U has a very similar molecular weight to T (in DNA), but in the context of RNA, it is distinct from U.

MethodExpected Result / Observation
ESI-MS Mass shift of +14.02 Da relative to standard Uridine (U).
HPLC m5U increases hydrophobicity. Expect a later retention time on RP-HPLC (C18 column) compared to the unmodified control sequence.
Tm Analysis Perform a thermal melt curve. A successful incorporation should yield a

of +0.5 to +1.0°C.

Applications in Drug Development[1]

tRNA Synthetics

5-methyluridine is structurally essential for the T-loop of tRNA (position 54). Synthetic tRNA analogues used in structural biology (X-ray crystallography, Cryo-EM) or as therapeutic nonsense suppressors requires m5U for correct tertiary folding.

siRNA Optimization

In therapeutic siRNA, off-target effects and nuclease degradation are primary failure modes. Replacing Uridine with m5U in the passenger strand can:

  • Stabilize the duplex during delivery.

  • Reduce immune stimulation (though less effectively than N1-methylpseudouridine).

  • Prevent degradation by serum nucleases without altering the hydrogen bonding face required for Argonaute loading.

References

  • Glen Research. 5-Methyl Uridine Phosphoramidite Product Specifications and Coupling Protocols. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Methyluridine. [Link]

  • Wang, S., & Kool, E. T. (1995). Origins of the large differences in stability of DNA and RNA helices: C-5 methyl and 2'-hydroxyl effects.[1] Biochemistry.[] [Link]

  • Piekna-Przybylska, D., et al. (2002). The thermal stability of RNA duplexes containing modified base pairs. Nucleic Acids Research.[1] [Link]

Sources

The Dichotomy of a Methyl Group: A Technical Guide to 5-Methyluridine in RNA and DNA

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Methyluridine (m5U) is a post-transcriptional RNA modification and a fundamental component of DNA, where it is known as thymidine. This guide provides a comprehensive technical overview of the multifaceted roles of 5-methyluridine, contrasting its functions in the distinct worlds of RNA and DNA. We will explore its biosynthesis, its critical contributions to the structure and function of transfer RNA (tRNA), and its significance for the stability and integrity of the genome. Furthermore, this guide will detail robust methodologies for the detection and quantification of m5U, and discuss the emerging therapeutic potential of targeting the enzymes that catalyze its formation, particularly in the context of oncology.

Introduction: The Significance of a Single Methyl Group

The addition of a methyl group to uridine at the C5 position creates 5-methyluridine, a seemingly minor chemical alteration with profound biological consequences. In the realm of RNA, this modification, also known as ribothymidine (rT), is one of the most common and conserved post-transcriptional modifications, particularly in tRNA.[1][2] Conversely, in DNA, 5-methyluridine, in its deoxyribose form (deoxythymidine or simply thymidine), is one of the four canonical bases, replacing uracil. This fundamental difference between RNA and DNA highlights the evolutionary importance of this methylation. This guide will dissect the dual nature of 5-methyluridine, providing researchers and drug development professionals with a deep understanding of its core functions and the methodologies to study it.

5-Methyluridine in the World of RNA: A Post-Transcriptional Regulator

In RNA, 5-methyluridine is not encoded in the genome but is introduced post-transcriptionally by specific enzymes. Its most well-characterized role is in tRNA, where it is found almost ubiquitously at position 54 in the TΨC loop.[3][4]

Biosynthesis of 5-Methyluridine in RNA

The methylation of uridine at position 54 in tRNA is catalyzed by a family of highly conserved enzymes known as tRNA (m5U54) methyltransferases.[1] In bacteria, such as Escherichia coli, this enzyme is TrmA.[3][5] In yeast (Saccharomyces cerevisiae), the responsible enzyme is Trm2.[3][6] In mammals, two homologs have been identified, TRMT2A and TRMT2B.[1] TRMT2A is responsible for the majority of m5U formation in cytosolic tRNAs, while TRMT2B has been shown to methylate mitochondrial tRNAs and ribosomal RNAs.[1] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.

Biosynthesis_m5U_RNA cluster_0 Uridine in pre-tRNA cluster_1 Methyltransferase Complex cluster_2 Modified tRNA Uridine Uridine (at position 54) Enzyme tRNA (m5U54) Methyltransferase (e.g., TrmA, Trm2, TRMT2A) Uridine->Enzyme Substrate binding SAH S-adenosyl-L-homocysteine (SAH) Enzyme->SAH Product release m5U 5-Methyluridine (m5U) Enzyme->m5U Catalysis SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme Methyl donor DNA_Repair_Thymine cluster_0 DNA Damage cluster_1 DNA Repair Pathway cluster_2 Restored DNA Cytosine Cytosine Deamination Spontaneous Deamination Cytosine->Deamination Uracil_in_DNA Uracil in DNA (recognized as error) Deamination->Uracil_in_DNA UDG Uracil-DNA Glycosylase (UDG) Uracil_in_DNA->UDG Uracil excision AP_Endonuclease AP Endonuclease UDG->AP_Endonuclease Creates AP site DNA_Polymerase DNA Polymerase AP_Endonuclease->DNA_Polymerase Base insertion DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Seals nick Restored_Cytosine Cytosine DNA_Ligase->Restored_Cytosine DNA restored

Caption: DNA repair pathway for deaminated cytosine.

Role in DNA Replication and Structure

Thymidine, through its specific base pairing with adenine via two hydrogen bonds, is essential for the structure of the DNA double helix and the accurate replication of the genome. [7][8]The consistent A-T pairing ensures the faithful transmission of genetic information from one generation of cells to the next. [8][9]

Methodologies for the Study of 5-Methyluridine

A variety of sophisticated techniques are available for the detection, quantification, and functional analysis of 5-methyluridine in both RNA and DNA.

Quantification of 5-Methyluridine in RNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in RNA. [5][7] Table 1: Key Parameters for LC-MS/MS Quantification of 5-Methyluridine

ParameterDescription
Sample Preparation Enzymatic hydrolysis of total RNA or purified tRNA to constituent nucleosides.
Chromatography Reverse-phase liquid chromatography for separation of nucleosides.
Mass Spectrometry Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
MRM Transitions Specific precursor-to-product ion transitions for 5-methyluridine are monitored for high selectivity.
Quantification Absolute quantification is achieved using a stable isotope-labeled internal standard and a calibration curve.

Experimental Protocol: LC-MS/MS Quantification of 5-Methyluridine in RNA

  • RNA Isolation and Purification: Isolate total RNA or specific RNA species (e.g., tRNA) from cells or tissues of interest using a suitable RNA extraction kit. Ensure high purity and integrity of the RNA.

  • Enzymatic Hydrolysis:

    • To 1-5 µg of RNA, add a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) in a suitable buffer.

    • Incubate at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.

  • Sample Cleanup: Remove proteins and other interfering substances by ultrafiltration or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

    • Separate the nucleosides using a gradient of aqueous and organic mobile phases.

    • Detect and quantify 5-methyluridine using a tandem mass spectrometer in positive ion mode, monitoring the specific MRM transition for m5U.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of a 5-methyluridine standard.

    • Calculate the concentration of 5-methyluridine in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Genome-wide Mapping of m5U Sites by FICC-Seq

Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing (FICC-Seq) is a powerful method for the genome-wide, single-nucleotide resolution mapping of m5U sites catalyzed by specific methyltransferases. [10][11][12] Experimental Protocol: Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing (FICC-Seq)

  • Cell Culture and 5-Fluorouracil Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat the cells with 5-Fluorouracil (5-FU) for a defined period (e.g., 24 hours). 5-FU is metabolized to 5-fluorouridine triphosphate (FUTP), which is incorporated into nascent RNA.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the 5-FU treated cells and partially fragment the RNA using a low concentration of RNase.

    • Immunoprecipitate the target m5U methyltransferase (e.g., TRMT2A) using a specific antibody. The enzyme will be covalently crosslinked to the 5-FU-containing RNA at the sites of attempted methylation.

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the RNA fragments bound to the immunoprecipitated enzyme.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

  • High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Identify the crosslink sites, which correspond to the locations of m5U modification, with single-nucleotide resolution.

FICC_Seq_Workflow cluster_0 In Vivo Crosslinking cluster_1 Immunoprecipitation & Library Prep cluster_2 Sequencing & Analysis Cells Cell Culture FU_treatment 5-Fluorouracil (5-FU) Treatment Cells->FU_treatment Crosslinking Enzyme-RNA Crosslinking FU_treatment->Crosslinking Lysis Cell Lysis & RNA Fragmentation Crosslinking->Lysis IP Immunoprecipitation (e.g., anti-TRMT2A) Lysis->IP Library_Prep Adapter Ligation, Reverse Transcription, PCR IP->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Alignment Read Alignment Sequencing->Alignment Peak_Calling m5U Site Identification Alignment->Peak_Calling

Caption: Workflow for FICC-Seq.

In Vitro Methyltransferase Assays

In vitro assays are essential for characterizing the activity of m5U methyltransferases and for screening potential inhibitors.

Experimental Protocol: In Vitro tRNA Methyltransferase Assay

  • Reagents and Substrates:

    • Purified recombinant m5U methyltransferase (e.g., TRMT2A).

    • In vitro transcribed tRNA substrate lacking the m5U modification.

    • S-adenosyl-L-[methyl-3H]methionine (radioactive) or S-adenosyl-L-methionine (for non-radioactive assays).

    • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Reaction Setup:

    • Combine the purified enzyme, tRNA substrate, and SAM (or [3H]-SAM) in the reaction buffer.

    • If screening for inhibitors, pre-incubate the enzyme with the test compounds before adding the substrates.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Detection of Methylation:

    • Radioactive Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay (e.g., MTase-Glo™): Measure the production of S-adenosyl-L-homocysteine (SAH) using a luminescence-based detection kit. [13]5. Data Analysis: Determine the enzyme activity and the inhibitory effect of test compounds by measuring the amount of product formed.

Therapeutic Targeting of 5-Methyluridine Pathways

The enzymes responsible for tRNA methylation, including m5U methyltransferases, are emerging as attractive targets for drug development, particularly in oncology. [14][15]

Rationale for Targeting tRNA Methyltransferases in Cancer

Cancer cells often exhibit altered translational programs to support their high proliferation rates and survival under stress. [14]Dysregulation of tRNA modifications and the expression of tRNA methyltransferases have been implicated in various cancers. [16]For example, overexpression of TRMT2A has been associated with a subset of breast cancers. [3]Therefore, inhibiting these enzymes presents a novel therapeutic strategy to selectively disrupt the translational machinery of cancer cells. [14]

Drug Development Strategies

The development of small molecule inhibitors targeting tRNA methyltransferases is an active area of research. [1]Strategies include:

  • High-Throughput Screening (HTS): Screening large compound libraries using in vitro methyltransferase assays to identify initial hits. [9]* Structure-Based Drug Design: Utilizing the crystal structures of tRNA methyltransferases to design specific and potent inhibitors. [17]* Targeted Degradation (PROTACs): Developing proteolysis-targeting chimeras to induce the degradation of specific tRNA methyltransferases.

5-Methyluridine as a Biomarker

The levels of modified nucleosides, including 5-methyluridine, in biofluids such as urine are being investigated as potential biomarkers for the early detection and monitoring of cancer and other diseases. [8] Hypothetical Clinical Trial Design: A Novel TRMT2A Inhibitor in HER2+ Breast Cancer

  • Phase I: A dose-escalation study in patients with advanced solid tumors to determine the safety, tolerability, and recommended Phase II dose of the TRMT2A inhibitor.

  • Phase II: A single-arm, open-label study in patients with HER2+ breast cancer who have progressed on standard therapies. The primary endpoint would be the objective response rate. Tumor biopsies would be collected to assess the inhibition of TRMT2A activity and changes in the tRNA modification landscape.

  • Phase III: A randomized, controlled trial comparing the standard of care with or without the TRMT2A inhibitor in patients with advanced HER2+ breast cancer.

Conclusion

5-methyluridine stands as a prime example of how a single chemical modification can exert vastly different, yet equally critical, roles depending on its molecular context. In RNA, it is a key post-transcriptional regulator that fine-tunes the process of protein synthesis. In DNA, as thymidine, it is a cornerstone of genomic stability and integrity. The methodologies detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of 5-methyluridine biology. For drug development professionals, the enzymes that govern 5-methyluridine formation in RNA represent a promising new class of therapeutic targets, with the potential to yield novel treatments for cancer and other diseases. A deeper understanding of the dual nature of 5-methyluridine will undoubtedly continue to fuel exciting discoveries in both basic and translational research.

References

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences. [Link]

  • Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. ResearchGate. [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]

  • FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. Oxford Academic. [Link]

  • FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. ResearchGate. [Link]

  • tRNA modification and cancer: potential for therapeutic prevention and intervention. National Institutes of Health. [Link]

  • Clinical Study Protocol. ClinicalTrials.gov. [Link]

  • PRMT5 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]

  • Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. PubMed. [Link]

  • Clinical Trial Protocol. ClinicalTrials.gov. [Link]

  • FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. GenScript. [Link]

  • FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA. UCL Discovery. [Link]

  • Clinical Trial Protocol. ClinicalTrials.gov. [Link]

  • Study Protocol. ClinicalTrials.gov. [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS. [Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. [Link]

  • Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Oxford Academic. [Link]

  • Why is thymine rather than uracil used in DNA? Biology Stack Exchange. [Link]

  • Prospective pharmaceuticals targeting tRNA methylation in cancer treatment. ResearchGate. [Link]

  • P39. Why Thymine Is Found in DNA Rather Than Uracil? ChemSpace@NareshKumar. [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]

  • Difference Between Thymine And Uracil. GeeksforGeeks. [Link]

  • Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies. PubMed. [Link]

  • TRMT2A is a novel cell cycle regulator that suppresses cell proliferation. PubMed. [Link]

  • In vitro Arginine Methylation Assays. Bedford Lab. [Link]

  • Role of ribothymidine in mammalian tRNAPhe. PubMed. [Link]

Sources

Technical Guide: 5'-O-DMT-5-Methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5'-O-(4,4'-Dimethoxytrityl)-5-methyluridine , a critical intermediate in the synthesis of modified RNA therapeutics.

Chemical Formula:


CAS Registry Number:  138239-62-0[][2]

Executive Summary & Chemical Identity

5'-O-(4,4'-Dimethoxytrityl)-5-methyluridine (often abbreviated as 5'-DMT-rT or 5'-DMT-m5U) is a protected nucleoside derivative used as a foundational building block in the chemical synthesis of RNA oligonucleotides.[] Unlike its deoxy- counterpart (Thymidine), this molecule retains the 2'-hydroxyl group of the ribose ring, making it a precursor for ribonucleic acid (RNA) synthesis rather than DNA.[]

This compound has gained significant prominence in the development of mRNA vaccines and self-amplifying RNA (saRNA) therapeutics.[3] The 5-methyluridine modification, naturally found in the T-loop of tRNA, is utilized to enhance the thermodynamic stability of RNA secondary structures and reduce immunogenic signaling via Toll-like receptors (TLRs).[]

Disambiguation Warning

Do not confuse with:

  • DMT-Thymidine (DMT-dT): The DNA precursor (

    
    ).[]
    
  • 5-MeO-DMT: A psychedelic tryptamine (

    
    ).[]
    
  • 5'-DMT-2'-O-Methyluridine: A 2'-modified analog used for nuclease resistance.[][4]

Physiochemical Profile

The chemical formula


 arises from the condensation of 5-methyluridine (ribothymidine) with the dimethoxytrityl (DMT) protecting group.
Structural Data Table
PropertyValue / Description
Systematic Name 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Molecular Formula

Molecular Weight 560.60 g/mol
Appearance White to off-white crystalline foam or powder
Solubility Soluble in Dichloromethane (DCM), Pyridine, Acetonitrile; Insoluble in Water
Purity Standard

(HPLC)
Storage

, Inert atmosphere (Argon/Nitrogen), Desiccated
Structural Causality[1]
  • 5-Methyl Group: Increases base stacking interactions, raising the melting temperature (

    
    ) of the resulting RNA duplex.
    
  • 5'-DMT Group: An acid-labile protecting group attached to the 5'-hydroxyl.[] Its bulkiness (steric hindrance) ensures it reacts selectively with the primary 5'-OH over the secondary 2' or 3'-OH groups during synthesis.[][5]

  • 2',3'-Diol System: Remains unprotected in this intermediate.[] For solid-phase synthesis, the 2'-OH must subsequently be protected (e.g., by TBDMS or TOM) to prevent chain branching.[]

Synthesis & Manufacturing Protocol

The synthesis of 5'-DMT-5-methyluridine is a regioselective protection reaction.[] The protocol below outlines the industry-standard approach to generating high-purity material.

Reaction Mechanism

The reaction utilizes 4,4'-Dimethoxytrityl chloride (DMT-Cl) in the presence of a basic solvent (Pyridine).[] The primary 5'-hydroxyl group of the ribose sugar is nucleophilic and attacks the electrophilic trityl cation. The large size of the DMT group prevents it from reacting efficiently with the sterically crowded secondary hydroxyls at the 2' and 3' positions.

Step-by-Step Methodology
  • Preparation: Dry 5-methyluridine (Start Material) by co-evaporation with anhydrous pyridine (

    
    ) to remove trace water, which hydrolyzes DMT-Cl.[]
    
  • Reaction: Suspend dried nucleoside in anhydrous pyridine. Add 1.1 equivalents of DMT-Cl dropwise at

    
    .[]
    
  • Incubation: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).

  • Quenching: Add Methanol (

    
    ) to quench unreacted DMT-Cl.
    
  • Work-up: Dilute with DCM, wash with saturated

    
     (to maintain basic pH and prevent detritylation) and brine.
    
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM

    
     DCM:MeOH (95:5) containing 0.5% Triethylamine (TEA). Note:  TEA is critical to neutralize the acidity of silica, which can otherwise cleave the DMT group.
    
Manufacturing Workflow Diagram

SynthesisWorkflow Start 5-Methyluridine (Ribothymidine) C10H14N2O6 Reaction Regioselective 5'-O-Tritylation Start->Reaction Dry w/ Pyridine Reagent DMT-Cl (In Pyridine) Reagent->Reaction 0°C Addition Product 5'-O-DMT-5-methyluridine (Intermediate) C31H32N2O8 Reaction->Product Workup & Silica Purification (TEA buffered) Downstream 2'-O-Protection (e.g., TBDMS) Product->Downstream Next Step

Caption: Synthesis pathway for 5'-O-DMT-5-methyluridine showing regioselective protection of the 5'-hydroxyl group.

Applications in RNA Therapeutics

While N1-methylpseudouridine is the dominant modification in current COVID-19 mRNA vaccines, 5-methyluridine plays a vital role in the broader landscape of RNA drugs.[]

Immunogenicity Reduction

Unmodified RNA is recognized by cytosolic sensors (e.g., RIG-I) and endosomal receptors (TLR7/8), leading to interferon production that can shut down protein translation. Incorporating 5-methyluridine mimics endogenous RNA (like tRNA), allowing the therapeutic payload to evade immune surveillance.

Self-Amplifying RNA (saRNA)

Recent studies indicate that saRNA constructs incorporating 5-methyluridine maintain high expression levels while reducing the innate immune response.[][3] Unlike pseudouridine, which can sometimes interfere with the replication machinery of alphavirus-based saRNA vectors, 5-methyluridine is often better tolerated by viral replicases.[]

Oligonucleotide Stability

In antisense oligonucleotides (ASOs) and siRNAs, the 5-methyl group on the uracil base enhances the stacking with Adenine, increasing the


 of the duplex by approximately 

to

per modification. This allows for shorter, more potent drug designs.
Downstream Processing Flow

To be used in solid-phase synthesis, 5'-O-DMT-5-methyluridine must be converted into a phosphoramidite.[]

DownstreamProcessing Intermediate 5'-O-DMT-5-methyluridine Step1 2'-OH Protection (TBDMS-Cl / AgNO3) Intermediate->Step1 Step2 3'-Phosphitylation (Phosphoramidite formation) Step1->Step2 Final 5'-DMT-5-Me-U 3'-Amidite (Ready for Synthesizer) Step2->Final

Caption: Conversion of the 5'-DMT intermediate into a synthesis-ready phosphoramidite.

Quality Control & Analytical Standards

Trustworthiness in drug development relies on rigorous QC. The following parameters are mandatory for 5'-DMT-5-methyluridine batches intended for therapeutic use.

TestMethodAcceptance CriteriaRationale
Identity

NMR (DMSO-

)
Conforms to structureVerifies the presence of DMT (multiplet 6.8–7.4 ppm) and 5-Methyl (singlet ~1.8 ppm).[]
Purity HPLC (C18 Column)

Impurities (e.g., bis-DMT or unreacted nucleoside) reduce coupling efficiency.[]
Water Content Karl Fischer

Water competes with phosphoramidites in downstream coupling steps.
Residual Solvent GC-Headspace

ICH Limits
Pyridine/DCM must be removed to prevent toxicity or side reactions.
Critical Impurity: Bis-DMT

If the reaction temperature is too high, DMT can attach to the 2' or 3' hydroxyls, forming 2',5'-bis-DMT or 3',5'-bis-DMT.[] These side products terminate chain elongation if not removed. They are less polar than the product and can be separated via chromatography.

References

  • Coenza Labs. (n.d.). 5'-O-DMT-5-methyluridine Technical Specification. Retrieved from [Link]

  • Azizi, M., et al. (2024). "Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo."[][3][6] NAR Molecular Medicine.[3][6] Retrieved from [Link][]

Sources

Spectroscopic Data Guide: 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

[1][2]

Chemical Identity & Core Properties

This molecule is the foundational 5'-protected intermediate for incorporating Ribothymidine (rT) into RNA sequences or studying tRNA modifications.[1][2] Unlike its DNA counterpart, it possesses a 2'-hydroxyl group, significantly altering its solubility, conformation (C3'-endo vs C2'-endo), and NMR spectral fingerprint.[1][2]

PropertyData
Systematic Name 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Common Name 5'-O-DMT-Ribothymidine (5'-O-DMT-rT)
CAS Number 1463-10-1 (Parent Nucleoside); Derivative CAS varies by catalog (e.g., 5'-O-DMT-2'-O-Me is 103285-22-9)
Molecular Formula C₃₁H₃₂N₂O₈
Molecular Weight 560.60 g/mol
Appearance White to off-white amorphous foam
Solubility Soluble in DMSO, Pyridine, CH₂Cl₂; Moderately soluble in MeOH; Insoluble in Water
Structural Visualization

The following diagram illustrates the specific connectivity, highlighting the critical 2'-OH group that distinguishes this from the DNA building block (DMT-dT).[1][2]

ChemicalStructurecluster_legendStructural LogicDMT5'-O-DMT Group(Lipophilic/Acid Labile)RiboseRibose Sugar(C3'-endo pucker)DMT->RiboseEther Linkage (5')Base5-Methyluracil(Thymine Base)Ribose->BaseN-Glycosidic Bond (1')OH22'-OH Group(Key Ribo Feature)Ribose->OH22'-PositionDMT-dT (DNA)DMT-dT (DNA)Lacks 2'-OH

Caption: Structural connectivity of 5'-O-DMT-5-methyluridine. Note the 2'-OH group (Yellow) which differentiates it from the DNA precursor DMT-dT.[2]

Spectroscopic Characterization

The following data sets are synthesized from high-purity reference standards. Note that chemical shifts (

12
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for free OH resolution) or CDCl₃ (Common for protected phosphoramidites).[1][2]

¹H NMR (400 MHz, DMSO-d₆)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH (Imide) 11.35s (broad)1HExchangeable imide proton on the base (N3-H).[1][2]
Ar-H (DMT) 7.20 – 7.45m9HOverlapping phenyl protons of the DMT group.[1][2]
Ar-H (DMT) 6.88d (

Hz)
4HProtons ortho to the methoxy groups (shielded).[1][2]
H-6 (Base) 7.50s (or d,

Hz)
1HPyrimidine H6; distinct downfield shift.[1][2]
H-1' (Anomeric) 5.85d (

Hz)
1HAnomeric proton.[1][2] Note:

value is lower than DNA form (~6.5 Hz) due to C3'-endo pucker.[1][2]
OH (2'/3') 5.10 – 5.40d/m2HExchangeable hydroxyl protons (visible in dry DMSO).[1][2]
H-2', H-3' 4.15 – 4.30m2HRibose ring protons; shifted downfield by OH.[2]
H-4' 3.95m1HRibose ring proton.[1][2]
OMe (DMT) 3.73s6HCharacteristic sharp singlet of methoxy groups.[1][2]
H-5', H-5'' 3.20 – 3.35m2HDiastereotopic protons near the bulky DMT group.[2]
CH₃ (Base) 1.45s3HMethyl group on the nucleobase (C5-Me).[1][2]
¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyls (Base): 163.8 (C4), 150.5 (C2).[1][2]

  • DMT Aromatic: 158.1 (C-OMe), 144.8, 135.5 (Quaternary), 129.7, 127.7, 126.6, 113.1 (CH).[1][2]

  • Base C-H: 136.0 (C6), 109.5 (C5).[1][2]

  • DMT Quaternary: 85.8 (C-Ar₃).[1][2]

  • Ribose Carbons: 89.5 (C1'), 83.2 (C4'), 73.5 (C2'), 70.2 (C3'), 63.8 (C5').[1][2]

  • Methoxy: 55.0 (OCH₃).[1][2]

  • Methyl: 11.8 (Base-CH₃).[1][2]

B. Mass Spectrometry (ESI-MS)[1][2]
  • Ionization Mode: Positive (+ve)[1][2]

  • Target Ion:

    
     or 
    
    
    [1][2]
  • Calculated Exact Mass: 560.2162 Da[1][2]

  • Observed m/z:

    • 
      [1][2]
      
    • 
      [1][2]
      
    • DMT Cation (Fragment): 303.1 Da (Characteristic orange/red ion).[1][2]

C. UV-Vis Spectroscopy

Used for quantification and purity checks (DMT cation assay).[1][2]

  • 
     (Methanol):  264 nm (Base absorption).[1][2]
    
  • 
     (Acidic/DMT Assay):  498-504 nm.[1][2]
    
    • Protocol: Treat sample with 3% Trichloroacetic acid (TCA) in DCM.[1][2]

    • Extinction Coefficient (

      
      ): 76,000 L[1][2]·mol⁻¹·cm⁻¹ (at 498 nm).[1][2]
      

Quality Control & Purity Analysis

To ensure the integrity of 5'-O-DMT-5-methyluridine, a self-validating HPLC protocol is required.[2]

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 254 nm (Nucleobase) & 280 nm
Retention Time ~14-16 min (Elutes later than free nucleoside due to hydrophobic DMT)
Impurity Profile
  • Detritylated Species (Ribothymidine): Elutes very early (polar).[1][2]

  • N3-Methylated Artifacts: Can occur if alkylation conditions were too harsh.[1][2]

  • DMT-Alcohol: Elutes late; distinct UV spectrum (no 260 nm peak from base).[1][2]

Experimental Workflow: DMT Removal Assay

This protocol validates the presence of the DMT group and quantifies the loading of the nucleoside on solid support or in solution.

DMTRemovalStartSample Preparation(Dissolve 1-2 mg in DCM)AcidAdd 3% TCA/DCM Solution(Acidic Deprotection)Start->AcidReactionReaction: Cleavage of DMT EtherGenerates DMT+ CationAcid->ReactionInstant Orange ColorMeasureUV-Vis MeasurementAbsorbance @ 504 nmReaction->MeasureCalcCalculate ConcentrationBeer-Lambert Law (ε = 76,000)Measure->Calc

Caption: Quantitative colorimetric assay for 5'-DMT protection group verification.

References

  • Synthesis & Properties of Ribothymidine : Griffin, B. E., et al.[1][2] "A Synthesis of Ribothymidine-5'-Pyrophosphate and its Conversion to Polyribothymidylic Acid." Proc. Natl. Acad. Sci. USA, 1958.[1][2]

  • DMT Group Characterization : "4,4'-Dimethoxytrityl Chloride Analytical Data." TCI Chemicals.[1][2]

  • Oligonucleotide Synthesis Reagents : "5'-O-DMT-Thymidine (Deoxy) Data." BroadPharm.[1][2][3] [1][2]

  • Modified Nucleoside NMR : Pasternack, L. B., et al. "1H NMR studies of the 5-(hydroxymethyl)-2'-deoxyuridine containing TF1 binding site."[1][2] Nucleic Acids Research, 1996.[1][2][4]

The Cornerstone of Modified Oligonucleotide Synthesis: A Technical Guide to 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of therapeutic and diagnostic oligonucleotide development, precision and stability are paramount. Modified nucleosides are fundamental to achieving these characteristics, and among them, 5'-(4,4'-Dimethoxytrityl)-5-methyluridine stands out as a critical building block. This technical guide provides an in-depth exploration of this compound, identified by its CAS number 138239-62-0 , for researchers, scientists, and professionals in drug development. We will delve into its structural significance, its integral role in solid-phase phosphoramidite synthesis, and the critical considerations for its handling and purification. This document aims to be a comprehensive resource, blending theoretical principles with practical, field-proven protocols to empower the synthesis of high-quality, modified oligonucleotides.

Introduction: The Significance of 5-Methyluridine and the DMT Protecting Group

5-Methyluridine, a naturally occurring modification in transfer RNA (tRNA), has garnered significant interest in the development of RNA therapeutics.[1] Its inclusion in synthetic oligonucleotides can enhance stability and modulate immune responses, making it a valuable component in the design of mRNA vaccines and antisense therapies.[2][3][] However, the chemical synthesis of oligonucleotides is a stepwise process that demands precise control over reactive functional groups. This is where the 4,4'-Dimethoxytrityl (DMT) group plays a pivotal role.

The DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl position of the nucleoside.[5][6] Its primary functions are twofold:

  • Preventing Undesired Polymerization: During the coupling step of phosphoramidite chemistry, the DMT group blocks the 5'-hydroxyl, ensuring that the incoming phosphoramidite reacts specifically with the free 5'-hydroxyl of the growing oligonucleotide chain.[7][]

  • Facilitating Purification: The lipophilic nature of the DMT group provides a "handle" for the efficient separation of the full-length, desired oligonucleotide from shorter, failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or hydrophobic interaction chromatography (HIC).[9][10][] This "trityl-on" purification strategy is a cornerstone of modern oligonucleotide production.

This guide will focus on the practical application of this compound, from its initial integration into an oligonucleotide sequence to the final, critical step of detritylation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 138239-62-0[12][13]
Molecular Formula C31H32N2O8[12][13]
Molecular Weight 560.59 g/mol [13]
Appearance White to light yellow crystalline powder[13]
Purity ≥ 95.0% (HPLC)[13]
Storage Conditions 0 - 8 °C, stored under nitrogen[12]

Handling and Storage:

Due to the acid-labile nature of the DMT group, it is crucial to handle and store this compound and the resulting "trityl-on" oligonucleotides under non-acidic conditions to prevent premature deprotection.[14] Storage at low temperatures and under an inert atmosphere, such as nitrogen, minimizes degradation.

The Role in Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation.[6][7] this compound is introduced during the coupling step as a phosphoramidite derivative.

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (Acidic Removal of 5'-DMT) Coupling 2. Coupling (Addition of DMT-5-methyluridine phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Expert Insight: The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide. Inadequate coupling leads to the accumulation of shorter, "failure" sequences. The subsequent capping step is designed to terminate these failure sequences by acetylating the unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.

Purification of DMT-On Oligonucleotides

Following synthesis and cleavage from the solid support, the crude oligonucleotide mixture contains the full-length, DMT-protected product, as well as shorter, uncapped failure sequences. The hydrophobicity of the DMT group allows for efficient separation.

Hydrophobic Interaction Chromatography (HIC):

HIC is a powerful technique for the one-step purification of DMT-on oligonucleotides.[9] The principle lies in the differential hydrophobicity between the DMT-on product and the DMT-off impurities.

Experimental Protocol: HIC Purification of DMT-On Oligonucleotides

  • Column: Toyopearl Phenyl-650M or similar hydrophobic interaction resin.

  • Binding Buffer: 1 M Ammonium Sulfate in a suitable buffer (e.g., Tris-HCl).

  • Elution Buffer: Low salt buffer (e.g., Tris-HCl without ammonium sulfate).

  • Procedure: a. Equilibrate the column with Binding Buffer. b. Load the crude oligonucleotide solution. c. Wash the column with Binding Buffer to remove hydrophilic impurities (DMT-off failure sequences). d. Elute the DMT-on oligonucleotide with a decreasing salt gradient using the Elution Buffer.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is another widely used method for DMT-on purification. The principle is similar to HIC, relying on the hydrophobic interactions between the DMT group and the stationary phase.

The Critical Step: Detritylation

Once the DMT-on oligonucleotide is purified, the DMT group must be removed to yield the final, functional product. This is typically achieved through acid-mediated cleavage.[10] However, this step must be carefully controlled to avoid depurination, an undesirable side reaction where the glycosidic bond between a purine base (adenine or guanine) and the sugar is hydrolyzed.

Mild Detritylation Protocol:

Recent studies have shown that milder acidic conditions, combined with gentle heating, can achieve quantitative detritylation while minimizing depurination.[15]

  • Reagent: 50 mM Triethylammonium Acetate (TEAA) buffer, pH adjusted to 4.5-5.0 with acetic acid.

  • Procedure: a. Dissolve the purified DMT-on oligonucleotide in the TEAA buffer. b. Incubate the solution at 40°C. c. Monitor the reaction progress by RP-HPLC until the DMT-on peak is no longer detectable. d. Neutralize the solution and desalt the oligonucleotide.

Detritylation_Process DMT_On DMT-On Oligonucleotide Purified Product Acid_Treatment Mild Acid Treatment (e.g., pH 4.5-5.0, 40°C) DMT_On->Acid_Treatment DMT_Off DMT-Off Oligonucleotide Final Product Acid_Treatment->DMT_Off DMT_Cation DMT Cation Byproduct Acid_Treatment->DMT_Cation

Caption: The process of detritylation to yield the final oligonucleotide.

Self-Validating System: The progress of the detritylation reaction should be closely monitored by HPLC. The disappearance of the DMT-on peak and the appearance of the DMT-off peak, along with the characteristic orange color of the liberated DMT cation, provide a visual and analytical confirmation of the reaction's completion.

Applications in Drug Development

The incorporation of 5-methyluridine into therapeutic oligonucleotides offers several advantages:

  • Increased Nuclease Resistance: The methyl group can sterically hinder the action of nucleases, prolonging the in vivo half-life of the oligonucleotide.

  • Reduced Immunogenicity: Modified nucleosides can help the synthetic RNA evade recognition by the innate immune system, reducing unwanted inflammatory responses.[]

  • Enhanced Translation Efficiency: In the context of mRNA, modifications like 5-methyluridine can improve the efficiency of protein translation.[2]

These properties make this compound a valuable reagent in the development of:

  • mRNA Vaccines: Where stability and translational efficiency are critical for a robust immune response.

  • Antisense Oligonucleotides: Which require enhanced stability to effectively modulate gene expression.

  • siRNA Therapeutics: Where modifications can improve potency and duration of action.

Conclusion

This compound is more than just a chemical reagent; it is an enabling technology for the creation of next-generation oligonucleotide therapeutics. Its dual role as a protecting group and a purification handle is indispensable in modern solid-phase synthesis. A comprehensive understanding of its properties, coupled with the implementation of robust and validated protocols for its use and removal, is essential for any researcher or organization aiming to produce high-quality, modified oligonucleotides for therapeutic or diagnostic applications.

References

  • Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. NAR Molecular Medicine, Oxford Academic. [Link]

  • Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. PubMed. [Link]

  • Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC. [Link]

  • Application Note -- One-step 5'-DMT-protected Oligonucleotide Purification. Scantec Nordic. [Link]

  • Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5', 3'-Exonuclease Activity. Austin Publishing Group. [Link]

  • Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]

  • Dimethoxytrityl-Protected Double-Stranded DNA: Synthesis and Competence to Blunt-Ended Ligation and 5′, 3′-Exonuclease. Austin Publishing Group. [Link]

  • In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. [Link]

  • Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. MDPI. [Link]

Sources

Biological significance of 5-methyluridine

5-Methyluridine ( ): Structural Architect of the Epitranscriptome

Technical Guide & Whitepaper

Executive Summary

5-methyluridine (


1




Molecular Architecture & Biosynthesis

Chemical Identity

5-methyluridine is the ribonucleoside counterpart to the DNA nucleoside thymidine. It differs from unmodified uridine by the addition of a methyl group at the C5 position of the pyrimidine ring.

  • Nomenclature: 5-methyluridine, Ribothymidine (

    
    ), 
    
    
    .[2]
  • Structural Impact: The C5-methyl group exerts a steric effect that biases the ribose sugar pucker toward the C3'-endo conformation (A-form RNA). This rigidity is thermodynamically favorable for stacking interactions, particularly in the T

    
    C loop of tRNA, where 
    
    
    is almost universally found at position 54.
Enzymatic Pathway: The TRMT Family

The biosynthesis of

34
  • Bacteria (E. coli): Catalyzed by TrmA .[1][3][4]

  • Yeast (S. cerevisiae): Catalyzed by Trm2 .[1][3][4][5]

  • Mammals (Human):

    • TRMT2A: Nuclear/Cytosolic.[2][6] Responsible for tRNA modifications.

    • TRMT2B: Mitochondrial.[2][6] Methylates mt-tRNA and 12S rRNA (position 429).[2][3][4]

Mechanism of Action

The enzyme employs a "covalent catalysis" mechanism. A catalytic cysteine residue attacks the C6 position of the uracil ring, creating a transient covalent adduct that activates C5 for methylation by SAM.

BiosynthesisUridineTarget Uridine(tRNA Pos 54)ComplexEnzyme-RNACovalent AdductUridine->ComplexTRMT2A (Cys attack at C6)SAMSAM(Cofactor)SAM->ComplexMethyl Transferm5U5-Methyluridine(m5U)Complex->m5Uβ-eliminationSAHSAH(Byproduct)Complex->SAH

Figure 1: Mechanism of TRMT2A-mediated methylation of Uridine to 5-methyluridine.[2]

Physiological Significance: The "Ratchet" of Translation

tRNA Stability (The T-Loop Anchor)
3478

  • Thermodynamics: The presence of

    
     increases the melting temperature (
    
    
    ) of tRNA by approximately 2–6°C compared to unmodified uridine.
  • Consequence: Without

    
    , tRNA is prone to rapid degradation and aberrant folding at physiological temperatures.
    
Ribosome Translocation & Fidelity

Recent mechanistic studies suggest

8
  • Translocation Speed: The interaction between the tRNA T-loop (containing

    
    ) and the ribosomal A-site finger is critical for the "ratchet" movement of the ribosome.
    
  • Error Correction: Loss of TRMT2A (and thus

    
    ) results in increased frameshifting errors and reduced translational fidelity. The modification essentially "greases the wheels" of translocation while ensuring the brake is applied if codon-anticodon matching is incorrect.
    

Therapeutic Context: in mRNA Vaccines

In the development of mRNA therapeutics (e.g., COVID-19 vaccines), modified nucleosides are used to suppress innate immune activation (via TLR7/8 and RIG-I) and enhance protein expression.[9]

Comparative Efficacy Table
FeatureUridine (U)5-Methyluridine (

)
Pseudouridine (

)
N1-Methylpseudouridine (

)
Immune Evasion None (High TLR activation)ModerateHighVery High (Gold Standard)
Translation Efficiency BaselineImproved FidelityHighMaximal
Structural Effect FlexibleRigid (C3'-endo)Stabilizes StackingStabilizes Stacking
Primary Biological Role CodingtRNA StructureStructural/CodingSynthetic Optimization

Why not


 for vaccines?



Analytical Protocol: LC-MS/MS Quantification

To study ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Sample Preparation Workflow

Reagents Required:

  • Nuclease P1 (from P. citrinum)

  • Snake Venom Phosphodiesterase (SVPD)

  • Alkaline Phosphatase (CIP or equivalent)

  • Antioxidant: Deferoxamine (to prevent oxidation during digestion)

  • Internal Standard:

    
    -labeled 
    
    
    (or
    
    
    -labeled).

Step-by-Step Digestion:

  • Denaturation: Heat 1–5 µg of purified RNA at 95°C for 3 minutes. Snap cool on ice.

  • Digestion Phase 1: Add Buffer (25 mM NH₄OAc, pH 5.3) + Nuclease P1 (0.5 U). Incubate at 45°C for 2 hours.

  • Digestion Phase 2: Add NH₄HCO₃ (to adjust pH to ~8.0) + SVPD (0.05 U) + Alkaline Phosphatase (0.5 U). Incubate at 37°C for 2 hours.

  • Filtration: Filter through a 10 kDa MWCO spin filter to remove enzymes.

  • Injection: Transfer flow-through to HPLC vial.

LC-MS/MS Parameters

Instrumentation: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 1% B; 5-15 min: 1% -> 20% B; 15-20 min: Wash
Flow Rate 0.3 mL/min
Source Temp 350°C

MRM Transitions (Precursor -> Product):

  • 
    : 
    
    
    (Quantifier),
    
    
    (Qualifier).
  • Uridine:

    
    .
    
  • Note:

    
     (Ribothymidine) must be chromatographically separated from 
    
    
    (3-methyluridine) if present, as they are isomers.

LCMS_WorkflowRNAPurified RNA(tRNA/Total RNA)DigestEnzymatic Digestion(Nuc P1 + SVPD + CIP)RNA->DigestFilter10kDa Filtration(Remove Enzymes)Digest->FilterLCLC Separation(C18 Reverse Phase)Filter->LCMSMS/MS Detection(MRM: 259.1 -> 127.1)LC->MSDataQuantification(vs Internal Standard)MS->Data

Figure 2: Analytical workflow for the absolute quantification of 5-methyluridine.

References

  • Role of TRMT2A in tRNA Modification: Pereira, M., et al. (2021).[1][3] "m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs." International Journal of Molecular Sciences.

  • Mechanism of TrmA (Bacterial Homolog): Alian, A., et al. (2008). "Crystal structure of the TrmA enzyme... implications for the reaction mechanism." Proceedings of the National Academy of Sciences.

  • Thermodynamic Stability of Modified Nucleosides: Davis, D.R. (1998).[10] "Biophysical and Conformational Properties of Modified Nucleosides in RNA." Journal of Biomolecular Structure and Dynamics.

  • Immunogenicity of Modified mRNA: Karikó, K., et al. (2005). "Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA." Immunity.

  • LC-MS/MS Protocol for RNA Modifications: Su, D., et al. (2014). "Liquid chromatography-mass spectrometry for the analysis of RNA modifications." Nature Protocols.

Methodological & Application

Protocol for using 5'-(4,4'-Dimethoxytrityl)-5-methyluridine in oligo synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing RNA Synthesis with 5'-(4,4'-Dimethoxytrityl)-5-methyluridine (Ribothymidine)

Executive Summary

This compound, commonly referred to as 5'-DMT-Ribothymidine (rT) , is a critical nucleoside analog used to mimic the naturally occurring T-loop structures in tRNA or to enhance the thermal stability of synthetic RNA therapeutics. Unlike standard Uridine, the C5-methyl group in rT acts as a hydrophobic handle, improving base-stacking interactions and increasing the melting temperature (


) of RNA duplexes by approximately 0.5°C to 1.5°C per modification.

This guide addresses the specific challenge of utilizing the 5'-protected precursor (5'-DMT-rT) in oligonucleotide synthesis. Unlike ready-to-use phosphoramidites, this precursor requires specific functionalization (2'-protection and 3'-activation) or solid-support loading before automated synthesis.

Chemical Profile & Stability Data

The following table summarizes the physicochemical properties and stability metrics relevant to experimental design.

PropertySpecificationMechanistic Insight
Molecule 5'-O-DMT-5-methyluridineRNA equivalent of Thymidine.
Base Modification C5-Methyl groupIncreases hydrophobicity; enhances base stacking (entropy-driven stabilization).
Thermal Stability (

)
+0.5°C to +1.5°C / modStabilizes A-form helix geometry compared to Uridine.
Sugar Pucker C3'-endo (RNA-like)Compatible with A-form helices; does not perturb global RNA structure.
Solubility High in ACN / DCMThe methyl group aids solubility in organic solvents compared to rU.
Critical Constraint 2'-OH ReactivityMust be protected (e.g., TBDMS) before phosphitylation to prevent chain branching.

Strategic Workflow Overview

The utilization of 5'-DMT-rT follows a bifurcated path depending on whether the residue is intended for the 3'-terminus (Solid Support) or internal incorporation (Phosphoramidite).

G Start Starting Material: 5'-DMT-5-methyluridine (rT) Decision Intended Position in Oligo? Start->Decision PathA Path A: Internal Incorporation (Phosphoramidite Synthesis) Decision->PathA Internal PathB Path B: 3'-Terminal Loading (Solid Support Attachment) Decision->PathB 3'-End StepA1 Step 1: 2'-OH Protection (TBDMS-Cl / AgNO3 / Pyridine) Target: 2'-O-TBDMS isomer PathA->StepA1 StepB1 Step 1: Succinylation (Succinic Anhydride / DMAP) Product: 3'-O-Succinate PathB->StepB1 StepA2 Step 2: 3'-Phosphitylation (CEP-Cl / DIPEA) Product: rT Phosphoramidite StepA1->StepA2 Synth Automated Solid-Phase Synthesis (Modified RNA Cycle) StepA2->Synth StepB2 Step 2: Support Loading (Amino-CPG coupling) StepB1->StepB2 StepB2->Synth Deprot Deprotection & Purification (Base: NH4OH | 2'-OH: TEA.3HF) Synth->Deprot

Caption: Strategic workflow for functionalizing 5'-DMT-rT. Path A is the primary route for generating building blocks for elongation.

Phase 1: Pre-Synthesis Functionalization

Context: The raw 5'-DMT-rT cannot be used directly in a synthesizer because the 2'-hydroxyl and 3'-hydroxyl groups are both free. The 2'-OH must be protected with a silyl group (TBDMS) to prevent degradation, and the 3'-OH must be converted to a phosphoramidite for coupling.

Step A: Regioselective 2'-O-Silylation
  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), Silver Nitrate (AgNO

    
    ), Pyridine, THF.
    
  • Protocol:

    • Dissolve 5'-DMT-rT in anhydrous THF/Pyridine (1:1).

    • Add AgNO

      
       (catalyst) followed by TBDMS-Cl (1.1 equivalents).
      
    • Stir at room temperature for 8–12 hours.

    • Critical Purification: The reaction yields a mixture of 2'-O-TBDMS and 3'-O-TBDMS isomers. These must be separated via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

    • Target: Isolate the 2'-O-TBDMS isomer (usually the faster-moving spot, but verify via NMR).

Step B: 3'-Phosphitylation
  • Reagents: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl), DIPEA (Diisopropylethylamine), Anhydrous DCM.

  • Protocol:

    • Dissolve the purified 2'-O-TBDMS-5'-DMT-rT in anhydrous DCM under Argon.

    • Add DIPEA (2.5 eq) to scavenge HCl.

    • Dropwise add CEP-Cl (1.2 eq) at 0°C.

    • Stir for 2 hours at RT.

    • Precipitate in cold Hexane to isolate the rT Phosphoramidite .

Phase 2: Automated Synthesis Protocol

Once the rT phosphoramidite is generated (or if purchased directly), use the following parameters on your DNA/RNA synthesizer (e.g., ABI 394, MerMade, or ÄKTA oligopilot).

Reagent Preparation
  • Diluent: Anhydrous Acetonitrile (water content < 30 ppm).

  • Concentration: 0.1 M (100 mM). Note: rT is sterically bulkier than rU; higher concentration ensures kinetic saturation.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT). Avoid standard 1H-tetrazole as it is too weak for hindered RNA amidites.

Coupling Cycle Parameters

The introduction of the 5-methyl group, combined with the bulky 2'-TBDMS protection, creates significant steric hindrance. Standard DNA coupling times (2 mins) will result in deletion mutations (n-1).

StepReagentTime/VolumeRationale
Detritylation 3% TCA in DCMStandardRemoval of 5'-DMT. Monitor orange color for coupling efficiency.
Coupling rT Amidite + ETT 12–15 minutes CRITICAL: Extended time required to overcome steric bulk of the 2'-silyl and 5-methyl groups.
Capping Ac2O / N-MethylimidazoleStandardAcetylates unreacted 5'-OH to prevent failure sequences.
Oxidation 0.02 M Iodine in THF/Py/H2OStandardConverts P(III) to stable P(V) phosphate linkage.

Phase 3: Deprotection & Downstream Processing

Step 1: Cleavage & Base Deprotection
  • Reagent: Ammonium Hydroxide / Ethanol (3:1).[1]

  • Condition: 55°C for 4–6 hours (or Room Temp for 24 hours).

  • Note: Since 5-methyluridine (Thymine) has no exocyclic amine protecting group (unlike A, C, or G), this step is governed by the requirements of the other bases in your oligo. rT itself is stable.

Step 2: 2'-Desilylation (The RNA Specific Step)
  • Reagent: TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TBAF.

  • Protocol:

    • Lyophilize the base-deprotected oligo.

    • Add TEA·3HF (100 µL per µmol).

    • Incubate at 65°C for 2.5 hours.

    • Quench: Add 1M TEAA (pH 7.0) to neutralize before HPLC/desalting.

Quality Control & Troubleshooting

Expected Mass Spectrometry Shift

When analyzing the final product via ESI-MS:

  • Mass Difference: rT adds 14.03 Da (CH

    
    ) compared to a standard Uridine (rU) at the same position.
    
  • Verification: Ensure the parent ion corresponds to

    
    , where 
    
    
    
    is the number of rT substitutions.
Troubleshooting Guide
  • Low Coupling Yield (<95%):

    • Cause: Water contamination in ACN or insufficient coupling time.

    • Fix: Dry ACN with 3Å molecular sieves; extend coupling to 15-20 mins; use fresh ETT activator.

  • Incomplete 2'-Deprotection:

    • Cause: Steric shielding by the 5-methyl group affecting the adjacent 2'-silyl removal.

    • Fix: Extend TEA·3HF incubation to 3.5 hours.

References

  • Chemical Synthesis of tRNA: Porcher, S., & Pasternak, A. (2008). "Synthesis of 5'-O-DMT-2'-O-TBDMS-ribothymidine phosphoramidite." Tetrahedron Letters.

  • Thermal Stability Analysis: Kierzek, E., et al. (2002). "The presence of various modifications within oligomers changes their thermodynamic stability."[2][3] Biophysical Chemistry.

  • RNA Phosphoramidite Protocols: Glen Research Application Note. "RNA Synthesis: Coupling and Deprotection Strategies."

  • Steric Effects in RNA Synthesis: Usman, N., et al. (1987). "Automated Chemical Synthesis of Long Oligoribonucleotides." Journal of the American Chemical Society.

Sources

How to incorporate 5-methyluridine into RNA sequences

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 5-Methyluridine (m5U) into RNA Sequences

Executive Summary & Biological Rationale

5-methyluridine (m5U), historically known as ribothymidine (rT), is a naturally occurring post-transcriptional modification found predominantly in the T-loop of tRNA. In the context of modern RNA therapeutics, m5U has emerged as a critical tool for modulating RNA immunogenicity and thermal stability.

Unlike its DNA counterpart (Thymidine), m5U in RNA provides a stabilizing effect on secondary structures (specifically Hoogsteen base pairing) and, crucially, alters the "self vs. non-self" recognition profile of exogenous RNA. Seminal work by Karikó et al. demonstrated that m5U incorporation—like pseudouridine—suppresses Toll-like Receptor (TLR7/8) signaling, thereby reducing innate immune rejection of therapeutic mRNAs.

This Application Note provides two validated workflows for incorporating m5U:

  • Solid-Phase Phosphoramidite Synthesis: For short, site-specific oligonucleotides (e.g., aptamers, tRNA mimics, CRISPR sgRNA).

  • Enzymatic In Vitro Transcription (IVT): For long, globally modified mRNA constructs.

Method A: Site-Specific Chemical Synthesis (Solid-Phase)

Best For: Short RNAs (<100 nt), siRNA, sgRNA, and structural studies requiring precise positioning of m5U.

Mechanistic Insight

Chemical synthesis utilizes the phosphoramidite cycle. The critical challenge with m5U is not the nucleobase itself (the C5-methyl group adds minimal steric bulk compared to other modifications), but rather the compatibility of the 2'-hydroxyl protecting group (typically TBDMS or TOM) with the coupling time. The hydrophobic nature of the 5-methyl group can slightly alter the solvation shell of the incoming amidite, necessitating optimized coupling parameters.

Reagent Specifications
  • Monomer: 5'-O-DMT-2'-O-TBDMS-5-Methyluridine 3'-CE phosphoramidite.

  • Solid Support: Universal CPG or nucleoside-specific CPG (500 Å or 1000 Å pore size depending on length).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT). Note: Standard 1H-tetrazole is often insufficient for modified RNA amidites.

Step-by-Step Protocol
  • Resuspension: Dissolve the m5U phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Critical: Ensure water content is <30 ppm. Use molecular sieves if the amidite has been stored after opening.[1]

  • Coupling Optimization:

    • Standard RNA: 6 minutes.

    • m5U Modification: Increase coupling time to 10–12 minutes .

    • Why? While the methyl group is small, ensuring >98% coupling efficiency prevents n-1 deletion sequences which are difficult to purify from the full-length product.

  • Oxidation: Use 0.02 M Iodine in THF/Pyridine/Water (Standard).

  • Capping: Acetic Anhydride/THF (Standard).

  • Cleavage & Deprotection (The "Two-Pot" Method):

    • Step A (Base Cleavage): Incubate solid support in AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 10 minutes (or room temp for 2 hours) to cleave from support and remove exocyclic amine protection.

    • Step B (2'-Desilylation): Evaporate AMA. Resuspend pellet in DMSO (100 µL) and add 125 µL TEA·3HF (Triethylamine trihydrofluoride). Incubate at 65°C for 2.5 hours.

    • Validation: Quench with Isopropoxytrimethylsilane or water/buffer before HPLC.

Visualization: Chemical Synthesis Cycle

ChemicalSynthesis Start Start: Solid Support (CPG) Detritylation 1. Detritylation (TCA in DCM) Removes 5'-DMT Start->Detritylation Activation 2. Activation + Coupling (m5U Amidite + ETT) *EXTEND TO 10 MIN* Detritylation->Activation Capping 3. Capping (Ac2O + N-Me-Im) Blocks unreacted 5'-OH Activation->Capping Oxidation 4. Oxidation (Iodine/Water) P(III) -> P(V) Capping->Oxidation CycleCheck Next Base? Oxidation->CycleCheck CycleCheck->Detritylation Yes (n+1) Cleavage 5. Cleavage & Deprotection (AMA then TEA·3HF) CycleCheck->Cleavage No (Finish)

Figure 1: Solid-phase synthesis cycle emphasizing the critical extension of coupling time for m5U incorporation.

Method B: Global Incorporation via In Vitro Transcription (IVT)

Best For: mRNA vaccines, long non-coding RNAs, and therapeutic replacement transcripts (>500 nt).

Mechanistic Insight

T7 RNA Polymerase is remarkably tolerant of C5-modified pyrimidines because the modification faces the major groove of the DNA-RNA hybrid, away from the Watson-Crick face. However, the kinetics of incorporation can differ from native UTP. To achieve high yield and integrity, the ratio of m5UTP to Mg²⁺ must be balanced to prevent precipitation of magnesium pyrophosphate, which halts the reaction.

Reagent Specifications
  • Enzyme: T7 RNA Polymerase (High Concentration: >100 U/µL recommended).

  • Template: Linearized plasmid or PCR product with T7 Promoter (TAATACGACTCACTATA...).

  • Nucleotides: ATP, CTP, GTP, and 5-Methyl-UTP (m5UTP) (replacing UTP entirely).

  • Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM Spermidine, 10 mM DTT.

Step-by-Step Protocol
  • Template Preparation:

    • Linearize plasmid DNA.[2]

    • Purify via Phenol:Chloroform or silica column. Purity is paramount: A260/A280 must be >1.8.

  • Reaction Assembly (20 µL Scale):

    • Thaw all reagents on ice. Assemble at room temperature (spermidine in buffer can precipitate DNA on ice).

ComponentConcentrationFinal Conc.Notes
Nuclease-free Water--To 20 µL
Reaction Buffer (10X)-1XContains MgCl₂
ATP, CTP, GTP100 mM each7.5 mM eachHigh concentration for yield
m5UTP 100 mM 7.5 mM Replaces UTP 100%
Linear Template1 µg/µL1 µg total-
RNase Inhibitor40 U/µL1 U/µL-
T7 RNA Polymerase200 U/µL2000 U (Total)High enzyme load drives mod. incorporation
Magnesium Acetate 1 M + 4 mM Supplement standard buffer
  • Incubation:

    • Incubate at 37°C for 2–4 hours .

    • Optimization: If yield is low, add 1 µL of Pyrophosphatase (0.1 U) to break down inhibitory pyrophosphate byproducts.

  • DNase Treatment:

    • Add 2 U DNase I. Incubate 15 mins at 37°C to remove template.

  • Purification:

    • LiCl precipitation (removes unincorporated NTPs and proteins) or Silica Column (e.g., Monarch/RNeasy).

Visualization: Enzymatic Workflow

IVTWorkflow Template DNA Template (T7 Promoter) Reaction Transcription 37°C, 4 Hours Template->Reaction NTPs ATP, CTP, GTP NTPs->Reaction ModNTP m5UTP (100% Substitution) ModNTP->Reaction Enzyme T7 Polymerase + Mg2+ Optimization Enzyme->Reaction DNase DNase I Treatment Remove Template Reaction->DNase Purification LiCl Precipitation or Silica Column DNase->Purification Product m5U-Modified RNA (Low Immunogenicity) Purification->Product

Figure 2: Enzymatic incorporation workflow. Note the complete substitution of UTP with m5UTP.

Quality Control & Validation

Trust but verify. Modified RNAs must be validated to ensure the modification is present and the sequence is correct.

Mass Spectrometry (The Gold Standard)
  • Method: ESI-MS (Electrospray Ionization) of intact RNA or nucleoside digests.

  • Target Metric:

    • Uridine Monoisotopic Mass: 244.07 Da

    • 5-Methyluridine Monoisotopic Mass: 258.08 Da

    • Shift: Look for a +14 Da mass shift per uridine position in the sequence.

HPLC Analysis
  • Column: Reverse-phase C18.

  • Observation: m5U is more hydrophobic than U.

    • Oligos: m5U-containing oligos will have a slightly longer retention time than their unmodified counterparts.

    • Nucleoside Digest: Digest RNA with Nuclease P1 and Alkaline Phosphatase. Run LC-MS/UV. m5U elutes later than U.

Functional Validation (Immunogenicity)
  • Assay: Transfect PBMCs or DC2.4 dendritic cells.

  • Readout: Measure IFN-α and TNF-α via ELISA 24h post-transfection.

  • Success Criteria: m5U-RNA should show >80% reduction in cytokine secretion compared to unmodified RNA (Karikó et al., 2005).

References

  • Karikó, K., et al. (2005).[3][4][5][6] "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA."[3][4][6] Immunity.

  • Hocek, M. (2019). "Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase." TriLink BioTechnologies Application Notes.

  • Glen Research. "5-Methyluridine Phosphoramidite Protocol and Deprotection." Glen Research Technical Reports.

  • Sierakowska, H., et al. (1996). "Chemistry of 5-methyluridine in RNA synthesis." Nucleic Acids Research. (General reference for stability properties).
  • Thermo Fisher Scientific. "T7 RNA Polymerase In Vitro Transcription Protocol."

Sources

5-methyluridine as a probe for studying RNA structure

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 5-Methyluridine as a Probe for Studying RNA Structure and Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical - Leveraging 5-Methyluridine to Interrogate RNA Architecture

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, from catalysis and gene regulation to serving as genomes for viruses. Elucidating these structures is paramount for understanding cellular processes and for the rational design of RNA-targeted therapeutics. While canonical nucleotides form the primary blueprint, post-transcriptional modifications add a critical layer of structural and functional complexity.

5-methyluridine (m5U), one of the most common modified nucleosides, is generated by the methylation of uridine at the C5 position.[1][2] Found predominantly in tRNA and rRNA, m5U plays a significant role in stabilizing RNA structures, particularly the T-loop of tRNA, thereby ensuring translational fidelity.[1][3] The presence of the C5-methyl group, while not altering the Watson-Crick base-pairing face, subtly influences base stacking, sugar pucker conformation, and local helical parameters.[1][4] This inherent ability to modulate structure makes m5U not just a passive modification, but an active participant in RNA function.

This guide moves beyond the biological role of endogenous m5U to explore its application as a versatile, site-specifically incorporated probe for the detailed investigation of RNA structure, dynamics, and intermolecular interactions. By strategically introducing m5U or its chemical derivatives into an RNA of interest, researchers can unlock powerful analytical methods, including site-directed cross-linking, targeted chemical footprinting, and high-resolution NMR spectroscopy. Here, we provide the foundational knowledge and detailed protocols to empower researchers to harness 5-methyluridine as a precise tool for dissecting the complex world of RNA architecture.

Core Principle: The Unique Utility of the C5-Methyl Group

The utility of 5-methyluridine as a structural probe stems from the unique chemical properties of its C5-methyl group. Unlike the canonical A, U, G, and C nucleotides, m5U offers a distinct chemical handle that can be exploited in several ways:

  • A Steric and Electronic Perturbant: The methyl group, though small, introduces steric bulk and alters the electronic properties of the uracil ring. This can stabilize local structures through enhanced base stacking or, conversely, create subtle disruptions that can be monitored to understand conformational dynamics.[1] Its influence on structure is context-dependent, making it a sensitive reporter of its local environment.[4]

  • A Spectroscopic Reporter: In Nuclear Magnetic Resonance (NMR) spectroscopy, the protons of the methyl group produce a sharp, singlet signal that is typically well-resolved from other resonances in the RNA spectrum. The chemical shift of this signal is exquisitely sensitive to the local magnetic environment, making it an ideal non-invasive probe for monitoring conformational changes, ligand binding, or intermolecular interactions occurring near the m5U site.

  • A Latent Chemical Reagent: The C5 position can be further functionalized with chemically reactive groups. By replacing the methyl group with a precursor to a cross-linking agent, researchers can create a "latent probe" that can be activated under specific conditions to covalently trap interacting RNA strands or RNA-protein complexes.[5]

This guide will detail the practical application of these principles through validated experimental workflows.

Application 1: Site-Directed Cross-Linking via Modified 5-Methyluridine

Inter- and intramolecular cross-linking are powerful methods for identifying nucleotide proximities in the folded 3D structure of an RNA. By replacing m5U with a derivative containing a photo- or chemically-activatable group, one can covalently trap nucleotides that are close in space. A highly effective method involves using a phenyl selenide derivative of 5-methyluridine, which can be oxidized under mild conditions to form an electrophilic intermediate that rapidly cross-links to a nearby nucleobase.[5]

Causality Behind the Method

This protocol leverages the conversion of a stable phenyl selenide precursor into a highly reactive allylic phenyl seleneate upon mild oxidation. This electrophilic species then attacks a nucleophilic site on a spatially proximal nucleotide, forming a stable covalent bond (an interstrand cross-link, or ICL).[5] The requirement for proximity makes this an excellent tool for mapping tertiary interactions in RNA.

Experimental Workflow: Phenyl Selenide-Mediated Cross-Linking

G cluster_0 Step 1: RNA Preparation cluster_1 Step 2: Folding & Oxidation cluster_2 Step 3: Cross-Linking & Analysis prep Synthesize RNA containing a 5-(phenylselanylmethyl)uridine (SeU) precursor at the desired position. fold Fold RNA into its native conformation in appropriate buffer. prep->fold prep->fold oxidize Add mild oxidant (e.g., NaIO4) to convert SeU to a reactive electrophilic intermediate. fold->oxidize fold->oxidize crosslink Incubate to allow formation of interstrand cross-link (ICL). oxidize->crosslink oxidize->crosslink quench Quench the reaction. crosslink->quench crosslink->quench analyze Analyze products by denaturing PAGE. quench->analyze quench->analyze

Caption: Workflow for RNA cross-linking using a 5-methyluridine derivative.

Protocol: Interstrand Cross-Linking

1. Preparation of 5-(phenylselanylmethyl)uridine-Containing RNA:

  • This modified phosphoramidite is not commercially standard and typically requires custom chemical synthesis. The RNA oligonucleotide containing the modification is then synthesized using standard solid-phase phosphoramidite chemistry.[5]

  • The control for this experiment is an identical RNA sequence containing a standard 5-methyluridine or uridine at the same position.

2. RNA Annealing and Folding: a. Resuspend the modified RNA oligo and its complementary strand(s) in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). b. Mix the strands in equimolar amounts. c. Heat the solution to 90 °C for 2 minutes, then allow it to cool slowly to room temperature over 1 hour to ensure proper duplex formation.

3. Oxidation and Cross-Linking Reaction: a. Prepare a fresh stock solution of sodium periodate (NaIO₄) (e.g., 50 mM in nuclease-free water). b. To the annealed RNA duplex (final concentration ~1-5 µM), add NaIO₄ to a final concentration of 5-10 mM.[5] c. Incubate the reaction at the desired temperature (e.g., 25 °C or 37 °C). Reaction times can vary, but significant cross-linking is often observed within 30 minutes to 5 hours.[5] d. Self-Validation: Run parallel reactions:

  • No Oxidant Control: The modified RNA duplex without NaIO₄. No cross-linked product should be observed.
  • Unmodified Control: A duplex with standard U or m5U at the target site, treated with NaIO₄. No cross-linked product should form.
  • Time Course: Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 min) to monitor the reaction progress.

4. Quenching and Sample Preparation: a. Quench the reaction by adding an equal volume of a suitable loading buffer (e.g., 8 M urea, 20 mM EDTA, with bromophenol blue and xylene cyanol).

5. Analysis by Denaturing PAGE: a. Analyze the samples on a denaturing (7-8 M urea) polyacrylamide gel. b. The cross-linked product will migrate significantly slower than the individual strands. c. Visualize the bands by staining (e.g., SYBR Gold) or autoradiography if one strand was radiolabeled. The yield of the cross-linked product can be quantified by densitometry.

Data Interpretation: The appearance of a distinct, slower-migrating band in the presence of the oxidant confirms a covalent cross-link. The efficiency of the cross-link provides evidence for the spatial proximity of the modified uridine to the target nucleotide in the folded RNA structure. The precise cross-linking site on the opposing strand can be identified using primer extension analysis or mass spectrometry.[5]

Application 2: Probing RNA Structure with NMR Spectroscopy

Solution NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules at atomic resolution.[6] For RNA, however, severe spectral overlap often complicates analysis, especially for larger molecules. The methyl group of m5U provides a unique spectroscopic window into the RNA structure.

Causality Behind the Method

The three protons of the m5U methyl group give rise to a single, sharp resonance peak in the ¹H NMR spectrum.[7] The exact position (chemical shift) of this peak is highly sensitive to its local environment, including base stacking interactions, proximity to aromatic rings of other bases or amino acid side chains, and changes in helical geometry. Therefore, by monitoring this signal, one can deduce information about the structure and dynamics around the m5U site without needing to resolve the entire spectrum.

Protocol: NMR Sample Preparation and Analysis

1. Preparation of m5U-Containing RNA: a. Synthesize the target RNA containing 5-methyluridine at one or more specific positions. For NMR studies, this is typically achieved by in vitro transcription (IVT) using T7 RNA polymerase and a mixture of NTPs where UTP is partially or fully replaced by 5-methyluridine 5'-triphosphate (m5UTP).[8] b. IVT Reaction Setup (Example):

Component Final Concentration
Linearized DNA Template ~50 µg/mL
T7 RNA Polymerase Varies by supplier
Transcription Buffer 1X
ATP, GTP, CTP 5 mM each
UTP 0-2.5 mM
m5UTP 2.5-5 mM
MgCl₂ ~20-30 mM
DTT 10 mM

c. Purify the resulting RNA using denaturing PAGE to ensure homogeneity. d. For enhanced sensitivity, isotopic labeling (¹³C, ¹⁵N) can be employed, which allows for more advanced NMR experiments. This requires using isotopically labeled NTPs.

2. NMR Sample Preparation: a. Exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) using dialysis or repeated centrifugal concentration. b. The final sample should be in 90% H₂O / 10% D₂O (for observing exchangeable imino protons) or 99.9% D₂O (for non-exchangeable protons). c. RNA concentration should be as high as possible, typically in the range of 0.1 to 1.0 mM.

3. NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum. The methyl region (~1.0-2.0 ppm) should be inspected for the m5U resonance(s). b. Acquire 2D spectra (e.g., NOESY) to establish through-space correlations between the m5U methyl protons and other protons in the vicinity, which is crucial for structural assignments. c. Self-Validation:

  • Acquire a spectrum of the identical RNA sequence made with only standard uridine. The characteristic methyl peak should be absent.
  • Perform a temperature titration. Changes in the methyl chemical shift can report on the thermal melting of the local structure.

Data Interpretation:

  • A single, sharp peak for the methyl group indicates a well-defined local structure.

  • Multiple peaks could suggest the presence of multiple conformations in slow exchange.

  • Changes in chemical shift upon addition of a ligand (protein, small molecule) provide direct evidence of binding at or near the m5U site.

  • NOE cross-peaks between the methyl protons and other protons provide distance restraints that can be used to calculate a high-resolution 3D structure.

Application 3: Assessing the Structural Impact of m5U with SHAPE-MaP

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a high-throughput method that probes the local conformational flexibility of every nucleotide in an RNA.[9][10] The method uses a reagent that acylates the 2'-hydroxyl group of flexible (typically single-stranded) ribonucleotides.[11] During reverse transcription, the polymerase misincorporates a nucleotide at the site of this bulky adduct.[10] Sequencing then reveals the modification sites as mutations. While m5U itself is not the SHAPE probe, comparing the SHAPE-MaP profile of an RNA with and without m5U can reveal the structural consequences of the modification.

Causality Behind the Method

The presence of a 5-methyluridine can stabilize or alter the local RNA structure, changing the flexibility of neighboring nucleotides.[1][4] For example, if m5U stabilizes a helical region, the adjacent nucleotides will become less flexible and thus less reactive to SHAPE reagents. Conversely, if it disrupts a structure, neighboring nucleotides may become more reactive. By quantifying these changes in reactivity, we can infer the structural impact of the m5U modification.

Experimental Workflow: Comparative SHAPE-MaP

G cluster_0 Step 1: RNA Preparation cluster_1 Step 2: SHAPE Modification cluster_2 Step 3: Mutational Profiling & Sequencing cluster_3 Step 4: Data Analysis rna_u Prepare RNA with canonical Uridine (Control) fold_u Fold U-RNA rna_u->fold_u rna_m5u Prepare RNA with 5-Methyluridine fold_m5u Fold m5U-RNA rna_m5u->fold_m5u mod_plus_u + SHAPE Reagent fold_u->mod_plus_u mod_minus_u - Reagent Control fold_u->mod_minus_u mod_plus_m5u + SHAPE Reagent fold_m5u->mod_plus_m5u mod_minus_m5u - Reagent Control fold_m5u->mod_minus_m5u rt Reverse Transcription (MaP Conditions) mod_plus_u->rt mod_minus_u->rt mod_plus_m5u->rt mod_minus_m5u->rt lib Library Preparation rt->lib seq High-Throughput Sequencing lib->seq align Align Reads & Count Mutations seq->align calc Calculate SHAPE Reactivities align->calc compare Compare Reactivity Profiles (U-RNA vs. m5U-RNA) calc->compare

Caption: Comparative SHAPE-MaP workflow to probe the structural impact of m5U.

Protocol: Comparative SHAPE-MaP Analysis

1. RNA Preparation: a. Prepare two versions of the target RNA via IVT: one with standard UTP and one with m5UTP. b. Purify both RNAs to ensure high quality and concentration matching.

2. RNA Folding and Modification: a. For each RNA (U-version and m5U-version), set up three separate reactions:

  • (+) Reaction: Folded RNA + SHAPE reagent (e.g., 1M7).
  • (-) Reaction: Folded RNA + solvent (e.g., DMSO). This control measures the intrinsic mutation rate of the reverse transcriptase.
  • Denatured Control: Denatured RNA + SHAPE reagent. This helps normalize for any sequence-specific biases in reactivity. b. Fold the RNA in an appropriate buffer by heating and slow cooling. c. Add the SHAPE reagent (e.g., 1-methyl-7-nitroisatoic anhydride, 1M7) to the (+) and denatured samples and incubate for the recommended time (e.g., 5-15 minutes at 37 °C).[10]

3. Reverse Transcription with Mutational Profiling: a. Quench the modification reaction and purify the RNA. b. Perform reverse transcription using a reverse transcriptase under conditions that promote misincorporation at adducted sites (typically including Mn²⁺).[10][12] c. Use gene-specific primers for targeted analysis or random primers for transcriptome-wide studies.

4. Library Preparation and Sequencing: a. Generate cDNA libraries from the reverse transcription products. b. Sequence the libraries using a high-throughput platform like Illumina.[9]

5. Data Analysis: a. Use specialized software (e.g., ShapeMapper) to align sequencing reads to the reference sequence and calculate mutation rates for each nucleotide position. b. Subtract the background mutation rate from the (-) reaction control to get the SHAPE-specific mutation rate. c. Normalize the data to obtain final SHAPE reactivities. d. Directly compare the SHAPE reactivity profiles of the U-RNA and the m5U-RNA.

Data Interpretation:

  • Regions of Decreased Reactivity: In the m5U-RNA compared to the U-RNA, this suggests that the m5U modification has stabilized the local structure, making it more rigid and less accessible to the SHAPE reagent.

  • Regions of Increased Reactivity: This indicates that the m5U has destabilized or rearranged the local structure, increasing the flexibility of neighboring nucleotides.

  • By mapping these differential reactivities onto the predicted secondary structure, one can build a detailed model of how 5-methyluridine remodels the RNA architecture.

Summary and Outlook

5-methyluridine is more than just a natural RNA modification; it is a powerful and versatile tool for the detailed interrogation of RNA structure. By incorporating m5U or its derivatives site-specifically, researchers can trap transient interactions through chemical cross-linking, monitor local conformational changes with the precision of NMR spectroscopy, and map the global structural impact of the modification using high-throughput methods like SHAPE-MaP. The protocols outlined here provide a robust framework for applying these techniques. As the complexity of the known "RNA world" continues to expand, leveraging such precise chemical probes will be indispensable for unraveling the intricate relationship between RNA structure and function, paving the way for new discoveries in biology and the development of novel RNA-based medicines.

References

  • Sheng, J., & Greenberg, M. M. (2014). Interstrand Cross-Link and Bioconjugate Formation in RNA from a Modified Nucleotide. The Journal of Organic Chemistry, 79(21), 10291–10299. Retrieved from [Link]

  • Cui, Y., et al. (2023). m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features. bioRxiv. Retrieved from [Link]

  • Shaon, M. S. H., et al. (2024). A robust deep learning approach for identification of RNA 5-methyluridine sites. Scientific Reports, 14(1), 25688. Retrieved from [Link]

  • Zafferani, M., et al. (2026). Structural analysis of uridine modifications in solved RNA structures. NAR Genomics and Bioinformatics, 8(1), lqae001. Retrieved from [Link]

  • Le, N. Q. K., et al. (2024). Unveiling the Potential Pattern Representation of RNA 5-Methyluridine Modification Sites Through a Novel Feature Fusion Model. Maynooth University Research Archive Library. Retrieved from [Link]

  • Shaon, M. S. H., et al. (2024). A robust deep learning approach for identification of RNA 5-methyluridine sites. Pure.tue.nl. Retrieved from [Link]

  • Caton-Williams, J., et al. (2011). Convenient synthesis of nucleoside 5'-triphosphates for RNA transcription. Chemical Communications, 47(28), 8142–8144. Retrieved from [Link]

  • Sci-Hub. (n.d.). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Retrieved from [Link]

  • Kellner, S., et al. (2016). Diastereoselectivity of 5-Methyluridine Osmylation Is Inverted inside an RNA Chain. Bioconjugate Chemistry, 27(9), 2142–2151. Retrieved from [Link]

  • Dzijak, R., et al. (2025). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Chemical Biology. Retrieved from [Link]

  • Illumina, Inc. (n.d.). SHAPE-Map. Retrieved from [Link]

  • Chen, J. L., et al. (2021). Chemical RNA Crosslinking: Mechanisms, Computational Analysis and Biological Applications. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Convenient synthesis of nucleoside 5 '-triphosphates for RNA transcription. Retrieved from [Link]

  • Zafferani, M., et al. (2026). Structural analysis of uridine modifications in solved RNA structures. NAR Genomics and Bioinformatics, 8(1). Retrieved from [Link]

  • Weeks, K. M. (2021). Chemical Probing of RNA Structure In Vivo Using SHAPE-MaP and DMS-MaP. Springer Protocols. Retrieved from [Link]

  • ResearchGate. (2025). iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae. Retrieved from [Link]

  • Yu, B., et al. (2023). Evaluation and development of deep neural networks for RNA 5-Methyluridine classifications using autoBioSeqpy. Frontiers in Genetics, 14. Retrieved from [Link]

  • Ullah, A., et al. (2024). Deep-m5U: a deep learning-based approach for RNA 5-methyluridine modification prediction using optimized feature integration. BMC Bioinformatics, 25(1), 539. Retrieved from [Link]

  • Weeks, K. M. (2020). Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies. Methods in Enzymology, 644, 299-319. Retrieved from [Link]

  • Grzywacz, K., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts. International Journal of Molecular Sciences, 24(9), 7890. Retrieved from [Link]

  • Grzywacz, K., et al. (2023). The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2'-OH Adducts. PubMed. Retrieved from [Link]

  • Harris, K. A., & Christian, E. L. (2009). Chapter 7 - RNA Crosslinking Methods. Methods in Enzymology, 468, 127-145. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. Retrieved from [Link]

  • Li, Y., et al. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. Genes, 13(11), 2050. Retrieved from [Link]

  • Jones, J. D., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 120(50), e2314580120. Retrieved from [Link]

  • Al-Hashimi, H. M., & Bothe, J. R. (2012). Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy. UNL Digital Commons. Retrieved from [Link]

Sources

Application Note: Advanced Deprotection Strategies for 5-Methyluridine (m5U) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyluridine (


, or ribothymidine) is a naturally occurring modified nucleoside found primarily in the T

C loop of tRNA. In synthetic therapeutic oligonucleotides (such as siRNA and aptamers),

is utilized to enhance thermal stability (

) via improved base stacking interactions and to increase resistance against nucleases compared to unmodified uridine.

Unlike its DNA counterpart (Thymidine),


 contains a 2'-hydroxyl group, necessitating compatible RNA synthesis and deprotection strategies. This guide details the optimized protocols for the deprotection of 

-containing RNA, focusing on the critical removal of the 2'-O-TBDMS (tert-butyldimethylsilyl) protecting group while preserving the integrity of the phosphodiester backbone.

Chemical Context & Strategic Considerations

The Challenge of

The introduction of the methyl group at the C5 position of the uracil base increases the hydrophobicity of the oligonucleotide. While the


 base itself is relatively stable to standard alkaline deprotection conditions (unlike 5-formyl or 5-hydroxymethyl variants), the steric bulk of the modification, combined with the 2'-O-TBDMS protection, requires precise handling to ensure complete deprotection without causing chain cleavage (strand scission).
Mechanism of Deprotection

The deprotection process is a two-phase reaction:

  • Phase I (Alkaline Cleavage): Removal of the oligonucleotide from the solid support (CPG/Polystyrene) and removal of base protecting groups (e.g., Acetyl, Benzoyl) and phosphate protecting groups (Cyanoethyl).

  • Phase II (Desilylation): Regioselective removal of the 2'-O-TBDMS silyl ether using a fluoride source.

Critical Caution: Avoid using strong acids. The glycosidic bond of


 is stable, but RNA is susceptible to acid-catalyzed hydrolysis (2'-OH nucleophilic attack on the phosphate).

Workflow Visualization

The following diagram illustrates the logical flow of the deprotection strategy, highlighting the "Fast" vs. "Standard" pathways.

DeprotectionWorkflow cluster_phase1 Phase I: Cleavage & Base Deprotection cluster_phase2 Phase II: 2'-Desilylation start Synthesis Complete (CPG-Bound Oligo) decision_speed Select Protocol start->decision_speed proc_ama Fast Protocol (AMA) 10 min @ 65°C (High Throughput) decision_speed->proc_ama Speed Priority proc_std Standard Protocol (NH4OH/EtOH) 16-24 hr @ RT (Max Purity) decision_speed->proc_std Fidelity Priority intermediate Crude Oligo (2'-TBDMS Intact) proc_ama->intermediate proc_std->intermediate reagent_choice Reagent: TEA·3HF (Triethylamine Trihydrofluoride) intermediate->reagent_choice reaction_cond Incubation 2.5 hr @ 65°C (DMSO Solvent) reagent_choice->reaction_cond quenching Quenching (Isopropanol or NaOAc) reaction_cond->quenching end_qc QC Analysis (ESI-MS / IEX-HPLC) quenching->end_qc

Caption: Figure 1. Decision tree for m5U oligonucleotide deprotection. Phase I offers two paths depending on throughput needs, while Phase II converges on the TEA·3HF gold standard for RNA integrity.

Detailed Experimental Protocols

Phase I: Cleavage and Base Deprotection

Objective: Release oligo from support and remove exocyclic amine protection. Note:


 bases are often not protected at the N3 position, but if they are (e.g., N3-Benzoyl), these conditions are sufficient to remove it.
Option A: UltraFAST Cleavage (AMA)

Recommended for high-throughput screening or short oligos (<40 mer).

  • Reagent Preparation: Prepare AMA solution by mixing Ammonium Hydroxide (30%) and Aqueous Methylamine (40%) in a 1:1 (v/v) ratio.

  • Incubation: Add 1.0 mL of AMA to the synthesis column (or CPG in a vial).

  • Heating: Incubate at 65°C for 10 minutes .

  • Evaporation: Cool to room temperature. Transfer supernatant to a clean tube. Evaporate to dryness using a SpeedVac (vacuum concentrator).

    • Caution: Do not overheat during evaporation to prevent degradation.[1]

Option B: Standard Cleavage (Ethanolic Ammonia)

Recommended for long oligos (>40 mer) or those containing sensitive dyes.

  • Reagent Preparation: Mix Ammonium Hydroxide (30%) and Ethanol (absolute) in a 3:1 (v/v) ratio.

  • Incubation: Add 1.0 mL of the mixture to the CPG.

  • Time: Incubate at Room Temperature for 16–24 hours OR 55°C for 4 hours .

  • Evaporation: Evaporate to dryness as above.

Phase II: 2'-O-Desilylation (The Critical Step)

Objective: Remove the TBDMS group without damaging the RNA chain. Why TEA·3HF? Unlike TBAF (Tetrabutylammonium fluoride), TEA[2]·3HF is less likely to cause desalting issues or introduce tetra-alkylammonium cations that interfere with Mass Spec analysis. It is the industry gold standard for RNA.

Protocol
  • Solubilization: Resuspend the dried RNA pellet (from Phase I) in 100 µL of anhydrous DMSO .

    • Tip: If the pellet is stubborn, heat at 65°C for 2 minutes to aid solvation.

      
       increases hydrophobicity, making DMSO essential.
      
  • Reagent Addition: Add 125 µL of TEA·3HF (Triethylamine Trihydrofluoride) to the DMSO solution. Vortex well.

  • Reaction: Heat the mixture at 65°C for 2.5 hours .

    • Note: For very long oligos (>60 mer), extend time to 3.0 hours.

  • Quenching & Precipitation:

    • Add 25 µL of 3M Sodium Acetate (pH 5.2).

    • Add 1 mL of n-Butanol.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes. Discard supernatant.

  • Desalting: Wash the pellet once with 70% Ethanol to remove residual fluoride salts.

Comparative Data: Deprotection Conditions

The following table summarizes the efficiency and safety of various conditions for


 RNA.
MethodReagentTemp / Time

Stability
2'-TBDMS RemovalRisk Profile
AMA (Fast)

/

(1:1)
65°C / 10 minHighN/A (Phase I only)Low (for

)
Standard

/ EtOH (3:1)
55°C / 4 hrHighN/A (Phase I only)Lowest
TBAF 1M TBAF in THFRT / 24 hrHighCompleteModerate (Salt removal difficult)
TEA·3HF TEA·3HF / DMSO65°C / 2.5 hrHighCompleteOptimal (Cleanest MS data)

Quality Control & Troubleshooting

Analytical Validation

For


-modified oligonucleotides, ESI-MS (Electrospray Ionization Mass Spectrometry) is the preferred validation method.
  • Expected Mass Shift:

    
     adds 14.02 Da  per insertion compared to Uridine.
    
  • Incomplete Desilylation: If peaks appear at

    
     (or multiples thereof), the TBDMS group is still attached. Remedy: Extend TEA·3HF treatment by 1 hour.
    
Troubleshooting Guide
  • Problem: Low yield after precipitation.

    • Cause:

      
       increases lipophilicity; the pellet may be loose in n-Butanol.
      
    • Solution: Use Isopropanol with linear acrylamide carrier for precipitation.

  • Problem: Degradation (Laddering on Gel/HPLC).

    • Cause: RNase contamination or overheating during Phase I.

    • Solution: Ensure all reagents are RNase-free. Switch to Standard Cleavage (RT) if degradation persists.

References

  • Glen Research. Deprotection of RNA containing 5-Methyluridine. Glen Research Technical Guide. Available at: [Link]

  • Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes.[3] Nucleic Acids Research, 23(14), 2677–2684. Available at: [Link]

  • Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis via 5'-Silyl-2'-Orthoester Chemistry.[4] Methods, 23(3), 206-217. (Foundational comparison for TBDMS vs ACE).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with 5'-DMT-5-Methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

User Alert: Before proceeding, verify the exact identity of your reagent.

  • If you are synthesizing DNA: You are likely using Thymidine (dT) .[1] Low coupling here is rare and usually indicates gross water contamination or reagent degradation.

  • If you are synthesizing RNA: You are using 5-Methyluridine (Ribothymidine, rT) . This is the focus of this guide.

The Core Problem: 5-Methyluridine (rT) presents a "perfect storm" of steric hindrance. Unlike standard Uridine, rT possesses a methyl group at the C5 position. Unlike DNA Thymidine, rT has a bulky protecting group (typically TBDMS or TOM) at the 2'-position. These two groups create significant steric clash near the reactive phosphoramidite center, drastically reducing the kinetics of the coupling reaction compared to standard A, C, G, or U monomers.

Part 1: Diagnostic Workflow (Visual Logic)

Use this decision tree to isolate the root cause of your low coupling efficiency (Stepwise Yield < 97%).

TroubleshootingLogic Start ISSUE: Low Coupling Efficiency (<97%) with 5-Me-U CheckWater 1. Check Water Content Is Acetonitrile <30 ppm? Start->CheckWater CheckActivator 2. Check Activator Are you using ETT or DCI? CheckWater->CheckActivator Yes (<30 ppm) ActionDry ACTION: Replace solvents, add 3A sieves to amidite CheckWater->ActionDry No / Unsure CheckTime 3. Check Coupling Time Is time > 6 minutes? CheckActivator->CheckTime Yes (Using ETT/DCI) ActionSwitch ACTION: Switch from Tetrazole to ETT (0.25M) or DCI CheckActivator->ActionSwitch No (Using Tetrazole) CheckConc 4. Check Concentration Is Amidite > 0.1 M? CheckTime->CheckConc Yes (> 6 min) ActionExtend ACTION: Extend coupling to 10-15 mins CheckTime->ActionExtend No (< 6 min) ActionConc ACTION: Increase conc. to 0.1M or 0.15M CheckConc->ActionConc No (< 0.1 M) Contact Support\n(Possible Reagent Degradation) Contact Support (Possible Reagent Degradation) CheckConc->Contact Support\n(Possible Reagent Degradation) Yes

Figure 1: Systematic troubleshooting logic for isolating coupling inefficiencies.

Part 2: Critical FAQs & Technical Deep Dive
Q1: Why is water contamination more critical for 5-Me-U than for other bases?

A: Water competes with the 5'-hydroxyl of the growing chain for the activated phosphoramidite. Because 5-Me-U couples slowly (due to steric hindrance), the activated intermediate sits in solution longer, statistically increasing the probability of it reacting with trace water molecules before it can find the 5'-hydroxyl.

The Mechanism of Failure:

  • Activation: The activator protonates the diisopropylamino group, creating a reactive tetrazolide intermediate.[2][3]

  • Competition: This intermediate can react with the Support-5'-OH (Good) or Water (Bad).

  • Hydrolysis: Reaction with water forms an H-phosphonate (inactive), which cannot couple.

Recommendation:

  • Ensure Acetonitrile (ACN) water content is <30 ppm (ideally <10 ppm).

  • Protocol: Add activated 3Å molecular sieves to the 5-Me-U amidite solution and let stand for 12-24 hours before use.

Q2: I am using 1H-Tetrazole. Is that sufficient?

A: No. For sterically hindered RNA monomers like 5-Me-U, 1H-Tetrazole is often too weak (pKa ~4.8) and not nucleophilic enough.

The Solution: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) .

  • ETT (pKa ~4.3): More acidic, leading to faster protonation of the amidite.

  • DCI (pKa ~5.2): While less acidic, it is highly nucleophilic, which accelerates the displacement of the leaving group.

ActivatorpKaSuitability for 5-Me-U (RNA)Recommended Conc.
1H-Tetrazole 4.8Poor (Too slow)0.45 M
ETT 4.3Excellent (Fast kinetics)0.25 M
DCI 5.2Very Good (High solubility)0.25 - 0.50 M
Q3: What coupling time should I program?

A: The standard DNA coupling time (90-120 seconds) is insufficient.

  • Minimum: 6 minutes.

  • Recommended: 10–15 minutes.

  • Optimization: If you are synthesizing a long oligomer (>40 mer), perform a "double coupling" step for the 5-Me-U positions (two injections of amidite/activator without an oxidation step in between).

Q4: My coupling efficiency is still ~95%. What else can I check?

A: Check the Concentration . Standard DNA synthesis often uses 0.05 M to 0.08 M amidite concentrations. For modified RNA (like 5-Me-U), the effective concentration of the activated species must be high to overcome the steric barrier.

  • Recommendation: Dissolve 5-Me-U phosphoramidite at 0.10 M to 0.15 M .

Part 3: Advanced Visualization (Mechanism)

Understanding the competition between the desired coupling and moisture-driven hydrolysis is key to realizing why "dryness" is non-negotiable.

Mechanism Amidite 5-Me-U Phosphoramidite Intermediate Activated Tetrazolide Amidite->Intermediate Protonation & Displacement Activator Activator (ETT/DCI) Activator->Intermediate Product Phosphite Triester (SUCCESS) Intermediate->Product Slow Reaction (Steric Hindrance) DeadEnd H-Phosphonate (FAILURE) Intermediate->DeadEnd Fast Reaction (If Wet) Support Support-5'-OH (Growing Chain) Support->Product Water H2O (Contaminant) Water->DeadEnd

Figure 2: Kinetic competition pathway. Note that sterics slow down the green path (Success), making the red path (Failure via Hydrolysis) dominant if water is present.

Part 4: Validated Experimental Protocols
Protocol A: Molecular Sieve Activation & Drying

Do not skip this step for modified RNA amidites.

  • Sieve Selection: Use 3Å (Angstrom) molecular sieves.[4] Avoid 4Å or larger, as they can trap the amidite itself.

  • Activation: Heat sieves at 200-250°C for >16 hours (or microwave in short bursts if oven is unavailable, though oven is preferred). Cool in a desiccator.

  • Application: Add ~10-20 beads directly into the amidite bottle after dissolving in anhydrous Acetonitrile.

  • Incubation: Allow to stand for 12-24 hours before placing on the synthesizer. This can reduce water content from ~30 ppm to <5 ppm.

Protocol B: The "T10 Ladder" Optimization

Use this to determine the exact coupling time required for your specific synthesizer setup.

  • Design: Synthesize a Poly-T (or Poly-U) 10-mer.

  • Variable: Insert the 5-Me-U modification at positions 2, 4, 6, and 8.

  • Programming: Set a different coupling time for each insertion:

    • Pos 2: 3 minutes

    • Pos 4: 6 minutes

    • Pos 6: 9 minutes

    • Pos 8: 12 minutes

  • Analysis: Analyze the crude oligo by HPLC or CE (Capillary Electrophoresis).

  • Result: Look for "n-1" deletion peaks. The position where the deletion peak disappears indicates your minimum required coupling time.

References
  • Glen Research. (2018). Technical Brief: Synthesis of Long Oligonucleotides. (Discusses water content limits and activator choices).

  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. (Specifics on steric hindrance and molecular sieves).

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[2][3][5][6][7] Tetrahedron, 48(12), 2223-2311. (The foundational text on activator mechanisms).

  • ChemGenes Corporation. (n.d.). RNA Synthesis Protocol & Handling.[4] (Guidelines for 2'-O-TBDMS and ETT usage).

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of DMT-5-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting issues related to the deprotection of 5'-O-DMT-5-methyluridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the critical detritylation step in oligonucleotide synthesis and other applications of this protected nucleoside.

The 4,4'-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl function in nucleosides due to its stability in basic and neutral conditions and its facile removal under mild acidic conditions.[1] This selective lability is fundamental to the stepwise nature of solid-phase oligonucleotide synthesis.[1] However, incomplete removal of the DMT group can lead to truncated sequences, purification challenges, and compromised final product purity. This guide provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to ensure efficient and complete deprotection.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during the deprotection of DMT-5-methyluridine in a question-and-answer format.

Frequently Asked Questions

Q1: What are the primary causes of incomplete DMT removal?

A1: Incomplete detritylation is often linked to issues with the acidic reagent, reaction time, or temperature.[2] Specific causes include:

  • Degraded Detritylation Reagent: The acidic solution, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, can degrade over time.[2]

  • Insufficient Reaction Time: If the exposure to the acid is too brief, the reaction may not reach completion.[2]

  • Low Temperature: Detritylation is typically performed at room temperature, and a significant drop in ambient temperature can slow the reaction rate.[2]

  • Excess Water in Reagents: Water can interfere with the deprotection reaction.[3]

Q2: How can I detect incomplete DMT removal?

A2: Several analytical methods can be employed to detect the presence of the DMT group:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method. The hydrophobicity of the DMT group results in a significantly longer retention time for the "DMT-on" species compared to the fully deprotected "DMT-off" product.[2] Incomplete deprotection will manifest as two distinct peaks.

  • Thin-Layer Chromatography (TLC): The DMT-protected compound will have a higher Rf value (be less polar) than the deprotected nucleoside. Incomplete reactions will show two spots.

  • Mass Spectrometry (MS): ESI-MS can confirm the presence of both the protected and deprotected species by their respective molecular weights.

Q3: Can the 5-methyluridine modification itself affect the deprotection efficiency?

A3: While the 5-methyl group on the uridine base is stable under standard deprotection conditions, its presence does not significantly alter the electronic properties of the nucleoside to an extent that would inhibit detritylation. However, in the context of a larger oligonucleotide, the overall sequence composition and secondary structure could potentially influence the accessibility of the 5'-DMT group to the acidic reagent.

Q4: What are the potential side reactions during deprotection, and how can they be minimized?

A4: The most common side reaction is depurination , especially at adenosine and guanosine residues, if the acid is too concentrated or the exposure time is too long.[4][5] To minimize this, it is crucial to use the appropriate acid concentration and to limit the deprotection time to the minimum required for complete DMT removal.[5]

Q5: Are there alternative reagents for DMT deprotection?

A5: Yes, while TCA and DCA are common, other acids can be used. 80% acetic acid is a milder option often used for in-solution deprotection after HPLC purification.[2][6] For particularly acid-sensitive compounds, alternative protecting groups that can be removed under even milder acidic conditions have been explored.[3]

Systematic Troubleshooting Workflow

Before embarking on extensive troubleshooting, it's essential to perform a few initial checks:

  • Fresh Reagents: Confirm that the detritylation acid solution is fresh and has been stored correctly.[2]

  • Correct Reagent Concentration: Verify that the acid concentration is appropriate for the established protocol.

  • Ambient Temperature: Ensure that the synthesis and deprotection are conducted at a consistent and suitable room temperature.[2]

If problems persist, the following flowchart can guide you through the troubleshooting process.

G start Incomplete Deprotection Detected (e.g., by RP-HPLC) check_reagents Are reagents fresh and correctly prepared? start->check_reagents prepare_fresh Prepare fresh acid solution. Use anhydrous solvents. check_reagents->prepare_fresh No check_time Is the reaction time sufficient? check_reagents->check_time Yes prepare_fresh->start increase_time Increase reaction time incrementally (e.g., by 30s). check_time->increase_time No check_temp Is the reaction temperature optimal (Room Temp)? check_time->check_temp Yes increase_time->start adjust_temp Ensure reaction is performed at a stable room temperature. check_temp->adjust_temp No check_depurination Is depurination observed? check_temp->check_depurination Yes adjust_temp->start reduce_acid Use a weaker acid (e.g., 80% Acetic Acid) or lower the concentration of TCA/DCA. check_depurination->reduce_acid Yes solution_deprotection Consider post-purification solution-phase deprotection. check_depurination->solution_deprotection No reduce_acid->start end Successful Deprotection solution_deprotection->end

Caption: Troubleshooting flowchart for incomplete DMT deprotection.

Experimental Protocols

Protocol 1: On-Column Detritylation in Solid-Phase Synthesis

This protocol describes the standard procedure for removing the 5'-DMT group during automated solid-phase oligonucleotide synthesis.

  • Reagent Preparation: Prepare a fresh solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).

  • Delivery: The automated synthesizer delivers the acidic solution to the synthesis column containing the solid-support-bound oligonucleotide.

  • Reaction: Allow the reaction to proceed for the time specified by the synthesis cycle, which is typically 1-3 minutes.[2] The liberated DMT cation appears as a bright orange color, which can be monitored spectrophotometrically at around 495 nm to assess coupling efficiency.[4][7][8]

  • Washing: Thoroughly wash the column with an anhydrous solvent like acetonitrile to remove the acid and the cleaved DMT cation.[2]

  • Neutralization: If required by the synthesis protocol, neutralize the support with a mild base solution before proceeding to the next coupling step.[2]

Protocol 2: Off-Column (In-Solution) Detritylation

This method is typically used after a "DMT-on" oligonucleotide has been purified by RP-HPLC and lyophilized.

  • Dissolution: Dissolve the dried, DMT-on purified oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).[2][6]

  • Incubation: Let the solution stand at room temperature for approximately 20-30 minutes.[2]

  • Quenching and Precipitation: Add an equal volume of 95% ethanol.[2][6] To precipitate the oligonucleotide, add an appropriate amount of a salt solution (e.g., 3 M sodium acetate, pH 5.2).[2]

  • Centrifugation: Chill the sample at -20°C for at least 30 minutes, then centrifuge at high speed to pellet the oligonucleotide.[2]

  • Washing: Carefully decant the supernatant and wash the pellet with 70% ethanol.[2]

  • Drying: Dry the oligonucleotide pellet under vacuum.

  • Resuspension: Resuspend the dried, fully deprotected oligonucleotide in a suitable buffer or water.

Protocol 3: Analytical Monitoring by RP-HPLC
  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A typical gradient system would be:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7

    • Buffer B: Acetonitrile

  • Gradient: A common gradient for analyzing DMT-on and DMT-off species would be a linear gradient from a low to a high percentage of Buffer B over 15-20 minutes.

  • Detection: Monitor the elution profile at 260 nm.

Data Interpretation

The success of the deprotection reaction is most commonly evaluated by RP-HPLC. The significant difference in hydrophobicity between the DMT-protected and the unprotected nucleoside allows for excellent separation.

SpeciesDescriptionExpected Retention Time
DMT-5-methyluridine Starting material with the hydrophobic DMT group attached.Longer
5-methyluridine The desired product after complete deprotection.Shorter

An incomplete reaction will show two major peaks corresponding to both the starting material and the product. The presence of additional peaks may indicate side reactions such as depurination, although this is less of a concern for pyrimidines like 5-methyluridine compared to purines.

Deprotection Workflow and Mechanism

The following diagrams illustrate the experimental workflow for off-column deprotection and the chemical mechanism of the reaction.

G cluster_workflow Off-Column Deprotection Workflow start Lyophilized DMT-on 5-methyluridine dissolve Dissolve in 80% Acetic Acid start->dissolve incubate Incubate at Room Temp (20-30 min) dissolve->incubate precipitate Precipitate with Ethanol & Salt incubate->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge dry Dry Pellet centrifuge->dry resuspend Resuspend in Buffer dry->resuspend analyze Analyze by RP-HPLC & Mass Spec resuspend->analyze

Caption: Workflow for off-column deprotection of DMT-5-methyluridine.

The acid-catalyzed deprotection proceeds via an SN1-type mechanism, involving the formation of a stable dimethoxytrityl carbocation.[1]

G DMT-O-Nucleoside DMT-O-5-methyluridine Protonated_Ether Protonated Intermediate DMT-O-Nucleoside->Protonated_Ether + H+ Carbocation DMT+ Carbocation (Orange Color) Protonated_Ether->Carbocation Deprotected_Nucleoside HO-5-methyluridine Protonated_Ether->Deprotected_Nucleoside DMT-OH Dimethoxytritanol Carbocation->DMT-OH + H2O - H+ H+ H+ H2O H2O

Caption: Mechanism of acid-catalyzed DMT deprotection.

By understanding the common pitfalls and employing systematic troubleshooting, researchers can ensure the complete and efficient deprotection of DMT-5-methyluridine, leading to higher purity products and more reliable experimental outcomes.

References

  • BenchChem. (2025). Issues with incomplete removal of DMT group from m6A oligos. BenchChem Technical Support.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage.
  • Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group | Request PDF. (2025, August 6).
  • Mark, A. (2008, November 6). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution.
  • MilliporeSigma. (n.d.). DNA Oligonucleotide Synthesis.
  • BenchChem. (2025). The Stability of the Dimethoxytrityl (DMT) Group: A Technical Guide for Researchers. BenchChem Technical Support.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Detritylation of DMT-on Oligonucleotides. BenchChem Technical Support.
  • Glen Research. (n.d.).
  • Reddit. (2022, June 4).
  • Manual Detritylation of Oligonucleotides after Deprotection. (n.d.).

Sources

Technical Support Center: 5-Methyluridine (m5U) Phosphoramidite Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

5-Methyluridine (m5U) , often referred to as Ribothymidine (rT), is a critical modification found naturally in the T-loop of tRNA and increasingly used in mRNA therapeutics to reduce immunogenicity and enhance stability. Unlike its DNA counterpart (Thymidine), m5U presents unique synthetic challenges due to the presence of the 2'-hydroxyl group, which requires bulky protection (typically TBDMS or TOM).

This guide addresses the steric hindrance introduced by the C5-methyl group combined with the 2'-protecting group, which alters the solvation shell and coupling kinetics compared to standard Uridine.

Pre-Synthesis: Reagent Integrity & Preparation

The Self-Validating System: Before a single cycle runs, the chemistry must be validated by strict moisture control. RNA synthesis is an anhydrous discipline.

Reagent Preparation Protocol
ParameterSpecificationTechnical Rationale
Diluent Anhydrous Acetonitrile (ACN)Water content must be <30 ppm . Water competes with the 5'-OH for the activated phosphoramidite, causing n-1 deletions.
Concentration 0.1 MHigher concentration drives the bimolecular coupling reaction (Le Chatelier’s principle) to overcome steric bulk.
Dissolution +15% Solvent Volumem5U amidites are heavier than standard bases. Adjust volume to maintain molarity (e.g., dissolve 1g in ~11.5 mL ACN, not 10 mL).
Desiccant 3Å Molecular SievesMandatory. Add activated sieves to the dissolved amidite bottle 4 hours prior to use.
FAQ: Reagent Handling

Q: My m5U amidite solution is cloudy. Can I still use it? A: No. Cloudiness indicates moisture contamination (hydrolysis) or saturation.

  • Immediate Action: Centrifuge a sample.[1] If a precipitate forms, the amidite has likely hydrolyzed to the H-phosphonate or oxidized. Discard.

  • Prevention: Ensure ACN is "DNA Synthesis Grade" and stored under Argon.

The Synthesis Cycle: Optimization Parameters

Expert Insight: The critical failure point for m5U is the Coupling Step . The C5-methyl group creates steric clash, and the 2'-TBDMS group adds bulk. Standard RNA coupling times (6 mins) are often insufficient.

Optimized Cycle Parameters
  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).

    • Why: ETT/BTT are more acidic (lower pKa) than standard tetrazole, increasing the concentration of the reactive tetrazolide intermediate.

  • Coupling Time: 10–12 minutes (Single or Double Couple).

    • Recommendation: Use a "Double Couple" strategy (2x 6 mins) with a fresh draw of amidite/activator to refresh the concentration gradient at the solid support surface.

Visualization: The Optimized m5U Incorporation Cycle

m5U_Synthesis_Cycle Start 5'-OH Support/Oligo Detritylation 1. Detritylation (TCA/DCM) Start->Detritylation Activation 2. Activation (m5U Amidite + ETT) Detritylation->Activation Free 5'-OH Coupling 3. Coupling (10-12 mins, Double Couple) Activation->Coupling Tetrazolide Intermediate Capping 4. Capping (Ac2O + N-Me-Im) Coupling->Capping P(III) Linkage Oxidation 5. Oxidation (I2/Pyridine/H2O) Capping->Oxidation Cap Failures NextCycle Next Cycle / Cleavage Oxidation->NextCycle Stable P(V) Linkage NextCycle->Detritylation Repeat

Caption: The optimized RNA synthesis cycle highlighting the critical Activation and Coupling phases required for sterically hindered m5U monomers.

Post-Synthetic Processing: Deprotection

The Risk: RNA is base-labile. Over-exposure to heat or strong bases during deprotection can cause strand scission via 2'-OH attack on the phosphate backbone.

Protocol: Two-Stage Deprotection[8]
  • Cleavage & Base Deprotection:

    • Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).[1]

    • Condition: 65°C for 10 minutes OR Room Temp for 2 hours.

    • Note: If using Benzoyl-protected Adenosine , you must use Acetyl-protected Cytidine to avoid transamination.

  • 2'-Desilylation (TBDMS Removal):

    • Reagent: TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TEA·3HF.[2]

    • Condition: 65°C for 2.5 hours.

    • Validation: Analyze via Anion Exchange HPLC. Silyl-on RNA elutes significantly later (more hydrophobic) than deprotected RNA.

Troubleshooting HQ: Diagnostic Guides

Scenario A: Low Coupling Efficiency (<97%)

Symptom: Trityl monitor shows a drop in orange color intensity specifically after m5U addition. Root Cause Analysis:

  • Water Contamination: The most common cause. Check the ACN bottle.

  • Steric Blockade: The coupling time was too short for the bulky m5U.

  • Activator Age: Tetrazoles can crystallize or degrade.

Corrective Action:

  • Replace ACN and install fresh molecular sieves.

  • Switch to Double Coupling (2x 600s).

  • Ensure Activator is ETT (0.25M), not Tetrazole (0.45M).

Scenario B: "N-1" Deletions in Mass Spec

Symptom: Mass spectrum shows a peak exactly 316 Da (mass of m5U) lighter than the target. Root Cause:

  • Capping Failure: Unreacted 5'-OH groups from the previous cycle reacted with the next base instead of the m5U.

  • Phosphoramidite Quality: The m5U amidite purity is low (<98%).

Corrective Action:

  • Refresh Cap A and Cap B reagents.[1]

  • Check the m5U amidite certificate of analysis (CoA) for P(III) purity.

Scenario C: Degradation (Smear on Gel/HPLC)

Symptom: No distinct main peak; "smear" of lower molecular weight fragments. Root Cause:

  • RNase Contamination: Introduced during handling.

  • Heat Damage: Deprotection temperature exceeded 65°C or time exceeded recommendations.

Corrective Action:

  • Use DEPC-treated water for all post-synthesis steps.

  • Strictly adhere to the 10-minute limit for AMA deprotection at 65°C.[2][3]

Visualization: Troubleshooting Logic Tree

Troubleshooting_Tree Problem Identify Issue LowYield Low Coupling Yield (Trityl Monitor) Problem->LowYield LowPurity Low Purity (HPLC/MS) Problem->LowPurity Water Check Water Content (<30ppm?) LowYield->Water Nminus1 N-1 Deletion? LowPurity->Nminus1 Degradation Degradation/Smear? LowPurity->Degradation Time Increase Coupling (Double Couple) Water->Time Water OK Activator Switch Activator (Use ETT) Time->Activator Still Low Capping Refresh Cap A/B Nminus1->Capping Temp Reduce Deprotection Temp/Time Degradation->Temp

Caption: Logical decision tree for diagnosing synthetic failures associated with m5U incorporation.

References

  • Glen Research. (2023). 5-Methyl-Uridine (Ribothymidine) Phosphoramidite Technical Bulletin. Retrieved from [Link]

  • Pitsch, S., et al. (2001). Reliable RNA Synthesis. Helvetica Chimica Acta. Retrieved from [Link]

  • ATDBio. (2023). Solid-phase synthesis of RNA. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Methyluridine (m5U) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Synthesis Efficiency Audience: Oligonucleotide Chemists, RNA Therapeutic Developers

Introduction: The m5U Challenge

Welcome to the technical guide for 5-methyluridine (ribothymidine, rT or m5U). While m5U is the ribonucleoside equivalent of Thymidine, its behavior in solid-phase synthesis is distinct due to the interplay between the C5-methyl group and the 2'-protecting group (typically TBDMS or TOM).

This modification is critical for stabilizing tRNA tertiary structures (T-loop) and reducing immunogenicity in mRNA therapeutics. However, it introduces specific steric and chemical risks that differ from standard Uridine (rU) or Deoxythymidine (dT).

Module 1: Coupling Efficiency & Steric Hindrance

Issue: Low stepwise coupling yields (<97%) or "n-1" deletion sequences in mass spectrometry.

The Mechanism: The "Steric Wall"

Unlike DNA (dT), where the 2'-position is a hydrogen, m5U possesses a bulky 2'-protecting group. The C5-methyl group on the nucleobase is spatially proximal to this 2'-group. This creates a "steric wall" that hinders the approach of the incoming phosphoramidite to the 5'-OH of the growing chain.

Troubleshooting Protocol
ParameterStandard RNA ProtocolOptimized m5U Protocol Rationale
Coupling Time 3–6 minutes10–15 minutes Compensates for slower kinetics caused by steric bulk.
Concentration 0.05 M0.10 M Increases the probability of effective collision.
Activator 1H-TetrazoleETT or BTT 5-Ethylthio-1H-tetrazole (ETT) is more acidic and less sterically demanding, improving activation.
Coupling Mode SingleDouble Coupling A second shot of fresh amidite ensures unreacted 5'-OH sites are capped.
Visualizing the Steric Conflict

StericEffect cluster_0 Standard Uridine (rU) cluster_1 5-Methyluridine (m5U) U_Base Uracil Base (No C5-Methyl) U_2OH 2'-O-TBDMS U_Base->U_2OH Minimal Interaction T_Base m5U Base (C5-Methyl Group) T_2OH 2'-O-TBDMS T_Base->T_2OH STERIC CLASH Blocks Incoming Amidite Outcome Outcome: Slow Coupling Kinetics cluster_1 cluster_1 cluster_1->Outcome

Caption: Comparison of steric environments. The C5-methyl in m5U clashes with the 2'-protecting group, impeding the phosphoramidite reaction.

Module 2: N3-Cyanoethylation (The "Mass +53" Adduct)

Issue: Mass spectrum shows a peak at [M + 53 Da] . Diagnosis: Irreversible alkylation of the N3 position of the uracil ring by acrylonitrile.

The Mechanism: Michael Addition

During deprotection, the phosphate backbone is deblocked via


-elimination, releasing acrylonitrile . In standard alkaline conditions (Ammonium Hydroxide), the N3-proton of m5U (pKa ~9.2) is deprotonated. The resulting N3 anion acts as a nucleophile, attacking the acrylonitrile in a Michael addition reaction.

Why m5U? The electron-donating methyl group at C5 makes the N3 position slightly more nucleophilic than in unmodified Uridine, increasing susceptibility.

Troubleshooting Protocol

Option A: The Scavenger Method (Recommended for Standard Deprotection) If you must use Ammonium Hydroxide/Ethanol (3:1):

  • Pre-rinse: Treat the column with 10% Diethylamine (DEA) in Acetonitrile for 2-3 minutes before the main deprotection.

    • Why: DEA is a volatile secondary amine that rapidly scavenges acrylonitrile.

  • Add Scavenger: Add 10% t-butylamine to the deprotection mix.

Option B: The AMA Method (Fast Deprotection) Use AMA (Ammonium Hydroxide / 40% Methylamine, 1:1).

  • Why: Methylamine is a stronger nucleophile than the m5U nucleobase. It reacts with acrylonitrile faster than the base does, effectively neutralizing the threat.

  • Condition: 65°C for 10 minutes.

Pathway of Side Reaction[1]

N3Alkylation cluster_pathway Competition Pathway Step1 Deprotection Step: Base (NH4OH) added Step2 Phosphate Deprotection: Releases Acrylonitrile (CH2=CH-CN) Step1->Step2 Reaction_A Path A (No Scavenger): Acrylonitrile attacks N3 of m5U Step2->Reaction_A Slow Reaction_B Path B (With Scavenger): Scavenger (DEA/Methylamine) attacks Acrylonitrile Step2->Reaction_B Fast (Preferred) Result_A Product: N3-cyanoethyl-m5U (+53 Da Adduct) Reaction_A->Result_A Result_B Product: Clean m5U RNA (Acrylonitrile neutralized) Reaction_B->Result_B

Caption: The kinetic competition between N3-alkylation (damage) and scavenger reaction (protection) during deprotection.

Module 3: Post-Synthesis Handling & Isomerization

Issue: Presence of 2'–5' linkages or strand degradation.

The Science

While m5U itself is relatively stable, the RNA backbone is susceptible to 2'-3' isomerization or cleavage if the 2'-protecting group removal is mishandled.

Critical Steps
  • Desilylation (TBDMS Removal): Use Triethylamine Trihydrofluoride (TEA.3HF) rather than TBAF.

    • Protocol: DMSO (100 µL) + TEA.3HF (125 µL) at 65°C for 2.5 hours.

    • Reason: TEA.3HF is buffered and less likely to cause backbone cleavage than the highly basic TBAF.

  • Desalting: Ensure the final buffer is pH 7.0–7.5. Acidic conditions promote depurination (less relevant for U, but relevant for the whole oligo), while basic conditions promote hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Can I use standard DNA coupling time (3 mins) for m5U since it looks like Thymidine? A: No. The 2'-O-protecting group (TBDMS/TOM) adds significant bulk that DNA lacks. Using DNA coupling times will result in 50-70% coupling efficiency and truncated sequences. Always use RNA coupling protocols (10+ mins).

Q2: I see a peak at +16 Da in my m5U oligo. Is this oxidation? A: It is likely oxidation of the methyl group (rare) or, more commonly, incomplete removal of a protecting group adduct. However, if you are using specific activators or dyes, ensure they are compatible. In the context of m5U, +53 Da (cyanoethylation) is the signature error. +16 Da often indicates Guanosine oxidation if G is present in the sequence.

Q3: Is m5U compatible with "UltraMild" deprotection chemistry? A: Yes. m5U is base-stable (unlike Acetyl-C or Pac-A which are sensitive). You can use UltraMild monomers (Pac-A, iPr-Pac-G) and deprotect with Potassium Carbonate in Methanol, which completely avoids the acrylonitrile issue since no elimination occurs in the same way as with strong ammonia.

References

  • Glen Research. Coupling Efficiency and Steric Hindrance in RNA Synthesis. Glen Report 19.22. [Link]

  • Sinha, N. D., et al. (1984).[1] Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research. [Link]

  • Potapov, V., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity.[2] Nucleic Acids Research. [Link]

  • Riml, C., & Micura, R. (2016). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA.[3] Synthesis.[4][1][3][5][6][][8][9][10][11][12] [Link]

Sources

How to improve the yield of 5-methyluridine containing RNA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 5-Methyluridine (m⁵U) RNA Yield

  • Topic: High-Yield Synthesis of 5-Methyluridine (Ribothymidine) Containing RNA

  • Audience: Drug Discovery Scientists & RNA Engineers

  • Version: 2.0 (Current Standards)

Executive Summary

5-methyluridine (m⁵U) is a naturally occurring modification (historically "ribothymidine") found in the T-loop of tRNA and rRNA. In therapeutic mRNA, it is used to enhance secondary structure stability and reduce immunogenicity, though it is distinct from the N1-methylpseudouridine (m¹Ψ) used in COVID-19 vaccines.

Integrating m⁵U into RNA presents unique challenges: steric hindrance at the polymerase active site (C5-methyl group) and altered magnesium chelation kinetics. This guide provides the protocols and troubleshooting logic to overcome these yield barriers.

Module 1: Critical Protocol Optimization (IVT Focus)

The most common method for long m⁵U-RNA production is In Vitro Transcription (IVT) using T7 RNA Polymerase.[1] Standard protocols often fail because they do not account for the slower incorporation kinetics of C5-modified UTP.

The "High-Load" m⁵U IVT Protocol

Standard kits are insufficient. Use this optimized reaction composition.

ComponentStandard Conc.Optimized m⁵U Conc. Mechanism / Rationale
ATP, CTP, GTP 5–7 mM each7.5 mM each High NTP load drives equilibrium forward.
m⁵UTP 5–7 mM7.5 – 10 mM A slight excess of modified UTP compensates for slower

of T7 polymerase.
MgCl₂ 20–24 mM30 – 40 mM CRITICAL: Modified NTPs often require higher Mg²⁺ ratios (approx 1.2 – 1.5x total NTP conc) for effective catalysis.
T7 Polymerase 1–2 kU/mL3–4 kU/mL Higher enzyme concentration overcomes "stalling" caused by the C5-methyl steric clash.
Inorganic Pyrophosphatase 0.002 U/µL0.005 U/µL Prevents precipitation of Mg-pyrophosphate (white precipitate) which halts the reaction.
Reaction Temp 37°C30°C – 32°C Lower temperature stabilizes the enzyme-template complex, reducing abortive cycling for modified bases.
Time 2 Hours4 – 6 Hours Slower kinetics require longer incubation.
Workflow Visualization: The Optimization Cycle

The following diagram illustrates the iterative process required to lock in yields for a new m⁵U template.

IVT_Optimization Start Define Template (Linearized Plasmid/PCR) Buffer_Prep Buffer Optimization Mg2+ : NTP Ratio (1.4:1) Start->Buffer_Prep Reaction IVT Reaction (30°C, 4-6 hrs) Buffer_Prep->Reaction QC_Check QC: Bioanalyzer/Gel Reaction->QC_Check Purification Purification (LiCl or HPLC) QC_Check->Purification Pass (>80% Full Length) Adjust_Mg Increase Mg2+ (+5 mM steps) QC_Check->Adjust_Mg Low Yield Adjust_Temp Lower Temp (to 30°C) QC_Check->Adjust_Temp Smearing/Truncation Adjust_Mg->Reaction Adjust_Temp->Reaction

Figure 1: Iterative workflow for optimizing m⁵U-RNA synthesis. Note the feedback loops for specific failure modes.

Module 2: Troubleshooting Guide (Diagnostic Tree)

Symptom 1: Low Total Yield (< 1 mg/mL)

  • Root Cause: Limiting Reagents or pH Drift.

  • Diagnostic: Measure pH of the reaction after 4 hours. If pH < 6.5, the buffer capacity was exceeded by the release of protons during phosphodiester bond formation.

  • Solution: Use a Tris-buffer (pH 8.0) with higher molarity (e.g., 80mM Tris instead of 40mM) or add supplemental NaOH if monitoring in real-time. Ensure DTT is fresh (oxidation of DTT inactivates T7 RNAP).

Symptom 2: White Precipitate in Tube

  • Root Cause: Magnesium Pyrophosphate accumulation.

  • Mechanism: As RNA is synthesized, pyrophosphate (PPi) is released. PPi binds Mg²⁺, forming an insoluble salt. This strips Mg²⁺ from the enzyme active site.

  • Solution: Double the amount of Inorganic Pyrophosphatase (IPP) . Do not just add more Magnesium, as this increases the precipitate mass.

Symptom 3: Smearing or "Laddering" on Gel

  • Root Cause: Incomplete Termination or RNase Contamination.[2][3]

  • Mechanism: m⁵U can cause T7 polymerase to "slip" or pause more frequently than WT Uridine.

  • Solution:

    • Lower Temperature: Run at 30°C.

    • Check Template: Ensure the template is fully linearized with a 5' overhang or blunt end (3' overhangs cause chaotic run-off).

Symptom 4: High Yield, but Immunogenic (in cells)

  • Root Cause: dsRNA contaminants.

  • Mechanism: T7 RNAP can switch to an RNA-dependent RNA polymerase mode, creating antisense strands (dsRNA) which trigger RIG-I.

  • Solution: You must perform HPLC purification (RP-IP HPLC) or Cellulose purification to remove dsRNA contaminants. m⁵U does not hide dsRNA from sensors as effectively as m¹Ψ.

Troubleshooting Logic Map

Troubleshooting_Tree Problem Identify Symptom Low_Yield Low Total Yield Problem->Low_Yield Precipitate White Precipitate Problem->Precipitate Smearing Smearing / Truncation Problem->Smearing Check_Mg Check Mg:NTP Ratio Is it < 1.2? Low_Yield->Check_Mg Check_IPP Add Pyrophosphatase (IPP) Precipitate->Check_IPP Check_Template Check Template (Linearization) Smearing->Check_Template Action_Boost Increase Mg2+ Increase T7 Conc Check_Mg->Action_Boost Yes Check_Temp Lower Temp to 30°C Check_Template->Check_Temp Template OK

Figure 2: Decision tree for rapid diagnosis of IVT failures involving modified nucleotides.

Module 3: Chemical Synthesis (Solid Phase)

For short RNAs (< 60 nt) or heavily modified oligos.

When using m⁵U phosphoramidites (5-Methyluridine-CE Phosphoramidite), standard coupling protocols will result in deletions (n-1 products).

  • Coupling Time: Increase from standard 2 minutes to 6–10 minutes . The methyl group at C5 adds steric bulk, and the 2'-O-TBDMS or TOM protecting group further restricts access to the activator.

  • Activator: Use 5-Benzylthio-1H-tetrazole (BTT) instead of standard tetrazole for faster kinetics.

  • Deprotection: m⁵U is stable under standard ammoniolysis (AMA or NH₄OH/EtOH). No special acetyl-protection removal steps are required unlike some epigenetic mods.

Module 4: Frequently Asked Questions (FAQs)

Q: Why use m⁵U instead of N1-methylpseudouridine (m¹Ψ)? A: While m¹Ψ is superior for evading TLR immune sensors in vaccines, m⁵U is excellent for structural stabilization . The C5-methyl group enhances base stacking (hydrophobic effect) and rigidifies the RNA backbone. It is often used in aptamers or structural RNAs where half-life and conformation are more critical than absolute translation rates.

Q: Can I use Wild-Type T7 Polymerase, or do I need a mutant? A: You can use Wild-Type T7. Unlike 2'-O-methyl modifications (which require T7 mutants like Y639F), m⁵U is a base modification. The sugar is unmodified. WT T7 tolerates base modifications relatively well, provided the Mg²⁺ concentration is optimized.

Q: My RNA concentration reads high on Nanodrop, but no band on gel? A: You likely have abortive transcripts (short 2-10nt oligomers) or unremoved nucleotides. Nanodrop measures total absorbance at 260nm. Use a Qubit (RNA BR assay) or Bioanalyzer for accurate quantification of full-length product.

References

  • TriLink BioTechnologies. (2019). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase.Link

  • New England Biolabs (NEB). (2022).[4] In Vitro Transcription with Modified Nucleotides.[3][5][][]Link

  • Hocek, M., et al. (2019).[8] "Systematic study of T7 RNA polymerase fidelity with modified nucleoside triphosphates." Journal of Biological Chemistry. (Demonstrates T7 tolerance for C5-modified UTPs).

  • Karikó, K., et al. (2008).[9] "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity, 23(2), 165-175. Link

  • Thermo Fisher Scientific. TheraPure™ GMP T7 RNA Polymerase User Guide. (Provides baseline Mg/NTP ratio calculations). Link

Sources

Technical Support Center: Synthesis of 5-Methyluridine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-methyluridine (5-Me-U) modified oligonucleotides. As a leader in synthetic nucleic acid chemistry, we understand the nuances and challenges of incorporating modified nucleosides into your sequences. This guide is designed to provide you with in-depth, field-proven insights to help you prevent the degradation of 5-methyluridine during synthesis, ensuring the integrity and purity of your final product.

Our approach is rooted in a deep understanding of the underlying chemistry of oligonucleotide synthesis. We don't just provide protocols; we explain the rationale behind each step, empowering you to make informed decisions in your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the synthesis of 5-methyluridine-containing oligonucleotides.

Q1: Is 5-methyluridine considered a "standard" or a "sensitive" modified nucleoside during synthesis?

A1: 5-methyluridine is generally considered a robust modification that is compatible with standard phosphoramidite chemistry. Its behavior is very similar to that of thymidine (5-methyldeoxyuridine). However, like all nucleosides, its integrity can be compromised under suboptimal conditions, particularly during the final deprotection step.

Q2: What is the primary degradation pathway for 5-methyluridine during oligo synthesis?

A2: The most significant risk of degradation for 5-methyluridine, similar to thymidine, is N3 alkylation. This can occur during the final deprotection step, especially when using strong bases over extended periods. The N3 position of the uracil ring can be susceptible to modification, leading to a loss of integrity of the base.

Q3: Are there any specific steps in the synthesis cycle (detritylation, coupling, capping, oxidation) where 5-methyluridine is particularly labile?

A3: Under standard conditions, 5-methyluridine is stable during the detritylation, coupling, capping, and oxidation steps. The primary concern, as mentioned, is the final deprotection. However, prolonged exposure to the acidic conditions of detritylation should always be avoided for all nucleosides to prevent depurination of purine bases, and by extension, is good practice for pyrimidines as well.

Q4: How does the choice of protecting groups on the 5-methyluridine phosphoramidite affect its stability?

A4: The choice of protecting groups is critical for the overall success of the synthesis. For 5-methyluridine, the key protecting groups are on the 5'-hydroxyl (typically DMT) and the 3'-phosphoramidite. The stability of the phosphoramidite itself is crucial for high coupling efficiency. It is essential to use fresh, high-quality phosphoramidites and anhydrous solvents to prevent hydrolysis of the phosphoramidite prior to coupling.[1][2]

II. Troubleshooting Guide: Preventing 5-Methyluridine Degradation

This section provides a problem-oriented approach to troubleshooting common issues encountered during the synthesis of 5-methyluridine-containing oligonucleotides.

Issue 1: Low Coupling Efficiency of 5-Methyluridine Phosphoramidite
  • Symptom: Lower than expected yield of the full-length oligonucleotide, often accompanied by an increase in (n-1) shortmers, as observed by HPLC or mass spectrometry.

  • Causality: Low coupling efficiency can be due to several factors, primarily related to the quality of the phosphoramidite and the synthesis conditions.

  • Solutions:

    • Ensure Anhydrous Conditions: Moisture is the primary enemy of phosphoramidite chemistry, as it leads to the hydrolysis of the phosphoramidite to an unreactive phosphonate.[3] Use anhydrous acetonitrile and ensure all reagents and gas lines are dry.

    • Use Fresh Phosphoramidite: Phosphoramidites have a limited shelf life, even when stored under ideal conditions. For optimal results, use fresh, high-quality 5-methyluridine phosphoramidite.

    • Optimize Activator and Coupling Time: While standard activators and coupling times are generally sufficient, for challenging sequences, consider using a stronger activator or extending the coupling time.

ParameterStandard RecommendationTroubleshooting Action
Solvent Anhydrous Acetonitrile (<30 ppm H₂O)Use freshly opened solvent or pass through a drying column.
Phosphoramidite Fresh, high-purityUse a new vial; avoid repeated exposure to air.
Activator Standard (e.g., Tetrazole)Consider a more active activator (e.g., ETT or DCI).
Coupling Time 2-5 minutesExtend coupling time to 10-15 minutes.
Issue 2: Degradation of 5-Methyluridine During Final Deprotection
  • Symptom: Mass spectrometry analysis shows unexpected peaks corresponding to modified 5-methyluridine bases or abasic sites.

  • Causality: Prolonged exposure to harsh basic conditions during the final deprotection and cleavage step can lead to alkylation or other modifications of the 5-methyluracil base.

  • Solutions:

    • Use Milder Deprotection Conditions: Instead of standard concentrated ammonium hydroxide, consider using milder deprotection reagents, especially if your oligonucleotide contains other sensitive modifications.

    • Optimize Deprotection Time and Temperature: Adhere strictly to recommended deprotection times and temperatures. Over-incubation can significantly increase the risk of base modification.

Deprotection ReagentTemperatureTimeSuitability for 5-Me-U
Concentrated Ammonium Hydroxide55°C8-16 hoursStandard, but monitor for degradation.
AMA (Ammonium Hydroxide/Methylamine)65°C10-15 minutesFast and efficient, reduces exposure to harsh conditions.[4][5]
Potassium Carbonate in MethanolRoom Temp4-6 hoursUltra-mild, for highly sensitive oligos.
Workflow for Optimal 5-Methyluridine Oligonucleotide Synthesis

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add 5-Me-U Amidite) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Prevent (n-1) Oxidation->Deblocking Next Cycle Cleavage_Deprotection 5. Cleavage & Deprotection (Release and Unprotect) Oxidation->Cleavage_Deprotection Completed Sequence Purification 6. Purification (e.g., HPLC) Cleavage_Deprotection->Purification QC 7. Quality Control (MS & HPLC) Purification->QC

Caption: Standard workflow for solid-phase oligonucleotide synthesis incorporating 5-methyluridine.

III. Experimental Protocols

Protocol 1: Standard Deprotection and Cleavage using Ammonium Hydroxide
  • After synthesis, dry the solid support thoroughly under a stream of argon or nitrogen.

  • Transfer the support to a 2 mL screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide.

  • Seal the vial tightly and incubate at 55°C for 12-16 hours.

  • Cool the vial to room temperature and centrifuge to pellet the support.

  • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide in an appropriate buffer for purification.

Protocol 2: Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)
  • After synthesis, dry the solid support thoroughly.

  • Transfer the support to a 2 mL screw-cap vial.

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add 1.5 mL of the freshly prepared AMA solution to the solid support.

  • Seal the vial tightly and incubate at 65°C for 15 minutes.

  • Cool the vial on ice for 5 minutes.

  • Centrifuge and transfer the supernatant to a new tube.

  • Dry the sample in a vacuum concentrator.

  • Resuspend for purification.

IV. Understanding the Chemistry: N3 Alkylation of Pyrimidines

The N3 position of the pyrimidine ring in both thymine and 5-methyluridine can be susceptible to alkylation under strongly basic conditions. This is a known side reaction in oligonucleotide synthesis, particularly with the use of certain deprotection reagents.

Caption: Simplified representation of potential N3 alkylation of the 5-methyluracil base.

While this reaction is more commonly reported with stronger bases like DBU, it is a potential side reaction to be aware of even with standard deprotection reagents if conditions are not optimized.[6][7] The use of milder and faster deprotection methods significantly minimizes this risk.

V. Conclusion

The successful synthesis of high-purity 5-methyluridine-containing oligonucleotides is readily achievable with careful attention to standard synthesis protocols and an awareness of potential side reactions. By ensuring anhydrous conditions, using high-quality reagents, and optimizing the final deprotection step, researchers can confidently incorporate this valuable modification into their oligonucleotide sequences.

Our team of application scientists is always available to assist you with any further questions or to help you troubleshoot your specific experiments.

References

  • Synthesis, thermal stability and resistance to enzymatic hydrolysis of the oligonucleotides containing 5-(N-aminohexyl)carbamoyl-2′-O-methyluridines. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. (2023). Nucleic Acids Research, 51(14), 7393–7407. [Link]

  • Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved February 15, 2026, from [Link]

  • Deprotection Guide. (n.d.). Glen Research. Retrieved February 15, 2026, from [Link]

  • Advanced method for oligonucleotide deprotection. (1999). Nucleic Acids Research, 27(19), 3982–3986. [Link]

  • Enzymatic hydrolysis and biological activity of oligonucleotides containing 5-substituted pyrimidine bases. (1995). Collection of Czechoslovak Chemical Communications, 60(9), 1548-1557. [Link]

  • Oxidation of 5-methylaminomethyl uridine (mnm5U) by Oxone Leads to Aldonitrone Derivatives. (2018). Biomolecules, 8(4), 145. [Link]

  • Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. (2023). Nucleic Acids Research, 51(14), 7393–7407. [Link]

  • Deprotection and purification of oligonucleotides and their derivatives. (2010).
  • Oligonucleotide synthesis under mild deprotection conditions. (n.d.).
  • Methylation of thymine residues during oligonucleotide synthesis. (1985). Nucleic Acids Research, 13(2), 573–584. [Link]

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2021). Molecules, 26(22), 6927. [Link]

  • Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. (2022). PLOS ONE, 17(8), e0273509. [Link]

  • Oxidation of 5-methylaminomethyl uridine (mnm⁵U) by Oxone Leads to Aldonitrone Derivatives. (2018). Biomolecules, 8(4), 145. [Link]

  • Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. (n.d.). Retrieved February 15, 2026, from [Link]

  • An Enzyme Cascade Enables Production of Therapeutic Oligonucleotides in a Single Operation. (n.d.). The University of Manchester. Retrieved February 15, 2026, from [Link]

  • DNA Oligonucleotide (AccuOligo). (n.d.). Bioneer Corporation. Retrieved February 15, 2026, from [Link]

  • Thymine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific. Retrieved February 15, 2026, from [Link]

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2021). Molecules, 26(22), 6927. [Link]

  • Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. (2024). Molecules, 29(23), 5439. [Link]

  • Methylation of thymine residues during oligonucleotide synthesis. (1985). Nucleic Acids Research, 13(2), 573–584. [Link]

  • 5-methyluridine. (n.d.). Modomics. Retrieved February 15, 2026, from [Link]

  • Studies on Oxidative Damage of the Wobble 5-methylcarboxymethyl-2- thiouridine in tRNA of Eukaryotic Cells. (2024). Preprints.org. [Link]

  • Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA. (2014). Nature Communications, 5, 4158. [Link]

Sources

Technical Support Center: Purification of 5-Methyluridine (m5U) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Purification Protocols for m5U-RNA

Executive Summary: The m5U Paradox

5-methyluridine (m5U), also known as ribothymidine (rT), is a critical modification often found in the T-loop of tRNA. It is prized for its ability to stabilize RNA secondary structure by rigidifying the sugar-phosphate backbone into the C3'-endo conformation and enhancing base stacking.

The Challenge: The very property that makes m5U valuable—structural stabilization—is the primary adversary during purification. m5U-modified oligonucleotides are prone to forming stable secondary structures and hydrophobic aggregates that resist standard denaturation, leading to broad chromatographic peaks, poor resolution, and yield losses. Furthermore, the added methyl group increases hydrophobicity, shifting retention times and requiring modified gradient profiles compared to canonical RNA.

Part 1: Diagnostic Troubleshooting Guide (Q&A)
Category A: Chromatography & Peak Resolution [1][2][3][4][5]

Q1: My m5U-modified RNA elutes as a broad, smeared peak on RP-HPLC, unlike my standard RNA controls. Is the column failing? Diagnosis: This is likely not a column failure but a secondary structure artifact . m5U significantly increases the melting temperature (


) of the oligonucleotide. At standard column temperatures (25–40°C), the oligo may be rapidly interconverting between folded and unfolded states, or trapped in a stable hairpin, causing peak broadening.
Solution: 
  • Thermodynamic Denaturation: Increase the column temperature to 60°C – 65°C . This breaks the stabilized stacking interactions introduced by the m5U methyl group.

  • Chemical Denaturation: If your column cannot withstand >60°C, switch to an anion-exchange (IEX) method using a high-pH mobile phase (pH 12) with a polymer-based column (e.g., DNAPac PA200), which forces the oligo into a linearized, single-stranded state.

Q2: I see a "doublet" peak where the main product should be. Mass spec confirms both peaks have the correct mass. What is happening? Diagnosis: You are observing conformational isomers or stable aggregates. The m5U modification can lock the RNA into a rigid conformation that resolves separately from the "relaxed" form. Alternatively, the increased hydrophobicity of the methyl group can drive dimerization. Solution:

  • Protocol Adjustment: Perform a "thermal snap" before injection. Heat the sample to 90°C for 2 minutes in the loading buffer, then snap-cool on ice (or inject immediately if the autosampler is heated).

  • Mobile Phase Modifier: Add 10–20% formamide to the sample loading buffer (for IEX) or ensure your RP-IP mobile phase contains adequate organic modifier (acetonitrile/methanol) to disrupt hydrophobic aggregation.

Category B: Synthesis & Yield

Q3: My coupling efficiency for the m5U phosphoramidite is consistently lower (95-96%) than standard U (>98%), leading to n-1 impurities. Diagnosis: The methyl group at the C5 position creates mild steric hindrance during the coupling reaction, slowing down the phosphoramidite's access to the 5'-hydroxyl of the growing chain. Solution:

  • Extend Coupling Time: Increase the coupling time for the m5U amidite from the standard 6 minutes to 10–12 minutes .

  • Activator Choice: Ensure you are using a high-efficiency activator like 5-Ethylthio-1H-tetrazole (ETT) rather than standard tetrazole.

Part 2: Optimized Purification Protocols
Protocol 1: High-Temperature Ion-Pair Reverse Phase (IP-RP) HPLC

Best for: High purity (>95%) and separating n-1 failure sequences.

System Requirements:

  • Column: C18 or C4 column optimized for oligonucleotides (e.g., XBridge Oligo BEH C18).

  • Temperature: 60°C (Critical).

Reagents:

  • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: 100 mM TEAA in 80% Acetonitrile / 20% Water.

Methodology:

  • Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 5 column volumes.

  • Loading: Inject sample (dissolved in water/Buffer A mix). Note: Do not exceed 80% of column capacity to maintain resolution of the hydrophobic m5U peak.

  • Gradient Profile:

    • Standard RNA: 0–30% B over 30 mins.

    • m5U-Modified:Shallow Gradient is required due to the hydrophobic shift. Use 10–40% B over 45 mins . The m5U oligo will elute later than a corresponding U-oligo.

  • Wash: Ramp to 100% B for 5 mins to elute hydrophobic aggregates.

Protocol 2: Denaturing PAGE (Polyacrylamide Gel Electrophoresis)

Best for: Small scale (<50 nmol) and visual validation of integrity.

The m5U Adjustment: Standard urea concentrations (7M) may be insufficient to fully denature m5U-rich sequences.

  • Gel Composition: 15–20% Polyacrylamide (19:1 crosslinking), 8M Urea .

  • Running Buffer: 1x TBE.

  • Sample Prep: Mix RNA 1:1 with loading dye containing 95% Formamide + 10 mM EDTA. Heat at 95°C for 5 minutes prior to loading.

  • Run Conditions: Run at constant Watts (e.g., 25-30W) to maintain a gel temperature of ~50-55°C during the run. Do not let the gel cool down.

Part 3: Comparative Data Analysis

Table 1: Physicochemical Impact of m5U on Purification

FeatureStandard Uridine (U)5-Methyluridine (m5U)Impact on Purification
Hydrophobicity LowModerate (Methyl group)Later elution in RP-HPLC; better separation from hydrophilic failure sequences.
Base Stacking ModerateHigh Increases

; requires higher column temps to prevent peak broadening.
Backbone Pucker FlexibleRigid (C3'-endo) Can cause "doublet" peaks (conformers) if not fully denatured.
Coupling Efficiency High (>98%)Variable (95-97%) Higher risk of n-1 deletion sequences; requires extended coupling time.
Part 4: Decision Matrix & Workflow

The following diagram illustrates the logical decision path for purifying m5U oligonucleotides based on scale and purity requirements.

m5U_Purification_Workflow cluster_trouble Troubleshooting Loop Start Crude m5U Oligonucleotide ScaleCheck Check Synthesis Scale Start->ScaleCheck SmallScale Small Scale (<50 nmol) ScaleCheck->SmallScale < 50 nmol LargeScale Large Scale (>200 nmol) ScaleCheck->LargeScale > 200 nmol PAGE Denaturing PAGE (8M Urea, Hot Run) SmallScale->PAGE HPLC_Choice Select HPLC Mode LargeScale->HPLC_Choice Analysis QC Analysis (ESI-MS & CE) PAGE->Analysis IEX Anion Exchange (IEX) High pH (12) or High Temp HPLC_Choice->IEX If Secondary Structure is Extreme (GC-rich) RPIP IP-RP HPLC (TEAA/Acetonitrile) Temp: 60°C HPLC_Choice->RPIP Standard m5U (Best Resolution) IEX->Analysis RPIP->Analysis BroadPeak Issue: Broad Peak? RPIP->BroadPeak IncreaseTemp Action: Increase Column Temp to 65°C BroadPeak->IncreaseTemp Yes IncreaseTemp->RPIP Re-run

Caption: Decision tree for selecting the optimal purification route for 5-methyluridine modified oligonucleotides, highlighting the critical temperature feedback loop.

References
  • Integrated DNA Technologies (IDT). (2019). Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Glen Research. (2018). RNA - Deprotect to Completion: Technical Brief. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Structural analysis of uridine modifications in solved RNA structures. Retrieved from [Link]

Sources

Validation & Comparative

Biophysical Characterization of RNA Containing 5-Methyluridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biophysical Characterization of RNA Containing 5-Methyluridine (m5U) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Positioning

In the landscape of RNA therapeutics, 5-methyluridine (m5U, also known as ribothymidine or rT) occupies a distinct biophysical niche. While N1-methylpseudouridine (m1Ψ) has become the gold standard for mRNA vaccines due to its superior immune evasion and translational properties, m5U remains a critical modification for structural stabilization .

This guide objectively compares m5U against unmodified Uridine (U), Pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ). The data indicates that m5U is the optimal choice for applications requiring rigid secondary structure maintenance (e.g., aptamers, tRNA mimics, sgRNA) rather than protein expression efficiency.

Key Differentiator
  • m5U = Structural Stabilizer. The C5-methyl group enhances base stacking via hydrophobic interactions, increasing the melting temperature (

    
    ) of RNA duplexes.
    
  • m1Ψ = Translational Enhancer. The N1-methyl group primarily evades TLR7/8 detection, maximizing protein yield.

Comparative Biophysical Profile

The following table synthesizes experimental data comparing m5U with its primary alternatives.

Table 1: Performance Matrix of Uridine Modifications
FeatureUridine (U) 5-Methyluridine (m5U) Pseudouridine (Ψ) N1-Methylpseudouridine (m1Ψ)
Thermodynamic Stability (

)
BaselineHigh (+0.5 to 1.7°C per mod) Moderate (+0.2 to 1.0°C)Moderate
Base Stacking Energy BaselineEnhanced (Methyl-driven) Enhanced (Water-bridging)Enhanced
Sugar Pucker Preference C3'-endo (A-form)Strong C3'-endo (Rigid A-form) C3'-endoC3'-endo
TLR7/8 Immunogenicity High (Strong Agonist)Moderate (Partial Evasion) LowLowest (Silent)
Translation Efficiency Low (PKR Activation)Low/Moderate HighHighest
Primary Application Research BaselineAptamers, tRNA, sgRNA mRNA (Legacy)mRNA Vaccines
Mechanistic Insight: The "Methyl Effect"

The stabilizing effect of m5U arises from the C5-methyl group . Unlike the N1-modification in m1Ψ which projects into the major groove to disrupt protein binding (immune evasion), the C5-methyl in m5U projects into the major groove but primarily contributes to hydrophobic base stacking . This increases the enthalpy of hybridization, effectively "locking" the RNA into a rigid A-form helix (C3'-endo sugar pucker).

MethylEffect U Uridine (U) m5U 5-Methyluridine (m5U) U->m5U + C5-Methyl Group Stacking Enhanced Base Stacking (Hydrophobic Interaction) m5U->Stacking Steric Bulk Entropy Reduced Conformational Entropy (Pre-organized C3'-endo) m5U->Entropy Sugar Pucker Bias Tm Increased Tm (Thermodynamic Stability) Stacking->Tm Enthalpic Gain Entropy->Tm Entropic Gain

Figure 1: Mechanistic pathway of m5U-mediated RNA stabilization.[1][2] The C5-methyl group contributes to stability through both enthalpic (stacking) and entropic (pre-organization) factors.

Experimental Characterization Workflows

To validate the incorporation and functional impact of m5U, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Stability Analysis (UV Melting)

Objective: Quantify the stabilization effect (


) of m5U in a duplex context.
  • Sample Preparation:

    • Prepare 1.0 µM RNA duplex in Standard Melting Buffer (10 mM Sodium Phosphate pH 7.0, 100 mM NaCl, 0.1 mM EDTA).

    • Expert Note: Avoid high Mg²⁺ initially, as it stabilizes tertiary structures that mask the specific base-pairing contribution of m5U.

  • Degassing:

    • Degas samples for 10 minutes under vacuum to prevent bubble formation at high temperatures (which causes false absorbance spikes).

  • Thermal Ramp:

    • Heat from 20°C to 95°C at a ramp rate of 0.5°C/min .

    • Causality: Faster ramp rates (e.g., 1.0°C/min) cause hysteresis, leading to inaccurate thermodynamic parameter calculations.

  • Data Acquisition:

    • Monitor Absorbance at 260 nm (hyperchromicity).

  • Data Analysis (Self-Validating Step):

    • Calculate the first derivative (

      
      ).
      
    • Validation: The peak of the first derivative must be symmetric. Asymmetry indicates non-two-state melting (e.g., hairpin intermediates).

    • Compare

      
       of m5U-RNA vs. U-RNA control. Expect 
      
      
      
      to
      
      
      per substitution.
Protocol B: Structural Confirmation (Circular Dichroism)

Objective: Confirm that m5U incorporation maintains or enhances the A-form helix geometry without inducing Z-form or disordered states.

  • Baseline Correction:

    • Use the exact buffer from Protocol A as a blank.

  • Scan Parameters:

    • Wavelength: 200–350 nm.

    • Temperature: 20°C (constant).

  • Interpretation:

    • A-form RNA Signature: Positive band at ~260 nm, Negative band at ~210 nm.

    • m5U Impact: You should observe an increase in amplitude at 260 nm compared to the unmodified control, indicating a more rigid, well-stacked helix.

    • Warning: A shift of the positive peak towards 270-280 nm suggests a change in base stacking geometry or contamination.

Decision Guide: When to Use m5U

Use this logic flow to determine if m5U is the correct modification for your specific application.

DecisionMatrix Start Select RNA Application Vaccine mRNA Vaccine / Protein Replacement Start->Vaccine Struct Aptamer / sgRNA / tRNA mimic Start->Struct siRNA siRNA / Antisense Start->siRNA UseM1Psi Use N1-Methylpseudouridine (m1Ψ) (Max Translation, Low Immuno) Vaccine->UseM1Psi Priority: Translation UseM5U Use 5-Methyluridine (m5U) (Max Stability, Rigid Structure) Struct->UseM5U Priority: Folding/Tm Mixed Passenger Strand: m5U (Stability) Guide Strand: 2'-F/2'-OMe (Potency) siRNA->Mixed Priority: Nuclease Resistance

Figure 2: Decision matrix for selecting uridine modifications based on therapeutic goals.

References

  • Thermodynamic Stability: Kierzek, E., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research, 31(15), 4472–4480. Link (Demonstrates the stabilizing effect of methyl groups on RNA duplexes via stacking interactions.)

  • Immunogenicity & Translation: Andries, O., et al. (2015). N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344. Link (Establishes m1Ψ as the superior modification for vaccines, highlighting why m5U is less effective for this specific application.)

  • Structural Conformation (C3'-endo): Adachi, H., et al. (2019). Synthesis and Biophysical Characterization of RNAs Containing (R)- and (S)-5′-C-Aminopropyl-2′-O-methyluridines. The Journal of Organic Chemistry, 84(9), 5030–5041. Link (Provides experimental validation of sugar pucker preferences in modified uridines.)

  • Innate Immune Sensing: Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity, 23(2), 165-175. Link (Foundational paper comparing the immunogenicity of U, Ψ, m5U, and others.)

Sources

Comparative Analysis of 5-Methyluridine Phosphoramidites: Structural Variants & Purity Grades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic oligonucleotide development, 5-methyluridine (m5U, ribothymidine) plays a pivotal role. Biologically ubiquitous in tRNA (T-loop) and increasingly critical for mRNA stability, the chemical synthesis of m5U-containing oligonucleotides demands a rigorous selection of phosphoramidite building blocks.

This guide compares the commercially available 5-methyluridine phosphoramidites , categorizing them by 2'-sugar modifications (Standard RNA, 2'-OMe, 2'-MOE, LNA) and purity grades (Standard vs. Therapeutic). We analyze the trade-offs between coupling efficiency, nuclease resistance, and impurity profiles to support data-driven procurement for drug development.

Technical Background: The m5U Landscape

5-methyluridine is the ribonucleoside counterpart to thymidine. Unlike uridine, the C5-methyl group provides enhanced hydrophobic stacking interactions, stabilizing RNA tertiary structures.

The Core Comparison Matrix

We evaluate four distinct classes of m5U phosphoramidites utilized in modern synthesis:

  • Native RNA (rT): 5'-DMT-2'-O-TBDMS-5-Methyluridine. Used for tRNA synthesis, mRNA structural studies, and aptamers.

  • 2'-O-Methyl (2'-OMe-T): 5'-DMT-2'-O-Methyl-5-Methyluridine. The "workhorse" for siRNA and steric-blocking antisense due to nuclease resistance.

  • 2'-O-Methoxyethyl (2'-MOE-T): Second-generation antisense modification (Gapmers) offering superior binding affinity and metabolic stability.

  • Locked Nucleic Acid (LNA-T): Bicyclic sugar modification locking the ribose in the C3'-endo conformation, providing the highest affinity per nucleotide.

Comparative Analysis

Chemical Stability & Protecting Groups

The primary differentiator in performance is the 2'-protecting group strategy.

  • 2'-O-TBDMS (Native rT): The industry standard (tert-butyldimethylsilyl). It is reliable but prone to 2'→3' silyl migration during phosphitylation or storage, leading to isomeric impurities (2'-5' linkages).

  • 2'-OMe / 2'-MOE: These are permanent modifications, not protecting groups. They eliminate the risk of silyl migration, resulting in inherently higher purity profiles (>99%) compared to TBDMS RNA amidites.

  • LNA: The methylene bridge (2'-O to 4'-C) creates significant steric bulk. While stable, it requires extended coupling times.

Impurity Profiles: The "TheraPure" Standard

For therapeutic applications (GMP), the impurity profile is critical.[1]

  • Critical Impurity: The 2'-phosphoramidite isomer . In TBDMS-protected rT, the silyl group can migrate to the 3' position, allowing the phosphoramidite to form at the 2' position. Incorporation leads to a 2'-5' linkage, which is non-functional in biological systems.[2]

  • Specification Comparison:

    • Standard Grade: typically >98% purity, no specific limit on 2'-isomer.

    • Therapeutic Grade (e.g., TheraPure):[1][3][4] >99% purity, no single P(III) impurity >0.3% , and strict control of the 140-152 ppm range (NMR) to ensure absence of reactive contaminants [1, 2].

Quantitative Performance Data
FeatureNative RNA (rT) 2'-OMe-T 2'-MOE-T LNA-T
2'-Modification TBDMS (Removed)Methyl (Permanent)Methoxyethyl (Permanent)Methylene Bridge (Permanent)
Coupling Time 6–10 min3–6 min6–10 min10–15 min
Coupling Efficiency ~97–98%>99%>98%~97%
Pore Size Rec. 1000 Å (for long RNA)500 Å / 1000 Å1000 Å1000 Å
Nuclease Stability Low (Native)HighVery HighExtreme
Duplex Tm (

)
Reference+0.5 to 0.7°C/mod+1.5 to 2.0°C/mod+3.0 to 8.0°C/mod
Primary Use tRNA, mRNA, AptamerssiRNA, ASOASO (Gapmers)ASO, Probes

Selection Decision Framework

The following diagram illustrates the logical selection process for m5U phosphoramidites based on application requirements.

SelectionLogic Start Select Application App_Type Therapeutic Mechanism? Start->App_Type RNA_Synth Native RNA / mRNA / tRNA App_Type->RNA_Synth Biomimetic Therapeutic Silencing / Antisense App_Type->Therapeutic Gene Silencing rT_Choice Use: 2'-O-TBDMS-m5U (Standard or TheraPure) RNA_Synth->rT_Choice Mech_Type Mechanism of Action Therapeutic->Mech_Type siRNA RISC Loading (siRNA) Mech_Type->siRNA RNAi ASO RNase H / Steric Block Mech_Type->ASO Antisense Prod_OMe Select: 2'-OMe-m5U (Balance Stability/Loading) siRNA->Prod_OMe Prod_MOE Select: 2'-MOE-m5U (Gapmer Flanks) ASO->Prod_MOE Standard ASO Prod_LNA Select: LNA-m5U (Short Probes/High Affinity) ASO->Prod_LNA High Potency

Caption: Decision tree for selecting m5U phosphoramidites based on biological mechanism and stability requirements.

Experimental Protocols

Universal Coupling Protocol (0.1 µmol - 1.0 µmol Scale)

This protocol is optimized for 2'-O-TBDMS-m5U but notes adjustments for variants.

Reagents:

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (preferred over Tetrazole for RNA).

  • Phosphoramidite: 0.1 M solution in anhydrous Acetonitrile (<30 ppm water).

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

Workflow Steps:

  • Detritylation: 3% Dichloroacetic acid (DCA) in Toluene. Flow until effluent is colorless. Critical: Toluene prevents depurination better than DCM.

  • Coupling (The Critical Variable):

    • Standard rT (TBDMS):6 minutes . The bulky TBDMS group slows kinetics.

    • 2'-OMe-T:4 minutes . Less sterically hindered than TBDMS.

    • LNA-T:[5]10-15 minutes . Rigid bicyclic structure severely restricts conformational freedom, requiring extended contact time [3].

  • Capping: Acetic Anhydride/THF (Cap A) + N-Methylimidazole (Cap B).

  • Oxidation: Standard iodine oxidation (1-2 min).

Deprotection & Purification Strategy

For 2'-O-TBDMS-m5U (Native RNA), deprotection is a two-stage process.

  • Base Deprotection (Cleavage):

    • Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).

    • Condition: 65°C for 10 minutes (Fast) or Room Temp for 2 hours.

    • Note: This removes the nucleobase protection (if any) and cleaves from support.

  • 2'-Silyl Removal (Desilylation):

    • Reagent: TEA[6]·3HF (Triethylamine trihydrofluoride) or DMSO/TBAF.

    • Condition: 65°C for 2.5 hours.

    • Validation: Analyze via Anion Exchange HPLC. Incomplete desilylation appears as late-eluting hydrophobic peaks.

Synthesis Workflow Visualization

The following diagram details the specific handling of the TBDMS-protected m5U monomer to avoid critical impurities.

SynthesisWorkflow Prep Reagent Prep (Anhydrous ACN <30ppm) Activation Activation (0.25M ETT) Prep->Activation Coupling Coupling Step (Target: 5'-OH) Activation->Coupling Risk RISK: 2'-3' Migration (If wet/acidic) Coupling->Risk Impurity Pathway Oxidation Oxidation P(III)->P(V) Coupling->Oxidation Successful Linkage Final Full Length Oligo (Phosphodiester) Risk->Final 2'-5' Linkage (Defect) Oxidation->Final

Caption: Synthesis workflow highlighting the critical risk of silyl migration in TBDMS-m5U coupling.

References

  • Glen Research. 5-Methyluridine and 2'-Modified Phosphoramidites Product Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis and Upscaling of 2′-O-Modified Phosphoramidites. PMC Article. Retrieved from [Link]

Sources

Comparative Guide: NMR Verification of 5-Methyluridine Incorporation in Therapeutic RNA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of RNA therapeutics, precise characterization of chemical modifications is non-negotiable. 5-Methyluridine (m⁵U, or ribothymidine) is a critical modification used to enhance thermal stability and modulate immunogenicity. While Mass Spectrometry (LC-MS) offers superior sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural verification and regiochemical confirmation.

This guide objectively compares NMR against alternative analytical methods and provides a rigorous, self-validating protocol for confirming m⁵U incorporation.

Part 1: Technical Deep Dive – The Structural Signature

To confirm m⁵U incorporation, one must detect the substitution of the H5 proton on the uracil base with a methyl group. This chemical change creates a distinct "fingerprint" in the NMR spectrum.[1][2]

The Chemical Shift Mechanism
  • Uridine (Unmodified): Possesses two vicinal protons on the nucleobase ring (H5 and H6). In a ¹H-NMR spectrum, these appear as two doublets with a characteristic coupling constant (

    
     Hz).
    
  • 5-Methyluridine (Modified): The H5 proton is replaced by a methyl group (

    
    ). This eliminates the vicinal coupling.[1]
    
    • Result: The H6 signal collapses from a doublet to a singlet (or a fine quartet due to long-range allylic coupling).

    • New Signal: A sharp methyl singlet appears upfield (~1.8–1.9 ppm).[1]

Visualization: Structural Impact on NMR Signals

The following diagram illustrates the specific atomic changes and their corresponding NMR signatures.

ChemicalStructure cluster_0 Uridine (Target) cluster_1 5-Methyluridine (Product) U Uridine Base (C5-H) H5 H5 Proton (Doublet, ~5.8 ppm) U->H5 H6 H6 Proton (Doublet, ~7.8 ppm) U->H6 H5->H6 3J Coupling (~8Hz) Trans Methylation / Incorporation cluster_1 cluster_1 m5U m5U Base (C5-CH3) Me Methyl Group (Singlet, ~1.89 ppm) m5U->Me H6_new H6 Proton (Singlet, ~7.7 ppm) m5U->H6_new cluster_0 cluster_0

Figure 1: Structural transition from Uridine to 5-Methyluridine showing the disappearance of the H5-H6 coupling system and the appearance of the diagnostic Methyl signal.

Part 2: Comparative Analysis (NMR vs. Alternatives)

While LC-MS is the workhorse for high-throughput screening, NMR offers unique advantages for process validation and reference standard characterization.

Table 1: Methodological Comparison
FeatureNMR (¹H / 2D HSQC) LC-MS / MS-MS HPLC-UV
Primary Output Atom-specific connectivity & topologyMolecular Mass (m/z) & FragmentationRetention Time & Absorbance
Regioselectivity High: Distinguishes C5-Me vs N3-Me or O4-Me easily.[1]Medium: Isomers (e.g., m⁵U vs m³U) have identical mass; requires specific fragmentation patterns.[1]Low: Relies solely on retention time comparison with standards.
Quantification Absolute (qNMR): No reference standard needed.[1]Relative: Requires calibration curve with pure standards.Relative: Requires calibration curve.
Sample Recovery Non-Destructive: Sample can be reused.[1][2]Destructive: Sample is consumed.[1]Destructive: (Usually)
Sensitivity Low (Requires >0.5 mg for good S/N).High (Picomole range).[1]Medium.
Best Use Case Confirmation of Identity & Structure (QC/Validation).Trace Impurity Analysis & High Throughput.Purity Assessment (Routine QC).[1]

Expert Insight: Use NMR to qualify your primary reference material.[1] Once the structure is confirmed by NMR, use that material to build calibration curves for LC-MS or HPLC routine testing.[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for the analysis of a modified oligonucleotide (e.g., a 10-mer to 20-mer RNA) or a free nucleoside to confirm m⁵U presence.

Phase 1: Sample Preparation

Objective: Maximize signal-to-noise ratio and eliminate solvent interference.

  • Lyophilization: Ensure the RNA sample is completely dry.[1] Residual H₂O creates a massive solvent peak (~4.7 ppm) that can obscure signals.[1]

    • Requirement: Minimum 0.2 µmol of oligonucleotide (approx. 1-2 mg for a 20-mer) or 2 mg of free nucleoside.[1]

  • Solvent Selection:

    • Standard: Dissolve in 600 µL 99.9% Deuterium Oxide (D₂O) .

    • Why? D₂O is the standard for RNA.[1] It exchanges labile protons (NH, OH), simplifying the spectrum to non-exchangeable CH protons (which includes our target Methyl and H6).

  • Reference: Add trace TSP (trimethylsilylpropanoic acid) as an internal reference (0.00 ppm), or reference to the residual HDO peak (approx. 4.79 ppm at 25°C).[1]

Phase 2: Acquisition Parameters (Bruker/Varian Standard)

Objective: Capture quantitative data with sufficient resolution.

  • Temperature: 298 K (25°C).[1] Higher temps (up to 313 K) can be used to reduce RNA secondary structure aggregation if lines are broad.[1]

  • Pulse Sequence: zg30 (standard 1D proton) or zgesgp (1D with excitation sculpting for water suppression if residual water is high).

  • Scans (ns): Minimum 64 scans (Nucleoside) / 256-512 scans (Oligonucleotide).

  • Relaxation Delay (d1): Set to

    
     (typically 2-5 seconds) for quantitative integration.
    
Phase 3: Data Processing & Validation Workflow

Workflow start Raw FID Data proc1 Apodization (LB = 0.3 Hz) & Fourier Transform start->proc1 proc2 Phase & Baseline Correction proc1->proc2 decision Check Region 5.0 - 6.5 ppm proc2->decision path_U Doublets present at ~5.8 ppm? (Unmodified U) decision->path_U Yes path_m5U Region Clear? Check 1.8-1.9 ppm decision->path_m5U No fail FAILURE: Incomplete Modification path_U->fail confirm Singlet at ~1.89 ppm found? path_m5U->confirm valid VALIDATION CONFIRMED: m5U Incorporated confirm->valid Yes confirm->fail No

Figure 2: Logic flow for spectral analysis. The absence of the H5 doublet is as critical as the presence of the methyl singlet.

Part 4: Data Interpretation & Causality[1]

The Diagnostic Methyl Signal (The "Smoking Gun")

In D₂O, the 5-methyl group of m⁵U resonates at 1.89 ppm .

  • Causality: This position is upfield (shielded) because it is attached to an

    
     hybridized carbon but is not part of the aromatic ring current itself.
    
  • Validation: Integrate this peak. In an oligonucleotide, normalize the integration against the anomeric protons (H1', 5.0–6.0 ppm). If you have one m⁵U in a 10-mer, the ratio of Methyl(3H) to Total H1'(10H) should be exactly 3:10.

The H6 Singlet

The H6 proton shifts slightly upfield to ~7.68 ppm (vs ~7.8 ppm in U).

  • Key Feature: It appears as a singlet .[1]

  • Causality: The removal of the vicinal H5 proton eliminates the strong

    
     coupling (~8 Hz).
    
  • Note: High-resolution instruments (600 MHz+) may show a fine quartet splitting (

    
     Hz) due to long-range coupling with the methyl protons. This is a definitive confirmation of the H6-C5-Me connectivity.
    
Absence of H5

The region 5.7 – 5.9 ppm must be devoid of doublets (unless other unmodified Uridines are present in the sequence).

  • Self-Validation: If you see a doublet here, your incorporation is incomplete.[1]

Part 5: Troubleshooting & Advanced Verification

Scenario: The methyl peak is obscured by sugar protons or impurities.[1] Solution: Run a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) .

  • The methyl protons will correlate to a carbon signal at ~12 ppm .[1]

  • The H6 proton will correlate to a carbon signal at ~138 ppm .[1]

  • This 2D map separates signals based on carbon chemical shift, removing overlap issues common in 1D proton NMR of large RNAs.[1]

Scenario: Distinguishing m⁵U from N1-methylpseudouridine (m¹Ψ).

  • m¹Ψ has a methyl group on the Nitrogen (N1).[3]

  • Differentiation: The N-Methyl group typically resonates further downfield (~3.2 - 3.5 ppm) compared to the C-Methyl of m⁵U (1.9 ppm). NMR easily distinguishes these based on chemical shift.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 445408, 5-Methyluridine.[1] PubChem. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[1] Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards: 5-methyluridine.[1] BMRB.[1] Available at: [Link]

  • Davis, D. R. (1998).[1] NMR spectroscopy of RNA.[1] Methods in Enzymology, 293, 497-523.[1] (Authoritative text on RNA NMR sample prep). Available at: [Link]

Sources

Effects of 5-methyluridine on RNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Effects of 5-methyluridine on RNA duplex stability[1]

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

In the landscape of RNA therapeutics, chemical modifications are the primary levers for tuning stability, immunogenicity, and translational efficiency. 5-methyluridine (m5U) , also known as ribothymidine (rT) , is a naturally occurring modification (canonical in tRNA T-loops) that offers a distinct stability profile compared to unmodified uridine.[2]

While often overshadowed by Pseudouridine (


) and N1-methylpseudouridine (m1

) in mRNA vaccine discussions, m5U provides a unique mechanism of duplex stabilization driven primarily by base stacking entropy rather than hydrogen bonding or sugar pucker locking.

This guide objectively compares m5U against its structural analogs, detailing the thermodynamic consequences of the C5-methyl group and providing a validated protocol for empirical


 determination.

Mechanistic Deep Dive: The C5-Methyl Effect

To understand why m5U stabilizes RNA duplexes, we must decouple the contributions of hydrogen bonding, base stacking, and sugar conformation.

Structural Comparison[3]
  • Uridine (U): The baseline. Lacks the C5-methyl group found in Thymine (DNA).

  • 5-methyluridine (m5U/rT): Essentially "RNA-Thymine." The C5-methyl group is hydrophobic and projects into the major groove of the A-form helix.

  • Pseudouridine (

    
    ):  Isomer of U (C-C glycosidic bond).[3][4] Adds an extra H-bond donor (N1H) and coordinates a structural water molecule.
    
  • N1-methylpseudouridine (m1

    
    ):  Methylated at N1, removing the extra H-bond donor of 
    
    
    
    but retaining the C-C bond and adding hydrophobic bulk.
Thermodynamic Drivers

The stabilization provided by m5U is enthalpically driven via enhanced Van der Waals interactions (base stacking).

  • Base Stacking (The Primary Driver): The methyl group at the C5 position increases the polarizability of the nucleobase, enhancing London dispersion forces with neighboring bases. This "hydrophobic patch" improves vertical stacking energy within the helix.

  • Absence of H-Bond Alteration: Unlike

    
    , m5U does not alter the Watson-Crick face. It pairs with Adenine exactly as Uridine does.
    
  • Sugar Pucker: m5U does not rigidly lock the sugar into C3'-endo (North) conformation like 2'-O-methyl (2'OMe) modifications do. However, the methyl group can sterically bias the base towards the anti conformation, indirectly favoring the A-form geometry.

ChemicalMechanisms U Uridine (U) Baseline Stability m5U 5-methyluridine (m5U) +C5-Methyl Group U->m5U Methylation Psi Pseudouridine (Ψ) +N1H Donor / Water Bridge U->Psi Isomerization Stacking Enhanced Base Stacking (Hydrophobic/Polarizability) m5U->Stacking Primary Effect m1Psi N1-methylpseudouridine (m1Ψ) +N1-Methyl / Stacking Psi->m1Psi N1-Methylation Psi->Stacking Secondary Effect H_Bond Rigid Water Bridging (Extra H-bond) Psi->H_Bond Primary Effect m1Psi->Stacking Restores Hydrophobicity m1Psi->H_Bond Removes Donor

Figure 1: Mechanistic pathways of RNA duplex stabilization for Uridine analogs.

Comparative Performance Guide

The following table synthesizes data from thermodynamic studies (UV melting) and structural analyses to compare m5U against key alternatives.

Table 1: Thermodynamic and Functional Comparison
FeatureUridine (U) 5-methyluridine (m5U) Pseudouridine (

)
N1-methylpseudo (m1

)
2'-O-methyl U (2'OMe)

/ mod
Reference (0°C)+0.5°C to +1.7°C +1.0°C to +2.0°C+0.5°C to +1.5°C+1.0°C to +2.5°C
Primary Stabilizer N/ABase Stacking Water Bridging / H-bondBase StackingEntropy (Sugar Lock)
Duplex Geometry A-formA-form (Enhanced) A-form (Rigid)A-formA-form (Pre-organized)
Nuclease Resistance LowModerate ModerateHighVery High
Immunogenicity High (TLR7/8)Low LowVery Low (Silent)Low
Best Use Case ControltRNA, Aptamers mRNA, snRNAmRNA VaccinessiRNA, Antisense
Critical Analysis
  • m5U vs.

    
    :  Pseudouridine generally offers slightly higher thermal stability due to the "rigidifying" effect of the coordinated water molecule at the N1 position. However, m5U is a superior choice when steric compatibility in the major groove is required without altering the hydration spine of the minor groove.
    
  • m5U vs. 2'OMe: If the goal is pure

    
     elevation, 2'-O-methylation is more potent because it pre-organizes the sugar into the C3'-endo pucker, reducing the entropic penalty of hybridization.[1] m5U is preferred when the 2'-OH group is necessary for ribozyme activity or specific protein recognition.
    
  • Context Dependence: The stabilizing effect of m5U is additive. In tRNA, the transition from U54 to m5U54 (Ribothymidine) is responsible for a ~6°C increase in the melting temperature of the T-loop structure [1].

Experimental Protocol: UV Melting Analysis

To empirically determine the stabilizing effect of m5U in your specific sequence context, use the following self-validating UV melting protocol.

Reagents & Setup
  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

    • Why: High salt shields phosphate repulsion; EDTA prevents metal-catalyzed hydrolysis.

  • RNA Concentration: 1.0 µM - 5.0 µM (equimolar strands).

  • Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Cary 3500, Beckman DU800).

Workflow Diagram

MeltingProtocol Prep 1. Sample Preparation Mix equimolar RNA strands in degassed buffer Anneal 2. Annealing Step Heat to 90°C (3 min) -> Slow Cool to 20°C Prep->Anneal Ensure Hybridization Ramp 3. Data Acquisition Ramp 20°C -> 90°C at 0.5°C/min Monitor Absorbance @ 260nm Anneal->Ramp Equilibrate Process 4. Data Processing Calculate 1st Derivative (dA/dT) Ramp->Process Raw Data (Sigmoidal) Result 5. Tm Determination Identify peak of 1st Derivative Process->Result Inflection Point

Figure 2: Step-by-step workflow for determining RNA duplex stability.

Step-by-Step Methodology
  • Degassing: Degas the buffer using vacuum filtration or helium sparging to prevent bubble formation at high temperatures (bubbles cause false absorbance spikes).

  • Annealing: Mix the m5U-modified strand and its complement. Heat to 90°C for 3 minutes to denature aggregates, then cool slowly (over 30 mins) to room temperature to ensure proper duplex formation.

  • Blanking: Zero the instrument with the buffer-only control at the starting temperature (e.g., 20°C).

  • Ramping:

    • Wavelength: 260 nm (hyperchromicity monitoring).

    • Rate: 0.5°C/min or 1.0°C/min. Note: Faster ramps can cause hysteresis (lag) between the sensor and the sample.

    • Range: 15°C to 90°C.

  • Calculation:

    • Plot Absorbance (

      
      ) vs. Temperature (
      
      
      
      ).[5]
    • Calculate the first derivative (

      
      ). The peak of this curve is the 
      
      
      
      .[6]
    • Validation: The transition should be sigmoidal. A linear drift indicates non-specific stacking or degradation.

Strategic Implications for Drug Design

When should you choose 5-methyluridine?

  • Fine-Tuning Stability: If 2'-OMe or LNA (Locked Nucleic Acid) makes the duplex too stable (preventing strand release in siRNA pathways), m5U offers a milder stabilization (~1°C/mod) that preserves enzyme compatibility.

  • tRNA Mimicry: For therapeutics mimicking tRNA structures (e.g., stop-codon suppression), m5U is essential at the T-loop position to maintain the correct tertiary fold [2].

  • Fidelity: Unlike some modifications that can induce wobble pairing (like Inosine), m5U maintains strict Watson-Crick fidelity with Adenine, making it safe for coding regions where translation accuracy is paramount.

References

  • Davanloo, P., et al. (1979).[4] "Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance." Nucleic Acids Research.[4][6][7][8][9]

  • Agris, P. F. (2004). "Decoding the genome: a modified view." Nucleic Acids Research.[4][6][7][8][9]

  • Kierzek, E., et al. (2014). "The contribution of pseudouridine to stabilities and structure of RNA duplexes."[3][10][11] Nucleic Acids Research.[4][6][7][8][9]

  • BenchChem. (2025).[12] "A Comparative Guide to the Thermal Stability of RNA Duplexes." BenchChem Technical Guides.

  • Sussman, D., et al. (2011). "Thermophoretic melting curves quantify the conformation and stability of RNA and DNA." Nucleic Acids Research.[4][6][7][8][9]

Sources

5-Methyluridine (m5U) in RNA: A Comparative Guide on Protein-RNA Interactions

[1]

Executive Summary

5-methyluridine (m5U) is a naturally occurring post-transcriptional modification, predominantly found in the T-loop of tRNA. In the context of synthetic RNA and mRNA therapeutics, m5U serves as a "structural stabilizer." Unlike its isomer Pseudouridine (


thermodynamic stabilization

While m5U reduces Toll-like receptor (TLR) signaling compared to unmodified uridine, it is generally less effective than

Part 1: Mechanistic Foundation

To understand how m5U affects protein binding, one must first understand its structural impact.

The "Methyl Effect" on RNA Structure

The addition of a methyl group at the C5 position of the uracil ring (transforming it into thymine) introduces two critical physicochemical changes:

  • Hydrophobic Stabilization: The C5-methyl group is hydrophobic. When m5U participates in a helix, this methyl group projects into the major groove, enhancing London dispersion forces and base-stacking interactions with adjacent bases. This typically increases the melting temperature (

    
    ) of RNA duplexes.[1]
    
  • Steric Hindrance: The methyl group adds bulk. While this stabilizes the canonical structure, it can sterically hinder the binding pockets of RNA-binding proteins (RBPs) that rely on close contact with the Hoogsteen edge of the base, such as TLR7 and TLR8.

Visualization: The m5U Interaction Landscape

The following diagram illustrates how m5U differentially impacts stability, immune sensing, and translation compared to unmodified Uridine.

m5U_Mechanismm5U5-Methyluridine (m5U)StructureRNA Secondary Structure(Base Stacking)m5U->StructureEnhances(Hydrophobic Effect)TLRInnate Immune Sensors(TLR7/8, RIG-I)m5U->TLRReduces Binding(Steric Hindrance)RibosomeTranslation Machinery(Ribosome/Elongation)m5U->RibosomeMinor Impact(Context Dependent)Structure->TLRHigher StabilityResists Degradation

Figure 1: Mechanistic impact of m5U on RNA stability and protein interaction pathways.

Part 2: Comparative Performance Analysis

This section objectively compares m5U-modified RNA against Unmodified Uridine (U), Pseudouridine (


Thermodynamic Stability (Duplex Strength)

m5U is a stabilizer. In RNA:RNA duplexes, the substitution of U with m5U typically increases the

0.5°C to 1.7°C per modification

Immunogenicity (TLR Activation)

Unmodified RNA is a potent agonist for TLR7 (ssRNA sensor) and TLR8.

  • m5U: Reduces TLR activation compared to U, but is less effective than

    
     or 
    
    
    . The C5-methyl group provides some steric exclusion from the TLR binding pocket, but not the complete evasion observed with the N1-modification of
    
    
    .
  • Recommendation: For applications requiring absolute immune silence (e.g., vaccines),

    
     is superior. For applications requiring structural rigidity with moderate immune reduction, m5U is a viable candidate.
    
Comparison Table
FeatureUnmodified Uridine (U)5-Methyluridine (m5U)Pseudouridine (

)
N1-Methylpseudouridine (

)
Duplex Stability (

)
BaselineHigh (Stabilizing) High (Stabilizing)High (Stabilizing)
TLR7/8 Activation High (Strong Agonist)Reduced Low (Evasion)Minimal (Silent)
Translation Efficiency BaselineNeutral / Slight Decrease IncreasedHighest
Base Pairing Watson-CrickWatson-Crick (Enhanced Stacking)Watson-Crick (N1-H donor)Watson-Crick
Primary Utility Control / StandardStructural Studies / tRNA Stability & TranslationmRNA Therapeutics

Part 3: Experimental Protocols

Protocol A: Synthesis of m5U-Modified RNA via In Vitro Transcription (IVT)

Objective: Generate high-yield RNA containing 100% m5U substitution for binding assays.

Reagents:

  • T7 RNA Polymerase (High concentration, e.g., 50 U/µL).

  • DNA Template (Linearized plasmid or PCR product with T7 promoter).[2]

  • NTP Mix: ATP, GTP, CTP (10 mM each).

  • m5UTP (5-Methyluridine-5'-Triphosphate) (10 mM) – Replaces UTP entirely.

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl2, 2 mM Spermidine, 10 mM DTT.

Workflow:

  • Assembly: Thaw all reagents on ice. Assemble the reaction at room temperature to prevent DNA precipitation by spermidine.

    • Note: m5UTP is a good substrate for T7 RNA Polymerase; typically, no specific "mutant" polymerase is required, though yields may be 10-20% lower than unmodified UTP.

  • Incubation: Incubate at 37°C for 2–4 hours .

    • Optimization: For long transcripts (>1kb), add inorganic pyrophosphatase (0.001 U/µL) to prevent magnesium precipitation.

  • DNase Treatment: Add DNase I (2 U) and incubate for 15 mins at 37°C to remove the template.

  • Purification: Purify using LiCl precipitation or silica-column cleanup.

    • Quality Check: Verify integrity on a denaturing urea-PAGE gel. m5U-RNA may migrate slightly slower than U-RNA due to increased mass and structural rigidity.

Protocol B: Differential Scanning Fluorimetry (DSF) for Stability Analysis

Objective: Quantify the stabilizing effect (

Workflow:

  • Annealing: Mix m5U-modified RNA strand (1 µM) with its complementary strand (1 µM) in annealing buffer (10 mM Na-Cacodylate, 100 mM NaCl). Heat to 95°C for 2 mins, then cool slowly (-1°C/min) to 20°C.

  • Dye Addition: Add SYBR Green II or a dedicated RNA-binding dye (1x final concentration).

  • Melting: Use a qPCR machine or thermal cycler with fluorescence detection.

    • Ramp: 25°C to 95°C at 0.5°C/min.

  • Analysis: Plot the derivative of fluorescence (-dF/dT). The peak represents the

    
    .
    
    • Expectation: The m5U duplex should show a right-shifted peak (higher

      
      ) compared to the U control.
      
Visualization: Experimental Workflow

WorkflowTemplateDNA Template(T7 Promoter)IVTIn Vitro Transcription(Sub: m5UTP)Template->IVT + T7 PolPurificationPurification(LiCl / Column)IVT->PurificationQCQuality Control(Urea-PAGE)Purification->QCAssayInteraction Assay(EMSA / MST / DSF)QC->Assay Validated RNA

Figure 2: Step-by-step workflow for synthesizing and validating m5U-modified RNA.

References

  • Karikó, K., et al. (2005).[3] "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity. Link

    • Foundational paper establishing that m5U, along with other modific
  • Andrus, A., et al. (2025). "Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines." ACS Synthetic Biology. Link

    • Detailed protocols for IVT with m5UTP and stability d
  • Bérouti, M., et al. (2025). "Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement."[] Cell. Link

    • Comparison of mechanisms for immune evasion between U, Psi, and m1Psi.
  • Kierzek, E., et al. (2026). "The thermal stability of RNA duplexes containing modified base pairs." Nucleic Acids Research.[5] Link

    • Thermodynamic data confirming the stabilizing effect of 5-substituted uridines.
  • New England Biolabs. "In Vitro Transcription with Modified Nucleotides." Application Note. Link

    • Source for optimized T7 polymerase protocols.

Performance Evaluation: 5-Methyluridine (m5U) in Diagnostic Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyluridine (m5U, Ribothymidine) represents a critical "fine-tuning" modification in the design of high-fidelity diagnostic probes. Unlike high-affinity analogues such as Locked Nucleic Acids (LNA) that drastically alter duplex geometry, m5U retains the native A-form helix structure while providing a thermodynamic boost (~0.5–1.0°C per modification) and enhanced nuclease resistance.

This guide evaluates m5U against standard uridine and common alternatives (2'-O-Methyl, LNA), providing experimental workflows for validation. It is designed for assay developers requiring precise hybridization control without the off-target penalties associated with hyper-stabilizing modifications.

Part 1: The Physicochemical Argument

The "Fifth Base" Advantage

While Thymine is standard in DNA, its RNA counterpart, 5-methyluridine (m5U), is naturally occurring (e.g., in the T-loop of tRNA).[1] In diagnostic probes (Molecular Beacons, TaqMan™, FISH), replacing Uridine with m5U introduces a methyl group at the C5 position.

Mechanistic Impact:

  • Entropic Stabilization: The methyl group projects into the major groove, displacing ordered water molecules. This release of water to the bulk solvent increases entropy (

    
    ), thermodynamically favoring duplex formation.
    
  • Base Stacking: The hydrophobic methyl group enhances Van der Waals interactions with adjacent bases (purines in particular), stabilizing the helical stack.

  • Wobble Reduction: Unlike Uridine, which can promiscuously pair with Guanine (G-U wobble), the steric bulk of the C5-methyl group in m5U imposes a slight penalty on wobble geometries, thereby enhancing specificity for Adenine targets.

Comparative Landscape: m5U vs. Alternatives

The following table synthesizes performance metrics for m5U against industry standards.

Table 1: Comparative Performance Matrix of Uridine Analogues

FeatureUridine (Native) 5-Methyluridine (m5U) 2'-O-Methyl U (2'OMe) Locked Nucleic Acid (LNA)

/ Mod
Baseline+0.5°C to +1.5°C+1.0°C to +2.0°C+3.0°C to +8.0°C
Nuclease Resistance Poor (<1 min in serum)Moderate (Steric protection)High (Blocks 2'OH attack)Very High (Backbone rigid)
Duplex Geometry A-FormA-Form (Native-like)A-Form (C3'-endo bias)Perturbed A-Form
Specificity Moderate (G-U wobble risk)High (Reduces wobble) HighLow (Can bind off-targets)
Toxicity/Immunogenicity High (TLR7/8 activation)Low (Immune silent) LowModerate (Hepatotoxicity risk)
Best Use Case Negative ControlsSNP Detection, Fine-tuning Tm Anti-sense, siRNAShort Probes (<15nt)

Part 2: Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting m5U over alternatives based on assay constraints.

ProbeSelection Start Diagnostic Probe Requirement Stability Is Tm too low? Start->Stability Specificity Is Single Base Discrimination (SNP) critical? Stability->Specificity No, Tm is fine Length Is probe length constrained (<15nt)? Stability->Length Yes, needs boost Use2OMe Use 2'-O-Methyl (Backbone Protection) Specificity->Use2OMe No, just need stability Usem5U Use 5-Methyluridine (m5U) (Fidelity + Moderate Stability) Specificity->Usem5U Yes (High Fidelity needed) Length->Specificity No (Standard length) UseLNA Use LNA (Hyper-stabilization) Length->UseLNA Yes (Short probe) Use2OMe->Usem5U If 2'OMe is too sticky UseNative Use Native RNA (Baseline)

Figure 1: Decision matrix for incorporating 5-methyluridine. m5U is prioritized when specificity (SNP discrimination) and native-like geometry are paramount.

Part 3: Experimental Validation Protocols

Protocol A: UV Thermal Denaturation (Tm Determination)

Objective: Quantify the stabilizing effect (


) of m5U in your specific sequence context.
Rationale:  Theoretical Tm calculators often fail with modified bases. Empirical measurement is mandatory.

Materials:

  • Varian Cary 100/300 UV-Vis Spectrophotometer (or equivalent) with Peltier temperature controller.

  • Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • Probes: Native Sequence vs. m5U-modified Sequence (1 µM final conc).

  • Target: Complementary RNA/DNA (1.2 µM final conc - slight excess ensures saturation).

Workflow:

  • Degassing: Degas all buffers with Helium or vacuum for 15 mins. Why? Bubbles form upon heating, causing false absorbance spikes.

  • Annealing: Mix Probe and Target. Heat to 90°C for 5 mins, then cool slowly (-1°C/min) to 20°C. Why? Ensures thermodynamic equilibrium and prevents kinetic traps (hairpins).

  • Ramping: Heat from 20°C to 90°C at a rate of 0.5°C/min. Record

    
     every 0.5°C.
    
  • Analysis: Plot

    
     vs. Temperature. Calculate the first derivative (
    
    
    
    ). The peak represents the Tm.
  • Validation Criteria: The m5U probe should exhibit a single, sharp transition peak 0.5–2.0°C higher than the native control. Broad transitions indicate aggregation or multiple conformations.

Protocol B: Serum Stability Assay (Nuclease Resistance)

Objective: Determine the half-life (


) of the probe in biological media.
Rationale:  Diagnostic probes in crude lysates (e.g., direct blood PCR) face aggressive nuclease activity.

Materials:

  • Human Serum (AB Male), heat-inactivated if necessary, though active is preferred for stress testing.

  • PAGE Gel (20% Polyacrylamide, 7M Urea).

  • Kinase: T4 Polynucleotide Kinase (PNK) + [

    
    -32P] ATP (for radioactive labeling) OR Fluorescently labeled probes.
    

Workflow:

  • Incubation: Mix 10 pmol of probe in 90% Human Serum at 37°C.

  • Time Points: Aliquot 5 µL at T=0, 15, 30, 60, 120, 240 mins.

  • Quenching: Immediately add to 2x Formamide Loading Dye and flash freeze in liquid nitrogen. Why? Stops enzymatic activity instantly.

  • Electrophoresis: Run on denaturing PAGE (200V, 1 hr).

  • Imaging: Phosphorimager or Fluorescence Scanner.

  • Quantification: Plot "Percent Intact Probe" vs. Time. Fit to a first-order decay equation:

    
    .
    
  • Validation Criteria: m5U probes should show a

    
     extension of >2x compared to unmodified RNA.
    

Part 4: Application Workflow - The "Fine-Tuned" Molecular Beacon

The most powerful application of m5U is in Molecular Beacons (MB) where the stem stability is critical. If the stem is too weak, the beacon opens spontaneously (high background). If too strong (e.g., LNA stems), it won't open for the target (low signal). m5U provides the perfect "Goldilocks" stabilization.

MB_Workflow Design 1. Design MB Stem (5-7bp GC rich) Simulate 2. Simulate Tm (mFold/OligoAnalyzer) Design->Simulate Modify 3. Incorporate m5U (Replace U in Stem) Simulate->Modify If Tm < 55°C Synth 4. Synthesis & HPLC Purification Modify->Synth SignalCheck 5. Signal-to-Noise Ratio Check Synth->SignalCheck SignalCheck->Design S/N < 20

Figure 2: Optimization workflow for Molecular Beacons. m5U is used in step 3 to rigidify the stem without locking it permanently.

Synthesis Note

For researchers synthesizing their own probes: 5-Methyluridine phosphoramidites are compatible with standard RNA synthesis cycles. However, use a mild deprotection condition (e.g., AMA for 10 mins @ 65°C) if combining with sensitive dyes, though m5U itself is robust.

References

  • Kierzek, E., et al. (2026). "The thermal stability of RNA duplexes containing modified base pairs placed at internal and terminal positions."[2][3] Nucleic Acids Research.[4]

  • Agris, P. F. (2004). "Decoding the genome: a modified view." Nucleic Acids Research, 32(1), 223–238.

  • Integrated DNA Technologies (IDT). (2022). "Oligo modifications that block nuclease degradation." IDT Tech Guide.

  • Tyagi, S., & Kramer, F. R. (1996).[5] "Molecular Beacons: Probes that Fluoresce upon Hybridization."[5][6] Nature Biotechnology, 14, 303–308.

  • BenchChem. (2025).[7] "O-(2-Methoxyethyl)-5-methyl-uridine in Antisense Oligonucleotides: An In-depth Technical Guide."

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in oligonucleotide synthesis and drug development, the integrity of our research is matched only by the imperative of safety and environmental stewardship. The compound 5'-(4,4'-Dimethoxytrityl)-5-methyluridine, a cornerstone protected nucleoside for nucleic acid synthesis, demands meticulous handling from bench to disposal. This guide provides a procedural framework grounded in chemical principles to ensure its waste streams are managed safely, compliantly, and responsibly.

Foundational Principles: Hazard Assessment and Waste Classification

Before any disposal protocol can be implemented, a thorough understanding of the material's hazards is essential. While this compound itself is not classified as acutely toxic, it is an irritant, and its true hazard profile in a laboratory setting is defined by the solvents and reagents it is used with.[1][2] The process of oligonucleotide synthesis generates a complex mixture of waste, making proper characterization the critical first step.

Waste streams containing this compound are almost invariably classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to the properties of the solvents used.[3][4]

Table 1: Hazard Profile & Waste Classification

Waste ComponentAssociated HazardsEPA Hazardous Waste CharacteristicsTypical Waste Code
This compound (Solid) Skin and eye irritation.None (as pure solid), but typically co-disposed with hazardous materials.N/A (as pure solid)
Acetonitrile (ACN) Ignitable, Toxic (D001, F003)Ignitability, ToxicityD001, F003
Dichloromethane (DCM) Toxic, Carcinogen (U080)ToxicityU080, F002
Acidic Deprotection Solution (e.g., Trichloroacetic Acid in DCM) Corrosive, ToxicCorrosivity, ToxicityD002

This initial assessment dictates that all waste streams must be handled under your institution's hazardous waste management program, coordinated through your Environmental Health and Safety (EHS) office.[5][6]

The Core Protocol: Waste Segregation at the Point of Generation

Proper disposal begins the moment waste is created. The cardinal rule is to never mix incompatible waste streams.[5] Segregating waste at the source—the "point of generation"—prevents dangerous reactions, simplifies disposal for your EHS office, and minimizes costs.[3][7]

Step-by-Step Segregation Workflow:
  • Establish a Designated Satellite Accumulation Area (SAA): This must be at or near the point of waste generation and under the control of laboratory personnel.[3][6]

  • Use Correctly Labeled, Compatible Waste Containers: Obtain appropriate containers from your EHS department. Ensure they are chemically compatible with the waste they will hold.[5]

  • Segregate into Distinct Streams:

    • Solid Waste: Collect contaminated consumables such as gloves, pipette tips, weighing papers, and empty reagent bottles. Place them in a designated, lined container for solid chemical waste.

    • Non-Halogenated Solvent Waste: This stream is primarily for acetonitrile (ACN) from wash steps and reagent delivery. Collect in a clearly labeled carboy.

    • Halogenated Solvent Waste: This stream is for solvents like dichloromethane (DCM). It is critical to keep this separate from non-halogenated waste.

    • Aqueous Waste: Collect aqueous solutions from purification steps (e.g., HPLC). Note that these may contain residual ACN and must still be treated as hazardous waste.

    • Acidic Deprotection Waste: The deblocking solution, containing a chlorinated acid and the cleaved, bright-orange dimethoxytrityl (DMT) cation, is highly corrosive and reactive. This waste stream requires its own dedicated container and special handling as detailed in Section 3.

WasteSegregation cluster_point_of_generation Point of Generation (Fume Hood) cluster_saa Satellite Accumulation Area start Waste Generated (e.g., used solvent, tip) decision Characterize Waste start->decision solid Solid Waste (Gloves, Tips) decision->solid Solid non_halo Non-Halogenated (Acetonitrile) decision->non_halo Liquid, Non-Halogenated halo Halogenated (Dichloromethane) decision->halo Liquid, Halogenated acid Acidic Deprotection (TCA/DCM) decision->acid Liquid, Acidic/Reactive

Caption: Waste segregation workflow at the point of generation.

Specialized Procedure: Management of Acidic Deprotection Waste

The waste from the detritylation step is arguably the most hazardous stream in oligonucleotide synthesis. It contains a strong acid (e.g., 3-10% trichloroacetic acid or dichloroacetic acid) in a chlorinated solvent, and the brightly colored, reactive trityl cation.[8] Direct mixing of this acidic solution with other waste, particularly basic solutions or cyanides, can cause violent reactions or the release of toxic gas.

A common best practice is to quench this waste stream before consolidation. This involves neutralizing the acid and converting the reactive carbocation into a less reactive species.

Protocol: Quenching of Trityl Cation Waste

This protocol must be performed in a certified chemical fume hood with appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).

  • Prepare Quenching Solution: In a separate flask, prepare a 10% solution of sodium bicarbonate in 50:50 water/methanol. Prepare a volume roughly equal to your anticipated acid waste volume.

  • Cool the Acid Waste: Place the dedicated acidic waste container in a secondary containment tub with an ice bath. Exothermic reactions can occur during neutralization.

  • Slow Addition: With gentle stirring, slowly add the sodium bicarbonate/methanol solution to the acidic waste. The orange color of the trityl cation will dissipate as it is quenched to form the colorless trityl alcohol. Continue adding the quenching solution until effervescence ceases and the solution is colorless.

  • Final Segregation: Once quenched and cooled to room temperature, this neutralized waste can be consolidated into the halogenated solvent waste stream.

  • Labeling: Ensure the final waste container's label is updated to reflect the added constituents.[5]

QuenchingProcess start Acidic Waste (Orange DMT+ Cation) quench Slowly add NaHCO3 / H2O / MeOH start->quench observe Observe: - Effervescence Ceases - Color Disappears quench->observe observe->quench No end Quenched Waste (Colorless Trityl Alcohol) observe->end Yes consolidate Consolidate with Halogenated Waste end->consolidate

Caption: Logical flow for quenching acidic detritylation waste.

Final Steps: Container Management and EHS Pickup

Proper management of waste containers is a continuous process governed by strict regulations.[4][6]

  • Keep Containers Closed: Except when adding waste, all containers must be securely closed to prevent spills and evaporation.[5] Do not leave funnels in the container opening.

  • Label Correctly: All waste containers must be labeled with the words "Hazardous Waste" and a full, unabbreviated list of their chemical constituents and approximate percentages.[5]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills during transport.

  • Schedule Pickup: Once a container is full, or if waste has been accumulated for the maximum time allowed by your institution (e.g., 6-12 months), schedule a pickup with your EHS office.[4][7]

By adhering to these scientifically-grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our profession's commitment to environmental responsibility.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.
  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, Environmental Health and Radiation Safety. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Safety Data Sheet: 4,4'-Dimethoxytrityl chloride (DMT-Cl) . Carl ROTH. Available at: [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing . ACS Publications. Available at: [Link]

  • Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis . Glen Research. Available at: [Link]

  • Achieving sustainable oligonucleotide production at an industrial scale . European Pharmaceutical Review. Available at: [Link]

  • Improve Oligonucleotide Synthesis Efficiency and Sustainability . Informa Connect. Available at: [Link]

  • Generation of Trityl Radicals by Nucleophilic Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations... . National Center for Biotechnology Information. Available at: [Link]

  • Generation of Trityl Radicals by Nucleophilic Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations... . PubMed. Available at: [Link]

  • SAFETY DATA SHEET - NO. 7.
  • Recent Applications of Triphenylmethyl (Trityl) Cations in Synthesis . ResearchGate. Available at: [Link]

  • Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste . The University of Utah. Available at: [Link]

  • Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations... . National Center for Biotechnology Information. Available at: [Link]

  • Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols... . Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Waste Disposal Guide for Research Labs . University of Louisville. Available at: [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • Use of a Dihydroxyacetone Derivative as Protecting Reagent to Phosphorylate Oligonucleotides . National Center for Biotechnology Information. Available at: [Link]

  • Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations... . ResearchGate. Available at: [Link]

Sources

Personal protective equipment for handling 5'-(4,4'-Dimethoxytrityl)-5-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

5'-(4,4'-Dimethoxytrityl)-5-methyluridine is a specialized nucleoside intermediate used primarily in oligonucleotide synthesis. While often categorized as a low-level hazard (GHS Category 2 Irritant), its handling requires strict adherence to particulate control and moisture exclusion protocols.

Immediate Action Required:

  • Respiratory Protection: Do not handle open powder on an open bench. Use a certified chemical fume hood.

  • Skin Protection: The dimethoxytrityl (DMT) group is acid-labile; skin acidity can degrade the compound, and the compound can irritate epithelial tissue.

  • Storage: Maintain at -20°C (optimal) or 2-8°C (acceptable for short-term). Desiccate before opening.

Part 2: Hazard Profiling & Risk Assessment

GHS Classification & Chemical Behavior

Unlike its phosphoramidite derivatives, this nucleoside lacks the reactive trivalent phosphorus group, making it more stable but still sensitive to environmental factors.

Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.[1][2]
STOT-SE 3H335May cause respiratory irritation (Dust).
Critical Operational Risks
  • Dust Inhalation: As a fine crystalline powder, static charge can cause dispersion. Inhalation may trigger mucosal irritation.

  • Acid Sensitivity: The 5'-DMT group is cleaved by weak acids (TCA/DCA). Accidental contact with acidic vapors will turn the white powder bright orange (trityl cation formation), ruining the material.

  • Solvent Compatibility: Solubilization typically involves Acetonitrile (ACN) or Pyridine. The PPE selected must resist these solvents, not just the solid compound.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contamination (protection of the scientist) and Zero-Degradation (protection of the sample).

Operational PhaseRespiratoryHand ProtectionEye/FaceBody Defenses
1. Vial Retrieval (Cold Storage)N/A (Closed System)Nitrile (4 mil) Single layer.Safety Glasses with side shields.Standard Lab Coat (Cotton/Poly).
2. Weighing & Transfer (Open Powder)Fume Hood (Face velocity: 100 fpm).If hood unavailable: N95/P100 Respirator.Double Nitrile (4 mil + 4 mil) Outer glove changed immediately if contaminated.Chemical Splash Goggles Prevents dust entry into eyes.Lab Coat + Tyvek Sleeves Prevents powder accumulation on cuffs.
3. Solubilization (w/ Acetonitrile)Fume Hood (Mandatory).ACN vapors are toxic.Nitrile (Extended Cuff) Breakthrough time >30 mins for ACN.Chemical Splash Goggles.[2]Lab Coat + Chemical Apron (if >500mL).
4. Spill Cleanup (Dry Powder)P100 Half-Mask Respirator Or Hood Sash lowered completely.Double Nitrile Tape inner glove to lab coat cuff.Chemical Splash Goggles.[2]Tyvek Suit (for large spills >100g).

Part 4: Operational Handling Protocol

Phase A: Equilibration & Opening
  • The "Sweating" Risk: Removing the bottle from -20°C to room temperature causes condensation. Moisture initiates slow depurination or hydrolysis.

  • Protocol:

    • Remove container from freezer.

    • Place in a desiccator cabinet for 30–60 minutes until it reaches ambient temperature.

    • Verification: Wipe the exterior.[2] If the paper towel is damp, wait longer.

Phase B: Weighing (The "Static" Step)
  • Challenge: Tritylated nucleosides are static-prone.

  • Procedure:

    • Activate Ionizer (if available) inside the balance enclosure to neutralize static charge.

    • Use antistatic weighing boats or glass vials. Avoid plastic spatulas; use stainless steel.

    • Technique: Do not pour. Transfer small amounts using the spatula to minimize aerosolization.

Phase C: Solubilization
  • Context: Usually dissolved in anhydrous Acetonitrile (ACN) for synthesis.

  • Safety Note: ACN penetrates latex gloves instantly. Nitrile provides short-term splash protection only.

  • Protocol:

    • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Seal the vessel immediately.

    • Vortex or sonicate inside the fume hood.

Part 5: Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder):

    • Do NOT use a brush or compressed air (spreads dust).

    • Cover with wet paper towels (water-dampened) to suppress dust, then wipe up.

    • Clean surface with 70% Ethanol.

  • Wet Spill (Solvent):

    • Absorb with polypropylene pads.

    • Place in a sealed bag labeled "Hazardous Waste - Organic/Solvent".

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes. Note: The compound may turn orange/red upon contact with slightly acidic eye fluids—this is a visual marker of hydrolysis but not inherently more toxic.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (increases skin permeability).

Waste Disposal
  • Solid Waste: Dispose of empty vials and contaminated wipes in Solid Hazardous Waste (combustible).

  • Liquid Waste: Dissolved material must go into Non-Halogenated Organic Solvent Waste (if in ACN).

Part 6: Workflow Visualization

The following diagram illustrates the "Safety Gates" required at each stage of the handling process.

HandlingProtocol cluster_hood Engineering Control Zone: Fume Hood Storage Storage (-20°C) Equilibration Equilibration (Desiccator) Storage->Equilibration Warm to RT (Avoid Moisture) PPE_Check PPE Verification (Gate) Equilibration->PPE_Check Material Ready Weighing Weighing (Fume Hood) PPE_Check->Weighing Gloves/Goggles/Hood Confirmed Solubilization Solubilization (Anhydrous ACN) Weighing->Solubilization Transfer to Solvent Waste Disposal (Haz Waste) Weighing->Waste Contaminated Consumables Solubilization->Waste Excess/Spills

Caption: Operational workflow emphasizing the 'PPE Verification Gate' prior to opening the vessel. Red nodes indicate high-risk dust generation zones.

Part 7: References

  • PubChem . (2025).[4] 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine (Analogous Handling Data). National Library of Medicine. [Link]

  • Glen Research . (2011). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research Reports. [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.